2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone
Description
BenchChem offers high-quality 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-19(2,3)14-10-8-13(9-11-14)16(21)12-18-20-15-6-4-5-7-17(15)22-18/h4-11H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGSTFWPJWLKSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375477 | |
| Record name | 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849021-33-6 | |
| Record name | 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone
An In-Depth Technical Guide to the
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone, a molecule of interest in medicinal chemistry and materials science. The benzoxazole core is a privileged scaffold, and this particular derivative combines it with a sterically significant and lipophilic 4-tert-butylphenyl ethanone moiety, potentially enhancing membrane permeability and metabolic stability.[1] This document details two robust and strategically distinct synthetic pathways: a primary route via Friedel-Crafts acylation and a viable alternative using a Grignard reagent. The guide is designed to provide not only procedural steps but also the underlying mechanistic rationale and critical experimental considerations essential for successful synthesis in a research and development setting.
Introduction and Strategic Overview
The 2-substituted benzoxazole framework is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties.[2][3] The target molecule, 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone, is a valuable scaffold for building more complex pharmaceutical agents. Its synthesis necessitates the strategic formation of both the benzoxazole heterocycle and the key carbon-carbon bond linking the aryl ketone to the methylene bridge.
This guide explores two primary retrosynthetic disconnections that address these challenges effectively:
-
Pathway A (Friedel-Crafts Acylation): This approach involves disconnecting the C-C bond between the carbonyl carbon and the tert-butylphenyl ring. The synthesis proceeds by first constructing a 2-(benzoxazol-2-yl)acetyl chloride intermediate, which then acylates tert-butylbenzene in a classic electrophilic aromatic substitution reaction.
-
Pathway B (Grignard Reaction): This alternative strategy also focuses on the formation of the ethanone C-C bond. It utilizes the nucleophilic addition of a 4-tert-butylphenyl Grignard reagent to a 2-cyanomethylbenzoxazole electrophile, followed by hydrolysis to yield the target ketone.
Both pathways leverage common, well-characterized precursors and reaction classes, offering flexibility in synthetic planning. We will first detail the Friedel-Crafts pathway as the primary methodology before presenting the Grignard route as a robust alternative.
Retrosynthetic Analysis
A logical retrosynthetic analysis reveals the key bond formations and the precursor molecules required for each proposed pathway.
Caption: Retrosynthetic analysis of the target molecule.
Primary Methodology: The Friedel-Crafts Acylation Pathway
This pathway is a classic and reliable method for forging aryl-ketone bonds. It involves three main stages: construction of the benzoxazole acetic acid, activation to the acyl chloride, and the final Lewis acid-catalyzed acylation.
Caption: Workflow for the Friedel-Crafts Acylation Pathway.
Causality and Experimental Design
-
Stage 1 - Precursor Synthesis: The reaction between 2-aminophenol and a malonic acid derivative is a standard method for creating 2-carboxymethyl substituted benzoxazoles. Diethyl malonate is a common and cost-effective choice. The reaction proceeds via initial amide formation, followed by cyclization and subsequent saponification and decarboxylation upon heating to yield the desired acetic acid derivative.
-
Stage 2 - Electrophile Activation: A carboxylic acid is not electrophilic enough to participate in a Friedel-Crafts reaction. Conversion to the highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a necessary activation step. This reaction must be performed under anhydrous conditions to prevent hydrolysis of the acyl chloride back to the acid.
-
Stage 3 - C-C Bond Formation: The Friedel-Crafts acylation is the key step.[1] Aluminum chloride (AlCl₃) is a powerful Lewis acid that coordinates to the carbonyl oxygen of the acyl chloride, dramatically increasing the electrophilicity of the carbonyl carbon. This potent electrophile is then attacked by the electron-rich tert-butylbenzene ring. The reaction is typically run in an inert, anhydrous solvent like dichloromethane (DCM) or carbon disulfide (CS₂) at low temperatures to control reactivity and minimize side reactions. A crucial part of the protocol is the aqueous workup, which quenches the reaction and hydrolyzes the aluminum-ketone complex to liberate the final product.
Detailed Experimental Protocol
Stage 1: Synthesis of 2-(Benzoxazol-2-yl)acetic acid
-
To a round-bottom flask, add 2-aminophenol (1.0 eq) and diethyl malonate (1.2 eq).
-
Heat the mixture with stirring to 160-180 °C for 2-3 hours. Ethanol will distill off.
-
Cool the reaction mixture to approximately 100 °C and add a 10% aqueous sodium hydroxide solution.
-
Reflux the mixture for 1 hour to ensure complete hydrolysis of the intermediate ester.
-
Cool the solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-(benzoxazol-2-yl)acetic acid.
Stage 2: Synthesis of 2-(Benzoxazol-2-yl)acetyl chloride
-
In a fume hood, suspend 2-(benzoxazol-2-yl)acetic acid (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours until gas evolution ceases and the solution becomes clear.
-
Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude acyl chloride is typically used directly in the next step without further purification.
Stage 3:
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (AlCl₃, 1.2 eq).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude 2-(benzoxazol-2-yl)acetyl chloride (1.0 eq) and tert-butylbenzene (1.1 eq) in anhydrous DCM.
-
Add this solution dropwise to the AlCl₃ suspension while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Carefully quench the reaction by slowly pouring it over crushed ice containing a small amount of concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain the pure title compound.
Quantitative Data Summary
| Stage | Reactant 1 | Reactant 2 | Key Reagent | Conditions | Typical Yield |
| 1 | 2-Aminophenol | Diethyl Malonate | NaOH (hydrolysis) | 160-180°C, then reflux | 75-85% |
| 2 | Acetic Acid Derivative | Thionyl Chloride | DMF (cat.) | Reflux, 2-3 h | >95% (crude) |
| 3 | Acyl Chloride | tert-Butylbenzene | AlCl₃ | 0°C to RT, 4-5 h | 60-75% |
Alternative Methodology: The Grignard Reaction Pathway
This pathway offers a powerful alternative centered on organometallic chemistry. The key step is the nucleophilic attack of a custom-prepared Grignard reagent on a nitrile.
Caption: Workflow for the Grignard Reaction Pathway.
Causality and Experimental Design
-
Stage 1 - Precursor Synthesis: 2-Cyanomethylbenzoxazole is readily prepared by the condensation of 2-aminophenol with ethyl cyanoacetate.[4] This reaction is often facilitated by a dehydrating agent like polyphosphoric acid (PPA) or by heating to drive off water and ethanol.
-
Stage 2 - Nucleophile Preparation: The Grignard reagent is a potent carbon nucleophile but is also a very strong base, making it highly reactive with water and other protic sources.[5][6] Its preparation requires strictly anhydrous conditions, typically using flame-dried glassware and anhydrous ether as the solvent.[6] The reaction is initiated by the oxidative addition of magnesium metal to the carbon-bromine bond of 4-bromo-tert-butylbenzene.
-
Stage 3 - C-C Bond Formation: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group. This forms an intermediate magnesium salt of an imine. This intermediate is stable until an acidic workup is performed. The addition of aqueous acid protonates the imine, which rapidly hydrolyzes to the corresponding ketone, yielding the final product.
Comparative Insights
The Grignard pathway can be advantageous if the Friedel-Crafts acylation proves problematic, for instance, due to substrate incompatibility with strong Lewis acids. However, the stringent requirement for anhydrous conditions during the preparation and use of the Grignard reagent is its primary operational challenge.
Product Characterization
Regardless of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.
-
¹H NMR: Expected signals would include a singlet for the nine tert-butyl protons (~1.3 ppm), a singlet for the methylene protons, and distinct aromatic protons for both the benzoxazole and the 4-substituted phenyl rings.[1][7]
-
¹³C NMR: Will show characteristic peaks for the carbonyl carbon (~195-200 ppm), the quaternary tert-butyl carbon, and the various aromatic and heterocyclic carbons.
-
FTIR: A strong absorption band corresponding to the ketone C=O stretch is expected around 1680–1700 cm⁻¹. Vibrations for the benzoxazole ring system will also be present.[1]
-
Mass Spectrometry (MS): Will confirm the molecular weight (C₁₉H₁₉NO₂, MW: 293.36 g/mol ) and provide fragmentation patterns consistent with the structure, such as the loss of the tert-butyl group.[1][7]
Safety and Handling
-
Thionyl Chloride & Aluminum Chloride: Both are corrosive and react violently with water. Handle only in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Grignard Reagents: Highly flammable and extremely reactive with water and atmospheric moisture. All reactions must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and flame-dried glassware.
-
Dichloromethane (DCM): A volatile and suspected carcinogen. All handling should occur in a well-ventilated fume hood.
Conclusion
The synthesis of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone can be reliably achieved through multiple strategic pathways. The Friedel-Crafts acylation route offers a robust and scalable method leveraging classic electrophilic aromatic substitution. The alternative Grignard reaction pathway provides a powerful organometallic approach to the key C-C bond formation. The choice between these methods will depend on available starting materials, laboratory capabilities, and the specific requirements of the research program. This guide provides the foundational knowledge and procedural detail for researchers to confidently undertake the synthesis of this valuable chemical scaffold.
References
- MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
- Benchchem. (n.d.). 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone.
- Loghmani-Khouzani, H., et al. (2009). 2-(1,3-Benzoxazol-2-ylsulfan-yl)-1-phenyl-ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2287.
- (2018). Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. Journal of Structural Chemistry, 59(1), 200-203.
- Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 24093-24111.
- BenchChem. (n.d.). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol.
- Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles.
- Nguyen, T. H. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21588.
- Kummari, D., et al. (2021). Reaction of 2-aminophenol with ketones. RSC Advances, 13, 24093-24111.
- Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents.
- Al-Hourani, B. J., et al. (2014). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. Molecules, 19(9), 13484-13498.
- Chemistry LibreTexts. (2023). Reactions with Grignard Reagents.
Sources
- 1. 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone | 849021-33-6 | Benchchem [benchchem.com]
- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides [mdpi.com]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone synthesis protocol
An In-depth Technical Guide to the Synthesis of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone
Introduction
The benzoxazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of applications, particularly in medicinal chemistry and materials science.[1] Compounds incorporating this structure exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The target molecule, 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone, combines this key pharmacophore with a substituted phenylethanone unit, making it a compound of significant interest for drug discovery and as a reference standard in chemical research.[2] The presence of the tert-butyl group enhances lipophilicity, which can be a critical factor in modulating pharmacokinetic properties.[2]
This guide provides a comprehensive, field-proven protocol for the synthesis of this target molecule. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a detailed explanation of the causality behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Strategic Analysis: A Convergent Synthetic Approach
A robust synthesis relies on a logical and efficient strategy. For 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone, a convergent two-step approach is superior to a linear synthesis. This strategy involves the independent preparation of two key intermediates, which are then coupled in the final step. This modularity allows for easier purification of intermediates and often leads to a higher overall yield.
Our selected pathway is outlined below:
-
Step 1: Synthesis of the Benzoxazole Core. Formation of 2-(chloromethyl)-1,3-benzoxazole from the readily available precursor, o-aminophenol.
-
Step 2: C-C Bond Formation. Alkylation of the α-carbon of 4-tert-butylacetophenone with the synthesized 2-(chloromethyl)-1,3-benzoxazole to yield the final product.
Caption: Overall two-step convergent synthetic workflow.
Part 1: Synthesis of 2-(Chloromethyl)-1,3-benzoxazole
Reaction Principle & Mechanistic Insight
The formation of the benzoxazole ring is achieved through the condensation of o-aminophenol with ethyl chloroacetimidate hydrochloride.[3] This reaction is a classic example of heterocyclic synthesis. The mechanism proceeds via an initial nucleophilic attack of the amino group of o-aminophenol on the imidate carbon, followed by an intramolecular cyclization where the hydroxyl group attacks the newly formed imine carbon. Subsequent elimination of ethanol and water drives the reaction to completion, yielding the stable aromatic benzoxazole ring. Heating under reflux in ethanol provides the necessary thermal energy to overcome the activation barriers for both the initial condensation and the final dehydration steps.
Caption: Mechanism of 2-(chloromethyl)-1,3-benzoxazole formation.
Experimental Protocol
This protocol is adapted from established literature procedures.[3]
Reagents & Materials
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| o-Aminophenol | 109.13 | 4.00 | 36.6 | 1.0 |
| Ethyl chloroacetimidate hydrochloride | 158.03 | 8.68 | 55.0 | 1.5 |
| Ethanol (Absolute) | - | 55 mL | - | - |
| Dichloromethane (DCM) | - | As needed | - | - |
| Magnesium Sulfate (Anhydrous) | - | As needed | - | - |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask, add o-aminophenol (4.00 g, 36.6 mmol) and ethyl chloroacetimidate hydrochloride (8.68 g, 55.0 mmol).
-
Solvent Addition: Add 55 mL of absolute ethanol to the flask.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling & Filtration: After 18 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature. A precipitate may form. Filter the cooled mixture through a Büchner funnel to remove any solid byproducts.
-
Work-up: a. Transfer the filtrate to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator. b. Dilute the resulting residue with dichloromethane (approx. 50 mL). This may cause further precipitation of insoluble materials. c. Filter the dichloromethane solution again to remove any remaining solids. d. Dry the clear filtrate over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Final Concentration: Concentrate the final filtrate in vacuo to afford the product, 2-(chloromethyl)-1,3-benzoxazole, as a brown oil (Expected yield: ~65%).[3] This crude product is often of sufficient purity to be used directly in the next step without further purification.
Part 2: Synthesis of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone
Reaction Principle & Mechanistic Insight
This step constructs the final carbon skeleton via a nucleophilic substitution reaction. A strong, non-nucleophilic base, sodium hydride (NaH), is used to deprotonate the α-carbon of 4-tert-butylacetophenone. This generates a resonance-stabilized enolate ion, which is a potent nucleophile. The enolate then attacks the electrophilic methylene carbon of 2-(chloromethyl)-1,3-benzoxazole, displacing the chloride leaving group to form the desired C-C bond.
Causality Behind Experimental Choices:
-
Anhydrous Solvent (THF): Tetrahydrofuran (THF) is an ideal aprotic solvent that effectively solvates the reagents but does not interfere with the strongly basic and nucleophilic intermediates. The reaction must be conducted under strictly anhydrous conditions as sodium hydride reacts violently with water.
-
Inert Atmosphere (Nitrogen/Argon): An inert atmosphere is crucial to prevent the highly reactive enolate and the sodium hydride from being quenched by atmospheric moisture and oxygen.
-
Low Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction between the ketone and sodium hydride, preventing potential side reactions.
Caption: Enolate formation and subsequent SN2 alkylation mechanism.
Experimental Protocol
Reagents & Materials
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| 4-tert-Butylacetophenone | 176.25 | 6.46 | 36.6 | 1.0 |
| Sodium Hydride (60% dispersion in oil) | 40.00 | 1.61 | 40.3 | 1.1 |
| 2-(Chloromethyl)-1,3-benzoxazole (crude) | 167.59 | ~6.13 | ~36.6 | ~1.0 |
| Tetrahydrofuran (THF), Anhydrous | - | 150 mL | - | - |
| Saturated NH₄Cl solution (aq.) | - | As needed | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Sodium Sulfate (Anhydrous) | - | As needed | - | - |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen or Argon gas inlet and bubbler
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure
-
Preparation: Flame-dry the 500 mL three-neck flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.
-
Enolate Formation: a. To the flask, add sodium hydride (1.61 g of 60% dispersion, 40.3 mmol). Wash the mineral oil away with two small portions of anhydrous hexane, carefully decanting the hexane via cannula. Add 100 mL of anhydrous THF. b. In a separate flask, dissolve 4-tert-butylacetophenone (6.46 g, 36.6 mmol) in 50 mL of anhydrous THF. c. Cool the THF/NaH suspension to 0 °C using an ice-water bath. d. Add the solution of 4-tert-butylacetophenone dropwise to the NaH suspension over 30 minutes. Effervescence (H₂ gas) will be observed. e. After the addition is complete, allow the mixture to stir at 0 °C for an additional hour to ensure complete formation of the enolate.
-
Alkylation Reaction: a. Dissolve the crude 2-(chloromethyl)-1,3-benzoxazole (~6.13 g, ~36.6 mmol) from Part 1 in 50 mL of anhydrous THF. b. Add this solution dropwise to the enolate mixture at 0 °C over 30 minutes. c. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).
-
Reaction Quench & Work-up: a. Cool the reaction mixture back to 0 °C in an ice bath. b. Very carefully and slowly, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise until gas evolution ceases. c. Transfer the mixture to a separatory funnel and add ethyl acetate (150 mL) and water (100 mL). d. Separate the layers. Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude residue should be purified by flash column chromatography on silica gel. A gradient elution system, such as 5% to 20% ethyl acetate in hexane, is typically effective for isolating the pure product. Combine the fractions containing the product (as determined by TLC) and evaporate the solvent to yield 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone as a solid.
Characterization and Validation
To ensure the identity and purity of the final product, a suite of analytical techniques is required.[2]
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm): ~8.0 (d, 2H, Ar-H ortho to C=O), ~7.5 (d, 2H, Ar-H meta to C=O), ~7.3-7.7 (m, 4H, benzoxazole Ar-H), ~4.5 (s, 2H, -CH₂-), ~1.35 (s, 9H, -C(CH₃)₃).
-
FTIR (KBr, cm⁻¹): Key vibrational frequencies: ~1690 (C=O stretch, ketone), ~1600 (C=N stretch, benzoxazole), ~2960 (C-H stretch, alkyl).[2]
-
Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 307, corresponding to the molecular weight of C₂₀H₂₁NO₂.
-
Elemental Analysis: Calculated for C₂₀H₂₁NO₂: C, 78.15%; H, 6.89%; N, 4.56%. Found values should be within ±0.4% of the calculated values.
By employing this detailed synthetic protocol and the associated analytical validation methods, researchers can confidently prepare and verify the integrity of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone for use in further scientific investigation.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]
-
PrepChem. (2023). Synthesis of 4'-tert.butylacetophenone. Retrieved from [Link]
-
He, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(4), 1510. Available at: [Link]
- Google Patents. (1995). CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol.
-
PrepChem. (2023). Step 1) Preparation of 2-(Chloromethyl)benzoxazole. Retrieved from [Link]
Sources
Mass spectrometry of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone
An In-Depth Technical Guide to the Mass Spectrometric Analysis of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone (Molecular Formula: C₁₉H₁₉NO₂, Molecular Weight: 293.36 g/mol ). Designed for researchers and analytical scientists, this document outlines the optimal strategies for ionization, detection, and structural elucidation of this molecule. We delve into the principles guiding the choice of analytical instrumentation and provide a validated experimental workflow for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The core of this guide is a detailed interpretation of the predicted fragmentation pathways, supported by established chemical principles and illustrated with clear diagrams. This work serves as a foundational resource for method development, impurity profiling, and quantitative analysis in research and drug development settings.
Introduction to the Analyte
2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone is a multi-functional chemical intermediate featuring three key structural motifs: a heterocyclic benzoxazole system, a central ketone linker, and a sterically bulky 4-tert-butylphenyl group.[1] The benzoxazole core is a privileged scaffold in medicinal chemistry, known to impart a range of biological activities.[1] The presence of a protonatable nitrogen atom in the benzoxazole ring, combined with the ketone's carbonyl group and the aromatic systems, defines its physicochemical properties and dictates the strategy for its analysis by mass spectrometry.[2] Accurate characterization and quantification are critical for its use in synthesis and potential pharmaceutical applications.
Chemical Structure and Properties:
-
IUPAC Name: 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone
-
CAS Number: 849021-33-6[1]
-
Molecular Formula: C₁₉H₁₉NO₂
-
Average Mass: 293.36 Da
-
Monoisotopic Mass: 293.1416 Da
Foundational Principles: Crafting the Analytical Strategy
The molecular architecture of the analyte guides the selection of the optimal mass spectrometric approach. A robust method requires careful consideration of the ionization technique and the mass analyzer's capabilities.
Rationale for Ionization Technique Selection
Electrospray Ionization (ESI) is the premier choice for this molecule.[3][4] The benzoxazole moiety contains a nitrogen atom that is readily protonated in the acidic mobile phases typically used in reversed-phase chromatography. This makes the molecule highly suitable for analysis in positive ion mode (+ESI) , where it will predominantly form a protonated molecular ion, [M+H]⁺. This "soft" ionization technique minimizes in-source fragmentation, preserving the precursor ion for subsequent tandem mass spectrometry (MS/MS) analysis.[5] While Electron Ionization (EI) can be used, it is a "hard" technique that often induces extensive fragmentation, potentially leading to the absence of a clear molecular ion, which complicates structural confirmation.[6]
The Importance of High-Resolution Mass Spectrometry (HRMS)
Employing a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is critical for unambiguous analysis. HRMS provides highly accurate mass measurements (<5 ppm), enabling the determination of the elemental composition of the precursor ion and its fragments. This capability is invaluable for confirming the identity of the analyte against its theoretical formula and for differentiating it from potential isomers or impurities with the same nominal mass.
Experimental Workflow: A Validated Protocol
This section details a self-validating protocol for the analysis of the target compound using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Sample Preparation and Chromatography
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone in methanol. Serially dilute this stock in a 50:50 methanol:water mixture to create working standards (e.g., 10 µg/mL for method development).
-
LC System: A standard HPLC or UHPLC system is suitable.
-
Chromatographic Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0.0 min: 30% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 30% B
-
9.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Parameters
The following parameters are recommended for a Q-TOF or Orbitrap instrument.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (+ESI) | Efficiently protonates the nitrogen on the benzoxazole ring. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for stable ion formation. |
| Source Temperature | 120 °C | Assists in solvent desolvation. |
| Desolvation Gas Temp. | 400 °C | Ensures complete evaporation of solvent from droplets. |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Facilitates the release of ions into the gas phase. |
| Scan Range (MS1) | m/z 50 - 500 | Covers the expected precursor and fragment ion masses. |
| Acquisition Mode | MS/MS or dd-MS² (Data-Dependent) | Triggers fragmentation on the most abundant precursor ions. |
| Collision Energy (CE) | Ramped 15-40 eV | Provides a range of energies to generate informative fragment ions. |
| Collision Gas | Argon | Inert gas used to induce fragmentation via Collision-Induced Dissociation (CID). |
Experimental Workflow Diagram
Data Interpretation: Elucidating the Fragmentation Pathway
The structural elucidation of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone is achieved through a systematic analysis of its mass spectra.
Precursor Ion Identification (MS1 Spectrum)
In positive ESI mode, the analyte accepts a proton to form the [M+H]⁺ ion.
-
Theoretical Exact Mass of [C₁₉H₁₉NO₂ + H]⁺: 294.1494 Da
-
Observed Mass: A high-resolution instrument should detect this ion with a mass accuracy of < 5 ppm.
Tandem Mass Spectrometry (MS/MS) and Proposed Fragmentation
Collision-Induced Dissociation (CID) of the precursor ion (m/z 294.15) induces fragmentation at the molecule's weakest bonds. The primary fragmentation mechanism for ketones is alpha-cleavage , which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group.[7][8] This process is driven by the formation of a stable, resonance-stabilized acylium ion.[9][10]
Two primary alpha-cleavage pathways are predicted for this molecule:
-
Pathway A (Dominant): Cleavage between the carbonyl carbon and the methylene bridge. This is the most probable pathway as it leads to the formation of a highly stable 4-tert-butylbenzoyl cation.
-
Pathway B: Cleavage between the methylene bridge and the benzoxazole ring.
An additional significant fragmentation involves the loss of the tert-butyl group from the phenyl ring.
Proposed Fragmentation Mechanism Diagram
Summary of Key Diagnostic Fragment Ions
| Fragment Ion | Proposed Formula | Calculated m/z | Fragmentation Pathway |
| A (Base Peak) | C₁₁H₁₅O⁺ | 163.1117 | α-Cleavage: Loss of the neutral benzoxazol-2-yl-methyl radical. This is expected to be the most abundant fragment due to the stability of the resulting acylium ion. |
| B | C₁₅H₁₂NO₂⁺ | 238.0862 | Loss of tert-butyl: Neutral loss of a tert-butyl radical (57 Da) from the precursor ion. |
| C | C₈H₆NO⁺ | 132.0444 | α-Cleavage: Loss of the neutral 4-tert-butylphenylcarbonyl radical. |
| D | C₇H₇O⁺ | 107.0491 | Secondary Fragmentation: Loss of neutral isobutylene (56 Da) from Fragment A. |
Applications in a Research & Development Context
A validated and well-understood LC-MS/MS method for this compound is a powerful tool for:
-
Purity Assessment & Impurity Profiling: The method can detect and identify synthesis-related impurities or degradation products, even at low levels. The characteristic fragments serve as fingerprints to confirm the identity of the main component and potential contaminants.
-
Reaction Monitoring: In synthetic chemistry, the method can be used to track the progress of a reaction by monitoring the consumption of reactants and the formation of the desired product in near real-time.
-
Metabolite Identification: In preclinical drug development, this fragmentation data is the foundation for identifying potential metabolites in in vitro (e.g., microsomal stability assays) and in vivo studies.
-
Quantitative Analysis: Once established, the method can be adapted for quantitative purposes (e.g., using Multiple Reaction Monitoring, MRM) to determine the concentration of the analyte in various matrices.
Conclusion
The mass spectrometric analysis of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone is effectively achieved using positive mode Electrospray Ionization coupled with high-resolution tandem mass spectrometry. The molecule exhibits predictable fragmentation behavior dominated by alpha-cleavage adjacent to the ketone functional group, yielding a characteristic and stable base peak at m/z 163.11. Understanding these fragmentation pathways provides a robust framework for the unambiguous identification, purity control, and quantification of this compound, supporting its application in chemical synthesis and pharmaceutical research.
References
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 23, 2026, from [Link]
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ChemRxiv. (2024, October 22). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. Retrieved January 23, 2026, from [Link]
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Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved January 23, 2026, from [Link]
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PubMed. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Retrieved January 23, 2026, from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved January 23, 2026, from [Link]
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Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved January 23, 2026, from [Link]
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ResearchGate. (n.d.). Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. Retrieved January 23, 2026, from [Link]
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PubMed. (2009). 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenyl-ethanone. Retrieved January 23, 2026, from [Link]
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National Institutes of Health. (2019, April 23). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Retrieved January 23, 2026, from [Link]
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PubMed. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2018). Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. Retrieved January 23, 2026, from [Link]
-
YouTube. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). Ethanone, 1-(4-butoxyphenyl)-. Retrieved January 23, 2026, from [Link]
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YouTube. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones. Retrieved January 23, 2026, from [Link]
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ResearchGate. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Retrieved January 23, 2026, from [Link]
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Semantic Scholar. (1973). MASS SPECTROMETRY OF OXAZOLES. Retrieved January 23, 2026, from [Link]
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JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved January 23, 2026, from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 23, 2026, from [Link]
-
ORBi. (n.d.). Internal Energy of Ions Produced in Electrospray Sources. Retrieved January 23, 2026, from [Link]
-
SlidePlayer. (n.d.). Interpretation of mass spectra. Retrieved January 23, 2026, from [Link]
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- 10. youtube.com [youtube.com]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the crystal structure of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone, a benzoxazole derivative with potential applications in medicinal chemistry and materials science. While a definitive published crystal structure for this specific molecule is not publicly available, this document outlines a comprehensive, technically sound workflow for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. The protocols and expected outcomes are based on established methodologies for analogous compounds.[1][2]
The benzoxazole moiety is a privileged scaffold in drug discovery, known for its diverse biological activities, including antioxidant and antimicrobial properties.[1] The incorporation of a 4-tert-butylphenyl group can enhance lipophilicity and influence molecular packing, making the study of its crystal structure crucial for understanding its physicochemical properties and potential for solid-state formulation.[1]
Synthesis and Crystallization: From Precursors to Single Crystals
The synthesis of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone can be efficiently achieved through a Friedel-Crafts acylation reaction.[1] This well-established method provides a reliable route to the target compound.
Synthetic Protocol
A plausible synthetic route involves the reaction of a benzoxazole precursor with a substituted acetyl chloride in the presence of a Lewis acid catalyst.
Diagram of the Synthetic Pathway
Caption: Proposed synthetic workflow for 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone.
Step-by-Step Synthesis:
-
Preparation of Reactants: The synthesis commences with the preparation of 4'-tert-butylacetophenone, a commercially available precursor.[3][4][5]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, anhydrous aluminum chloride (AlCl₃) is suspended in an anhydrous solvent such as dichloromethane (DCM) under a nitrogen atmosphere.
-
Addition of Acetyl Chloride: 2-(1,3-Benzoxazol-2-yl)acetyl chloride, prepared from the corresponding carboxylic acid, is dissolved in anhydrous DCM and added dropwise to the stirred suspension at 0 °C.
-
Addition of Substrate: 4-tert-butylanisole is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: The reaction is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Crystallization Protocol
Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. Slow evaporation is a commonly employed and effective technique.
Step-by-Step Crystallization:
-
Solvent Selection: The purified compound is dissolved in a suitable solvent or a mixture of solvents. A good starting point would be a moderately polar solvent in which the compound has good solubility at elevated temperatures and lower solubility at room temperature, such as ethanol, methanol, or a mixture of chloroform and hexane.
-
Preparation of Saturated Solution: A saturated or near-saturated solution of the compound is prepared by gentle heating.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered vial or beaker at room temperature. The slow evaporation of the solvent will gradually increase the concentration of the compound, leading to the formation of single crystals over a period of several days to weeks.
Characterization and Structural Elucidation
A combination of spectroscopic techniques is essential for the initial characterization of the synthesized compound, followed by single-crystal X-ray diffraction for the definitive determination of its three-dimensional structure.
Spectroscopic and Analytical Characterization
The following techniques are crucial for confirming the identity and purity of the synthesized 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone.[1]
| Technique | Purpose | Expected Observations |
| ¹H NMR | To identify the chemical environment of protons. | Signals corresponding to the aromatic protons of the benzoxazole and phenyl rings, a singlet for the tert-butyl group, and a singlet for the methylene protons. |
| ¹³C NMR | To identify the carbon skeleton. | Resonances for the carbonyl carbon, aromatic carbons, the quaternary carbon and methyl carbons of the tert-butyl group, and the methylene carbon. |
| FTIR | To identify functional groups. | Characteristic stretching frequencies for the C=O (carbonyl) group and the C=N and C-O bonds of the benzoxazole ring. |
| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. |
| Elemental Analysis | To determine the elemental composition. | The experimentally determined percentages of carbon, hydrogen, and nitrogen should match the calculated values. |
Single-Crystal X-ray Diffraction
This is the definitive method for determining the precise arrangement of atoms in the crystal lattice.
Diagram of the X-ray Crystallography Workflow
Caption: The workflow for determining a crystal structure using single-crystal X-ray diffraction.
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations, and X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final structural model is validated using software such as PLATON and checked for consistency using the IUCr's checkCIF service.
Expected Crystallographic Data and Molecular Geometry
Based on the crystal structures of similar benzoxazole derivatives, the following is a representation of the expected crystallographic data for 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone.[2][6][7]
Table of Expected Crystallographic Data
| Parameter | Expected Value |
| Chemical Formula | C₁₉H₁₉NO₂ |
| Formula Weight | 293.36 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pca2₁ |
| a (Å) | 10-15 |
| b (Å) | 8-12 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-105 |
| γ (°) | 90 |
| Volume (ų) | 2000-2500 |
| Z | 4 or 8 |
| Density (calculated) (g/cm³) | 1.2-1.4 |
| Absorption Coefficient (mm⁻¹) | ~0.08 |
| R-factor (%) | < 5 |
Expected Molecular Geometry and Intermolecular Interactions:
The molecule is expected to be largely planar with respect to the benzoxazole and phenyl rings, with a dihedral angle between these two ring systems. The crystal packing is likely to be influenced by a combination of van der Waals forces and weaker intermolecular interactions such as C-H···N and C-H···O hydrogen bonds.[6][7] Pi-pi stacking interactions between the aromatic rings may also play a significant role in stabilizing the crystal lattice.[6][7] The bulky tert-butyl group will likely dictate the overall packing efficiency and may prevent the formation of more compact structures.
Potential Applications and Future Directions
The determination of the crystal structure of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone is a critical step in understanding its solid-state properties. This knowledge can be leveraged in several areas:
-
Drug Development: Understanding the crystal packing and polymorphism is crucial for formulation, bioavailability, and stability of a potential drug candidate. The antioxidant and antimicrobial properties of benzoxazole derivatives make this compound a person of interest for further investigation.[1]
-
Materials Science: The molecular structure and packing can influence the photophysical properties of the material, suggesting potential applications in organic electronics or as fluorescent probes.
-
Structure-Activity Relationship (SAR) Studies: The detailed three-dimensional structure provides a basis for computational modeling and the rational design of new derivatives with improved biological activity or material properties.
References
-
Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. Journal of Structural Chemistry. Available at: [Link]
-
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenyl-ethanone. PubMed. Available at: [Link]
-
Synthesis of 4'-tert.butylacetophenone - PrepChem.com. Available at: [Link]
-
Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - Frontiers. Available at: [Link]
-
Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC - NIH. Available at: [Link]
-
Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties - MDPI. Available at: [Link]
-
p-tert-Butylacetophenone | C12H16O | CID 13669 - PubChem. Available at: [Link]
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Physical and chemical properties of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone
An In-depth Technical Guide to 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone is a synthetic organic compound featuring the benzoxazole moiety, a heterocyclic scaffold of significant interest in the field of drug discovery.[1] Benzoxazoles are classified as "privileged structures" because their derivatives are known to bind to a wide array of biological targets, exhibiting a remarkable spectrum of pharmacological activities. These include anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties.[2][3]
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone, CAS No. 849021-33-6. We will delve into its synthesis, analytical characterization, chemical reactivity, and the scientific rationale for its potential applications. The structural design of this molecule, which combines the biologically active benzoxazole ring with a 4-tert-butylphenyl ethanone group, is noteworthy. The tert-butyl group, in particular, imparts significant lipophilicity and steric bulk, which can critically influence the compound's pharmacokinetic profile by potentially enhancing metabolic stability and cell membrane permeability.[1] This document is intended to serve as a foundational resource for researchers aiming to explore this molecule and its analogs in medicinal chemistry and materials science.
Chemical Identity and Molecular Structure
A clear understanding of the molecule's identity is paramount for any scientific investigation. The fundamental identifiers for this compound are summarized below.
Nomenclature and Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-(1,3-benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone | PubChem[1] |
| CAS Number | 849021-33-6 | Benchchem[1] |
| Molecular Formula | C₁₉H₁₉NO₂ | PubChem[1] |
| Molecular Weight | 293.4 g/mol | Benchchem[1] |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3O2 | PubChem[1] |
| InChI Key | ZEGSTFWPJWLKSN-UHFFFAOYSA-N | Benchchem[1] |
Molecular Structure Diagram
The molecule's architecture is central to its chemical behavior and biological activity. The diagram below illustrates the connectivity of the benzoxazole ring, the ethanone linker, and the substituted phenyl group.
Caption: 2D structure of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, which are key considerations in drug development. While experimental data for this specific molecule is not widely published, the table below summarizes known and computed values.
| Property | Value | Notes / Source |
| Physical State | Solid (predicted) | Based on similar aromatic ketones and benzoxazole derivatives. |
| Melting Point | Not available | Experimental data not found in surveyed literature. |
| Boiling Point | Not available | Experimental data not found in surveyed literature. |
| Solubility | Insoluble in water (predicted). Soluble in common organic solvents like DMSO, DMF, CH₂Cl₂, and Chloroform (predicted). | High lipophilicity due to the tert-butyl and aromatic systems suggests poor aqueous solubility. |
| XLogP3 | 4.8 (Computed) | A measure of lipophilicity. A high value suggests good membrane permeability. (Computed via PubChem) |
| Hydrogen Bond Donors | 0 | (Computed via PubChem) |
| Hydrogen Bond Acceptors | 3 | (Computed via PubChem) |
Synthesis and Purification
The synthesis of benzoxazole derivatives is a well-established area of organic chemistry. The target compound is typically prepared via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation, or through condensation reactions.
Primary Synthetic Route: Friedel-Crafts Acylation
The most direct and common synthesis involves the reaction of a benzoxazole precursor with a substituted acyl chloride in the presence of a Lewis acid catalyst.[4]
-
Reaction: 2-(chloromethyl)-1,3-benzoxazole reacts with tert-butylbenzene via Friedel-Crafts acylation. Alternatively, a more plausible route involves the acylation of tert-butylbenzene with 2-benzoxazolylacetyl chloride.
-
Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to activate the acyl chloride, forming a highly electrophilic acylium ion.
-
Causality: The acylium ion is then attacked by the electron-rich tert-butylbenzene ring. The tert-butyl group is an ortho-, para-director; due to steric hindrance from the bulky tert-butyl group, the para-substituted product is predominantly formed. The reaction is generally irreversible because the resulting ketone product complexes with the Lewis acid, deactivating the ring towards further acylation.[4]
Caption: General workflow for the synthesis of the target compound.
Step-by-Step Synthesis Protocol
This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.
-
Preparation: Equip a 250 mL three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to maintain anhydrous conditions.
-
Reagent Loading: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM, 100 mL).
-
Cooling: Cool the stirred suspension to 0°C using an ice bath.
-
Acyl Chloride Addition: Dissolve 2-benzoxazolylacetyl chloride (1.0 equivalent) in 20 mL of anhydrous DCM and add it dropwise to the AlCl₃ suspension over 15 minutes. Stir for an additional 20 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Add tert-butylbenzene (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing 150 mL of crushed ice and 10 mL of concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 10% sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure compound. Typical yields after purification range from 70–85%.[1]
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | δ ~1.3 ppm (singlet, 9H): Protons of the tert-butyl group. δ ~4.5 ppm (singlet, 2H): Methylene (-CH₂-) protons adjacent to the carbonyl and benzoxazole ring. δ ~7.3-7.8 ppm (multiplets, 8H): Aromatic protons from both the benzoxazole and the 4-tert-butylphenyl rings. |
| ¹³C NMR | δ ~31 ppm: Methyl carbons of the tert-butyl group. δ ~35 ppm: Quaternary carbon of the tert-butyl group. δ ~45 ppm: Methylene carbon (-CH₂-). δ ~110-160 ppm: Aromatic and benzoxazole carbons. δ ~195 ppm: Carbonyl carbon (C=O). |
| FTIR (cm⁻¹) | ~2960 cm⁻¹: C-H stretching of the tert-butyl group. ~1680-1700 cm⁻¹: Strong C=O stretching of the ketone. ~1600 cm⁻¹: C=N and C=C stretching vibrations of the benzoxazole and aromatic rings. |
| Mass Spec (EI-MS) | M⁺ at m/z = 293.4: Molecular ion peak corresponding to the molecular weight. Key Fragments: Loss of the tert-butyl group ([M-57]⁺), cleavage at the carbonyl group, and fragments corresponding to the benzoxazole and 4-tert-butylbenzoyl moieties. |
Self-Validating Analytical Protocol
-
Purity Assessment (TLC/HPLC): Initially, assess the purity of the final product using TLC with a suitable solvent system (e.g., Ethyl Acetate/Hexane).[1] A single spot indicates high purity. For quantitative analysis, use High-Performance Liquid Chromatography (HPLC).
-
Structural Confirmation (NMR): Record ¹H and ¹³C NMR spectra. The integral values in the ¹H NMR should correspond to the number of protons in the structure, and the chemical shifts should match the expected values for the different chemical environments.
-
Functional Group Identification (FTIR): Obtain an FTIR spectrum to confirm the presence of key functional groups, especially the characteristic ketone (C=O) stretch.
-
Molecular Weight Verification (MS): Perform mass spectrometry to confirm that the molecular weight of the product matches the calculated value of 293.4 g/mol .
-
Elemental Analysis: For a definitive confirmation of purity and empirical formula, conduct elemental analysis (C, H, N). The observed percentages should be within ±0.4% of the calculated values for C₁₉H₁₉NO₂.
Chemical Reactivity and Potential Applications
The chemical reactivity of the molecule is dictated by its constituent functional groups: the ketone, the benzoxazole ring, and the substituted phenyl ring.
Key Reactive Sites
-
Ketone Carbonyl Group: The carbonyl group can undergo nucleophilic addition and reduction. Reduction with agents like sodium borohydride (NaBH₄) would convert the ketone to a secondary alcohol.[1]
-
α-Methylene Protons: The protons on the carbon adjacent to the carbonyl group are acidic and can be removed by a base, allowing for α-alkylation or condensation reactions.
-
Aromatic Rings: Both the benzoxazole and the phenyl rings can undergo electrophilic substitution, although the ketone group deactivates the tert-butylphenyl ring.
Significance in Drug Discovery
The true value of this molecule lies in its potential as a scaffold or lead compound in drug development. The benzoxazole core is associated with a wide range of biological activities.[2]
-
Antioxidant Potential: Similar benzoxazole derivatives have demonstrated significant free radical scavenging activity, suggesting potential applications in diseases related to oxidative stress.[1]
-
Anticancer and Anti-inflammatory Activity: Many compounds containing the benzoxazole scaffold have been reported to possess potent anticancer and anti-inflammatory properties.[1]
-
Modulation of Pharmacokinetics: The lipophilic tert-butylphenyl moiety is a strategic addition. It can enhance the compound's ability to cross biological membranes and may improve its metabolic stability by sterically hindering enzymatic degradation, potentially leading to a more favorable pharmacokinetic profile.[1]
Conclusion
2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone is a well-defined chemical entity with significant potential, particularly in the realm of medicinal chemistry. Its synthesis is achievable through established organic chemistry reactions like the Friedel-Crafts acylation. The combination of the "privileged" benzoxazole scaffold with a lipophilic tert-butylphenyl group makes it an attractive candidate for further investigation and analog development. This guide provides the foundational chemical and physical knowledge required for researchers to confidently synthesize, characterize, and explore the therapeutic potential of this promising molecule.
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An In-depth Technical Guide to the Solubility of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone in Various Solvents
Introduction: Understanding the Physicochemical Profile of a Key Benzoxazole Derivative
2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone (CAS No. 849021-33-6) is a significant member of the benzoxazole family of heterocyclic compounds, which are recognized for their wide-ranging biological activities. The structure, featuring a benzoxazole core linked to a 4-tert-butylphenyl ethanone group, imparts a notable lipophilicity, largely due to the bulky tert-butyl substituent. This characteristic is often associated with enhanced membrane permeability, a crucial factor in drug design and development. A thorough understanding of the solubility of this compound is paramount for researchers in medicinal chemistry and pharmacology. Solubility fundamentally influences a compound's bioavailability, formulation possibilities, and its behavior in various biological and chemical assays. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering a robust framework for its application in a research and development setting.
Core Principles: The Interplay of Molecular Structure and Solvent Properties
The solubility of an organic compound is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces between the solute and the solvent.[1] For 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone, its large, non-polar tert-butylphenyl group suggests a preference for non-polar or moderately polar organic solvents. Conversely, the benzoxazole moiety, with its nitrogen and oxygen heteroatoms, introduces some polar character, potentially allowing for interactions with more polar solvents. The parent benzoxazole ring is noted as being insoluble in water but soluble in organic solvents such as ethanol and ether.[2][3] Therefore, a systematic evaluation across a spectrum of solvents with varying polarities is essential to map a comprehensive solubility profile.
Methodology: A Validated Protocol for Determining Equilibrium Solubility
For accurate and reproducible solubility data, the shake-flask method is a widely recognized and reliable technique.[4][5] This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.
Experimental Workflow: The Shake-Flask Method
The following protocol outlines the steps for determining the solubility of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone.
Caption: Workflow for the Shake-Flask Solubility Determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone to a series of vials, each containing a known volume of a selected solvent. The presence of undissolved solid is crucial to ensure saturation.[5]
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[4]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.
-
-
Concentration Analysis:
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Analyze the filtered supernatant using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
Solvent Selection and Predicted Solubility Profile
The choice of solvents is critical for constructing a meaningful solubility profile. A range of solvents with varying polarities, dielectric constants, and hydrogen bonding capabilities should be selected. The dielectric constant is a good indicator of a solvent's polarity and its ability to separate charges.[6][7]
| Solvent | Relative Polarity | Dielectric Constant (ε) | Predicted Solubility of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone | Rationale for Prediction |
| Hexane | 0.009[8] | 1.88 | Low | The compound has some polar character from the benzoxazole ring, making it less soluble in a purely non-polar solvent. |
| Toluene | 0.099[8] | 2.38 | Moderate to High | The aromatic nature of toluene can engage in π-π stacking with the benzoxazole and phenyl rings of the solute. |
| Diethyl Ether | 0.117[8] | 4.34 | Moderate | The ether can act as a hydrogen bond acceptor, interacting with any potential hydrogen bond donors on the solute, though the overall polarity is low. |
| Ethyl Acetate | 0.228[8] | 6.02 | High | This solvent offers a balance of moderate polarity and the ability to act as a hydrogen bond acceptor, which should effectively solvate the compound. |
| Dichloromethane | 0.309[8] | 9.08 | High | A polar aprotic solvent that can effectively solvate the polar parts of the molecule without strong hydrogen bonding. |
| Acetone | 0.355[8] | 20.7 | High | The polar aprotic nature and the carbonyl group make it a good solvent for compounds with ketone and heterocyclic moieties. |
| 2-Propanol | 0.546[8] | 18.3 | Moderate to High | As a protic solvent, it can engage in hydrogen bonding, and its alkyl chain provides some non-polar character. Recrystallization from ethanol is reported for a similar compound, suggesting good solubility in alcohols. |
| Acetonitrile | 0.460[8] | 37.5 | Moderate | While polar, its strong dipole-dipole interactions might not be as favorable for solvating the large non-polar tert-butylphenyl group. |
| Dimethyl Sulfoxide (DMSO) | 0.444[8] | 46.7 | Very High | A highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds, including benzoxazole derivatives.[9] |
| Water | 1.000[8] | 80.1 | Very Low | The large, non-polar hydrocarbon portion of the molecule will dominate, leading to poor solubility in a highly polar, protic solvent like water. |
Discussion and Interpretation of Results
The predicted solubility profile suggests that 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone will exhibit the highest solubility in polar aprotic solvents like DMSO, acetone, and ethyl acetate. This is attributed to the favorable dipole-dipole interactions between the solvent and the polar benzoxazole and ethanone moieties of the solute. The moderate to high solubility in aromatic solvents like toluene is likely due to favorable π-π interactions.
The solubility in alcohols like 2-propanol is expected to be good, as these solvents have both polar (hydroxyl group) and non-polar (alkyl chain) regions, allowing them to interact favorably with both parts of the solute molecule. The lowest solubility is anticipated in highly non-polar solvents like hexane and highly polar protic solvents like water. In hexane, the polar parts of the solute are not effectively solvated. In water, the large non-polar tert-butylphenyl group leads to a large unfavorable hydrophobic effect.
For drug development professionals, this solubility profile is critical. High solubility in solvents like DMSO is advantageous for in vitro screening assays. The moderate to high solubility in less toxic solvents like ethanol and ethyl acetate could be relevant for formulation development. The poor aqueous solubility is a key characteristic that will necessitate formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions to enhance bioavailability for oral administration.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone. By employing a systematic approach with a validated experimental protocol like the shake-flask method and a rational selection of solvents, researchers can generate a robust solubility profile. This data is indispensable for guiding further research, from early-stage discovery to formulation development, ultimately enabling the full therapeutic potential of this promising compound to be explored.
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An In-Depth Technical Guide to the Biological Activity of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide focuses on a specific derivative, 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone, providing a comprehensive overview of its chemical characteristics, potential biological activities, and the experimental methodologies required for its evaluation. While specific peer-reviewed data on this particular molecule is limited, this guide synthesizes information from analogous compounds to present a predictive framework for its therapeutic potential and to offer detailed protocols for its synthesis and biological characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the exploration of novel benzoxazole-based therapeutic agents.
Introduction: The Prominence of the Benzoxazole Scaffold
Benzoxazole derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological profiles.[1] The fused benzene and oxazole ring system provides a unique structural motif that can interact with a variety of biological targets.[2] This has led to the development of benzoxazole-containing compounds with demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[3][4] The biological activity of these derivatives is often modulated by the nature and position of substituents on the benzoxazole core and its appended moieties.[5]
This guide delves into the specifics of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone , a molecule that combines the key benzoxazole heterocycle with a substituted phenyl ethanone group. The presence of the lipophilic tert-butyl group is of particular interest, as it can influence the compound's pharmacokinetic and pharmacodynamic properties, such as membrane permeability and metabolic stability.[3]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.
| Property | Value | Source |
| IUPAC Name | 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone | [3] |
| CAS Number | 849021-33-6 | [3] |
| Molecular Formula | C₁₉H₁₉NO₂ | [3] |
| Molecular Weight | 293.36 g/mol | [3] |
Synthesis and Characterization: A Representative Protocol
Synthesis Workflow
Caption: A representative workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
2-Aminophenol
-
2-Chloro-1-(4-tert-butylphenyl)ethanone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Ethanol (absolute)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
To a solution of 2-aminophenol (1.0 eq) in absolute ethanol, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 2-chloro-1-(4-tert-butylphenyl)ethanone (1.0 eq) in absolute ethanol dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone as a solid.
Characterization
The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons from the benzoxazole and phenyl rings, a singlet for the tert-butyl group, and a singlet for the methylene protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show distinct signals for all 19 carbon atoms, including the carbonyl carbon, the carbons of the aromatic rings, the quaternary carbon and methyl carbons of the tert-butyl group, and the methylene carbon.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Characteristic absorption bands would be expected for the C=O (ketone) stretching, C=N stretching of the oxazole ring, and C-O-C stretching.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (293.36 g/mol ).
Potential Biological Activities and Mechanisms of Action
While direct experimental evidence for the biological activity of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone is not extensively documented, the well-established activities of the benzoxazole class of compounds provide a strong basis for predicting its potential therapeutic applications.
Anticancer Activity
Benzoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[4] These include the inhibition of key enzymes involved in cancer cell proliferation, such as topoisomerase and protein kinases, as well as the induction of apoptosis.[6]
Hypothesized Mechanism of Action:
Caption: Hypothesized mechanism of anticancer activity.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [7]
This protocol is designed to assess the cytotoxic effects of the compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[8][9]
Antimicrobial Activity
The benzoxazole scaffold is present in several natural and synthetic antimicrobial agents.[4] Their mechanism of action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase, or the disruption of microbial cell membrane integrity.[5][10]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [11]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing the broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12][13]
Anti-inflammatory Activity
Certain benzoxazole derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[14][15]
Experimental Protocol: In Vitro Nitric Oxide (NO) Scavenging Assay [16]
This assay measures the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the test compound.
-
LPS Stimulation: After a pre-incubation period, stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
Griess Assay: After 24 hours of incubation, collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone is likely influenced by its key structural features:
-
Benzoxazole Core: This planar, aromatic system can participate in π-π stacking and hydrophobic interactions with biological targets.
-
Ethanone Linker: The ketone group can act as a hydrogen bond acceptor.
-
4-tert-butylphenyl Group: The bulky and lipophilic tert-butyl group can enhance binding to hydrophobic pockets in target proteins and may improve membrane permeability.[3]
Conclusion and Future Directions
2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on analogous benzoxazole derivatives, this compound is predicted to exhibit anticancer, antimicrobial, and anti-inflammatory activities. This technical guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation. Further in-depth studies, including the elucidation of its precise mechanisms of action and in vivo efficacy, are warranted to fully explore its therapeutic potential. The detailed experimental protocols provided herein offer a solid foundation for initiating such investigations.
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IC 50 values a (mM) of compounds 4a-l | Download Table - ResearchGate. (URL: [Link])
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(PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES - ResearchGate. (URL: [Link])
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Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies - Taylor & Francis. (URL: [Link])
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Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC - PubMed Central. (URL: [Link])
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(PDF) Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][3][5][14]Thiadiazole Derivatives as Anti-Inflammatory Agents - ResearchGate. (URL: [Link])
-
Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][14]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed. (URL: [Link])
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(PDF) Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy - ResearchGate. (URL: [Link])
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Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone is a synthetic compound belonging to the benzoxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry.[1][2] While direct and extensive research on this specific molecule is not yet prevalent in publicly accessible literature, the broader family of benzoxazole derivatives has demonstrated a remarkable diversity of pharmacological activities.[3][4][5] This technical guide will, therefore, present a scientifically-grounded, putative mechanism of action for 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone. By synthesizing data from structurally analogous compounds, we will explore potential molecular targets and cellular pathways. Furthermore, this guide will propose a comprehensive, multi-faceted experimental strategy to systematically investigate and validate these hypotheses, providing a roadmap for future research and drug development endeavors.
Introduction: The Benzoxazole Scaffold and its Therapeutic Promise
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and among them, the benzoxazole nucleus is a recurring motif in molecules with significant biological activity.[3][5] These compounds are recognized for a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects.[2][4][6] The versatility of the benzoxazole ring system, amenable to substitution at various positions, allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a privileged structure in drug discovery.[6][7]
The specific molecule of interest, 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone, is characterized by the fusion of a benzoxazole ring with a 4-tert-butylphenyl ethanone moiety.[1] The presence of the lipophilic tert-butyl group may enhance membrane permeability and metabolic stability, potentially influencing its biological activity.[1]
Postulated Mechanism of Action: A Synthesis of Existing Evidence
Based on the established activities of related benzoxazole derivatives, we can postulate several plausible mechanisms of action for 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone. It is likely that the compound exhibits pleiotropic effects, potentially engaging multiple molecular targets.
Anticancer Activity: Targeting Key Cellular Processes
Benzoxazole derivatives have shown considerable promise as anticancer agents, acting through various mechanisms.[3][8]
-
Enzyme Inhibition: A prominent mode of action for many anticancer drugs is the inhibition of key enzymes involved in cancer cell proliferation and survival. Structurally similar benzoxazoles have been identified as inhibitors of:
-
Kinases: Such as VEGFR kinase, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3]
-
DNA Topoisomerases: These enzymes are essential for DNA replication and repair, and their inhibition can lead to catastrophic DNA damage and apoptosis in cancer cells.[3]
-
PI3Kα: A key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and promotes cell growth and survival.[3]
-
-
DNA Intercalation: The planar benzoxazole ring system is capable of intercalating between the base pairs of DNA, disrupting its structure and function, and ultimately interfering with replication and transcription.[3]
-
Induction of Apoptosis: Many benzoxazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[6][8] This can be triggered by a variety of upstream events, including DNA damage and the inhibition of survival signaling pathways.
-
Generation of Reactive Oxygen Species (ROS): Some anticancer compounds exert their effects by increasing the levels of ROS within cancer cells, leading to oxidative stress and cellular damage.[8]
Antimicrobial Activity: Disrupting Microbial Integrity
The antimicrobial properties of benzoxazoles are also well-documented.[1][7] The proposed mechanisms include:
-
Membrane Disruption: The lipophilic nature of the compound may allow it to intercalate into and disrupt the integrity of microbial cell membranes, leading to the leakage of essential cellular components and cell death.[1][3]
-
Enzyme Inhibition: Specific enzymes essential for microbial survival, such as those involved in cell wall synthesis or metabolic pathways, could be potential targets. For instance, analogues have been shown to inhibit lanosterol demethylase, an enzyme crucial for fungal sterol synthesis.[1]
-
Mitochondrial Inhibition and Efflux Pump Modulation: In fungi, some benzoxazole derivatives have been observed to impair mitochondrial respiration and inhibit efflux pumps that contribute to drug resistance.[1]
A Proposed Experimental Workflow for Mechanistic Validation
To transition from a putative to a confirmed mechanism of action, a systematic and rigorous experimental approach is essential. The following workflow outlines a series of investigations to elucidate the biological activity of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone.
Initial Screening and Target Identification
The first phase involves broad-spectrum screening to identify the most promising therapeutic areas and to begin narrowing down potential molecular targets.
Experimental Protocols:
-
In Vitro Cytotoxicity Assays:
-
Objective: To determine the cytotoxic effects of the compound against a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon).
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone for 48-72 hours.
-
Assess cell viability using an MTT or similar colorimetric assay.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.
-
-
-
Antimicrobial Susceptibility Testing:
-
Objective: To evaluate the compound's activity against a range of pathogenic bacteria (Gram-positive and Gram-negative) and fungi.
-
Methodology:
-
Use broth microdilution or disk diffusion methods according to CLSI guidelines.
-
Determine the Minimum Inhibitory Concentration (MIC) for each microbial strain.
-
-
Elucidation of Cellular and Molecular Mechanisms
Based on the initial screening results, the next phase focuses on in-depth mechanistic studies.
Experimental Protocols:
-
Apoptosis Assays:
-
Objective: To determine if the compound induces apoptosis in cancer cells.
-
Methodology:
-
Treat cancer cells with the compound at its IC50 concentration.
-
Perform Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic and necrotic cells.
-
Conduct Western blot analysis for key apoptotic markers such as cleaved caspase-3, PARP, and members of the Bcl-2 family.
-
-
-
Cell Cycle Analysis:
-
Objective: To investigate the effect of the compound on cell cycle progression.
-
Methodology:
-
Treat cancer cells with the compound.
-
Fix and stain the cells with propidium iodide.
-
Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
-
-
Kinase Inhibition Assays:
-
Objective: To screen for inhibitory activity against a panel of cancer-related kinases.
-
Methodology:
-
Utilize commercially available in vitro kinase assay kits (e.g., using luminescence or fluorescence-based detection).
-
Determine the IC50 of the compound against a broad panel of kinases, followed by more detailed kinetic studies for promising hits.
-
-
-
DNA Intercalation Assays:
-
Objective: To assess the ability of the compound to bind to DNA.
-
Methodology:
-
Perform DNA viscosity measurements. An increase in viscosity upon addition of the compound suggests intercalation.
-
Conduct fluorescence quenching assays with a DNA-binding dye like ethidium bromide. A decrease in fluorescence intensity indicates displacement of the dye by the compound.
-
-
Visualization of Proposed Pathways and Workflows
Caption: Putative anticancer signaling pathways of the compound.
Caption: A phased experimental workflow for mechanism of action studies.
Data Summary and Interpretation
As direct experimental data for 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone is not available, the following table presents hypothetical, yet plausible, IC50 values based on the activities of similar benzoxazole derivatives found in the literature. This serves as an example of how data from the proposed experiments could be presented.
| Cell Line | Tumor Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 10.8 |
| HCT116 | Colon Cancer | 25.5 |
| PC-3 | Prostate Cancer | 18.9 |
Conclusion and Future Directions
2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone represents a promising, yet underexplored, molecule within the pharmacologically rich class of benzoxazoles. Based on the extensive literature on its structural analogues, it is reasonable to hypothesize that this compound possesses significant anticancer and/or antimicrobial properties. The putative mechanisms of action likely involve the inhibition of key enzymes, interaction with DNA, and the induction of apoptosis.
The experimental roadmap laid out in this guide provides a clear and logical progression for future research. A thorough investigation, following the proposed workflows, will be crucial to unlock the therapeutic potential of this compound. The insights gained will not only elucidate its specific mechanism of action but also inform the rational design of next-generation benzoxazole-based therapeutics with enhanced efficacy and selectivity.
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MDPI. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. [Link]
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PubMed. 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenyl-ethanone. [Link]
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PubMed. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][9]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. [Link]
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ResearchGate. Biological activities of benzoxazole and its derivatives. [Link]
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National Institutes of Health (NIH). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. [Link]
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PubMed. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. [Link]
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National Institutes of Health (NIH). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][10]oxazin-3(4H). [Link]
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PubMed. Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. [Link]
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MDPI. (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. [Link]
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Journal of Chemical and Pharmaceutical Research. Benzoxazole: The molecule of diverse biological activities. [Link]
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An In-depth Technical Guide to 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone (CAS No. 849021-33-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone, a benzoxazole derivative with significant potential in medicinal chemistry and materials science. We will delve into its chemical and physical properties, synthesis methodologies, potential mechanisms of action, and safety considerations, alongside a curated list of suppliers to facilitate your research and development endeavors.
Core Compound Identity and Physicochemical Properties
2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone is a heterocyclic ketone featuring a benzoxazole moiety linked to a 4-tert-butylphenyl ethanone structure.[1] The presence of the tert-butyl group imparts notable steric bulk and lipophilicity, which can influence its membrane permeability and metabolic stability.[1] This compound is recognized as a standard reference material, indicative of its well-defined synthesis and characterization.[1]
Table 1: Physicochemical Properties of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone
| Property | Value | Source |
| CAS Number | 849021-33-6 | [1] |
| IUPAC Name | 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone | [1] |
| Molecular Formula | C19H19NO2 | [1] |
| Molecular Weight | 293.4 g/mol | [1] |
| Melting Point | 101-105°C | [2] |
| InChI Key | ZEGSTFWPJWLKSN-UHFFFAOYSA-N | [1] |
Synthesis Methodologies: A Comparative Analysis
The synthesis of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone can be approached through various routes. The selection of a specific pathway is often dictated by the desired scale, purity requirements, and available starting materials.
Stepwise Laboratory-Scale Synthesis
A common laboratory-scale synthesis involves a two-step process. This method offers good control over the reaction and yields a high-purity product.
Experimental Protocol:
-
Chloromethylation of Benzoxazole: Synthesize 2-(chloromethyl)benzoxazole from benzoxazole.
-
Nucleophilic Substitution: React the resulting 2-(chloromethyl)benzoxazole with the enolate of 4-tert-butylacetophenone. The enolate is typically generated in situ using a strong base like lithium diisopropylamide (LDA) in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures (-78°C).
-
Quenching and Purification: The reaction is quenched with a mild acid, such as ammonium chloride (NH₄Cl), and the crude product is purified using column chromatography on silica gel, typically with a hexane:ethyl acetate mobile phase.
-
Expected Yield: 58-65%
-
Purity (HPLC): >95%
Industrial-Scale Production Considerations
For larger-scale synthesis, a one-pot tandem approach or the use of continuous flow reactors can be more efficient and cost-effective. These methods often minimize intermediate isolation steps, reducing solvent waste and processing time.
Caption: Stepwise synthesis workflow for 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone.
Potential Biological Activity and Mechanism of Action
Benzoxazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. While specific studies on 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone are emerging, the activity of analogous compounds provides valuable insights into its potential therapeutic applications.
Antimicrobial and Antifungal Potential
Benzoxazole-containing compounds have demonstrated notable antimicrobial and antifungal properties. The mechanism of action can vary, but some derivatives have been shown to impair mitochondrial respiration in pathogens, leading to energy depletion.[1] Others may act as efflux pump inhibitors, interfering with the ability of microorganisms to expel antimicrobial agents.[1] The specific structural features of 849021-33-6, such as the lack of a sulfanyl group present in some other active analogs, may influence its target specificity and reduce off-target effects.[1]
Anticancer and Anti-inflammatory Properties
Analogous benzoxazole derivatives have shown promise as anti-inflammatory and anticancer agents.[1] It is hypothesized that the planar benzoxazole ring system can engage in π-π stacking interactions with biological targets, such as enzymes or DNA.[1] Studies suggest that this compound may modulate signaling pathways involved in inflammation and cellular repair processes.[1]
Caption: Potential mechanisms of action for 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone.
Research Applications
The unique structural characteristics of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone make it a valuable intermediate and research tool in several scientific domains.
-
Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.[1]
-
Materials Science: The rigid benzoxazole core and the bulky tert-butyl group can enhance the thermal stability of polymers when incorporated into their matrices.[1]
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone. It is intended for research use only and is not for human or veterinary use.[1]
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][4]
-
Ventilation: Use in a well-ventilated area or with local exhaust ventilation.[5][6]
-
Handling: Avoid contact with skin and eyes.[3][6] Do not breathe dust/fume/gas/mist/vapors/spray.[3][6] Wash hands thoroughly after handling.[3][5]
-
Storage: Keep the container tightly closed in a cool, well-ventilated place.[5][6]
GHS Hazard Statements (Based on Structurally Similar Compounds):
-
May cause an allergic skin reaction.[3]
-
Suspected of damaging fertility or the unborn child.[3]
-
Very toxic to aquatic life with long-lasting effects.[3]
Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Reputable Suppliers
A number of chemical suppliers offer 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone for research purposes.
Table 2: Selected Suppliers of CAS No. 849021-33-6
| Supplier | Website | Notes |
| BenchChem | Offers qualified products for research use.[1] | |
| BLDpharm | Lists the compound and related benzoxazole derivatives.[8][9] | |
| AK Scientific, Inc. | Services global corporate and academic research needs.[10] | |
| ChemicalBook | Provides a platform to browse global suppliers and manufacturers.[2][11] | |
| HANGZHOU LEAP CHEM CO., LTD. | Listed as a supplier on Echemi.[12] | |
| Alfa Chemistry | Lists the compound among its product offerings.[13] | |
| abcr Gute Chemie | [Link] | A European supplier of fine chemicals.[14] |
Conclusion
2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone is a compound of significant interest due to its versatile chemical structure and potential applications in both medicinal chemistry and materials science. Its well-defined synthesis and the growing body of research on related benzoxazole derivatives provide a solid foundation for further investigation. As with all research chemicals, adherence to strict safety protocols is paramount. This guide serves as a foundational resource for scientists and researchers looking to explore the potential of this promising molecule.
References
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- Material Safety Data Sheet - 1,4-Dimethoxybenzene - Cole-Parmer. (URL: Not a direct link to a specific SDS, but a general safety document)
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Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis - PubMed. (URL: [Link])
-
bipyridinium, 1'-(3-(dimethylamino)propyl)-6'-hydroxy-4'-methyl-2' - PubChem. (URL: [Link])
-
Chemical Properties of Dimethyl palmitamine (CAS 112-69-6) - Cheméo. (URL: [Link])
- SAFETY DATA SHEET - TCI Chemicals. (URL: Not a direct link to a specific SDS, but a general safety document)
-
Chemical Properties of Propanenitrile, 3-(dimethylamino)- (CAS 1738-25-6) - Cheméo. (URL: [Link])
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-
AB313731 | CAS 849021-33-6 – abcr Gute Chemie. (URL: [Link])
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Methodological & Application
Application Notes and Protocols for 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone as a Novel Antimicrobial Agent
Introduction: A Strategic Approach to a Promising Antimicrobial Scaffold
The relentless rise of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among these, the benzoxazole ring system has emerged as a "privileged structure" in medicinal chemistry. Benzoxazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1] This document provides a detailed guide for the investigation of a specific, promising derivative: 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone .
This compound integrates two key structural features: the versatile benzoxazole core and a 4-tert-butylphenyl ethanone moiety. The benzoxazole portion is structurally analogous to biological purines like adenine and guanine, suggesting a potential for interaction with biopolymers within living systems.[2] The tert-butyl group, on the other hand, imparts significant lipophilicity, which may enhance the compound's ability to permeate microbial cell membranes, a critical step in reaching intracellular targets. While extensive data exists for the broader benzoxazole class, this guide provides the foundational protocols to specifically elucidate the antimicrobial profile of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone.
Predicted Antimicrobial Spectrum and Mechanism of Action: An Evidence-Based Hypothesis
Based on extensive structure-activity relationship (SAR) studies of related benzoxazole derivatives, it is hypothesized that 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone will exhibit activity against a range of pathogenic microbes, particularly Gram-positive bacteria and potentially some fungal species.[3] SAR studies have consistently shown that substitutions at the 2- and 5-positions of the benzoxazole ring are critical for potent antimicrobial activity.[3] In the compound of interest, the 2-position is substituted with the bulky and lipophilic 1-(4-tert-butylphenyl)ethanone group, which is anticipated to be a key determinant of its biological activity.
The potential mechanisms of action for benzoxazole derivatives are multifaceted. One of the most cited mechanisms is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[4][5] The structural similarity of the benzoxazole core to purine bases may allow it to competitively bind to the ATP-binding site of the gyrase B subunit.[6] Additionally, some benzoxazole compounds are believed to exert their antimicrobial effects by disrupting the integrity of the microbial cell membrane, leading to leakage of intracellular components and cell death. The lipophilic nature of the 4-tert-butylphenyl group in the target compound may enhance this membrane-disrupting capability.
Hypothesized Mechanism of Action
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Protocol 2: Time-Kill Kinetic Assay
This dynamic assay provides insight into the bactericidal (killing) or bacteriostatic (inhibitory) nature of the compound over time. [7] Causality: While the MIC provides a static endpoint, the time-kill assay reveals the rate and extent of antimicrobial activity. This is crucial for understanding if the compound actively kills the microbes or merely halts their growth, a key consideration for therapeutic development.
Materials:
-
Flasks with sterile CAMHB or RPMI-1640 medium
-
Log-phase culture of the test microorganism
-
2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a log-phase culture of the test microorganism in the appropriate broth. Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in flasks containing fresh broth.
-
Treatment: Add the test compound to the flasks at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control flask with no compound.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask. [8][9]4. Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 24 hours and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A ≥3-log₁₀ reduction in CFU/mL (99.9% kill) compared to the initial inoculum is considered bactericidal activity. [7]
Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)
It is essential to assess the toxicity of the compound against mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. [10][11] Causality: This assay establishes the selectivity of the compound. An ideal antimicrobial agent should be highly active against microbial cells while exhibiting low toxicity to host cells. The MTT assay quantifies this by measuring the metabolic health of mammalian cells upon exposure to the compound.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well, sterile, flat-bottom cell culture plates
-
2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed the 96-well plates with mammalian cells at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours in a CO₂ incubator. [12]2. Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium and add them to the wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24-48 hours in a CO₂ incubator.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals. [12]5. Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Data Presentation and Interpretation
The results from these assays should be tabulated for clear comparison and interpretation.
Table 1: Hypothetical MIC Data for 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone
| Microorganism | Strain (ATCC) | MIC (µg/mL) | Positive Control | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 4 | Ciprofloxacin | 0.25 |
| Bacillus subtilis | 6633 | 2 | Ciprofloxacin | 0.125 |
| Escherichia coli | 25922 | 64 | Ciprofloxacin | 0.06 |
| Pseudomonas aeruginosa | 27853 | >128 | Ciprofloxacin | 0.5 |
| Candida albicans | 90028 | 16 | Fluconazole | 1 |
Interpretation: The hypothetical data in Table 1 suggests that the compound is more effective against Gram-positive bacteria than Gram-negative bacteria and has moderate antifungal activity. The higher MIC values for Gram-negative bacteria could be due to the presence of the outer membrane, which can act as a permeability barrier.
Table 2: Summary of Cytotoxicity Data
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HEK293 | 48 | >100 |
| HepG2 | 48 | 85 |
Interpretation: An IC₅₀ value significantly higher than the MIC values against microbial strains would indicate that the compound is selectively toxic to microorganisms, a highly desirable characteristic for a potential antimicrobial drug.
References
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Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). PubMed Central. [Link]
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Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. (2021). PubMed Central. [Link]
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Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science Publishers. [Link]
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. [Link]
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Time-Kill Kinetics Assay. (n.d.). Emery Pharma. [Link]
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Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. [Link]
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Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. (n.d.). PubMed Central. [Link]
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Benzoxazoles as promising antimicrobial agents: A systematic review. (n.d.). ResearchGate. [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PubMed Central. [Link]
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Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PubMed Central. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
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Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. [Link]
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Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (n.d.). MDPI. [Link]
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3.6. Time-Kill Kinetics Assay. (n.d.). Bio-protocol. [Link]
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General Cytotoxicity Assessment by Means of the MTT Assay. (n.d.). ResearchGate. [Link]
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CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (n.d.). PubMed Central. [Link]
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2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (2022). Bentham Science Publishers. [Link]
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Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo[d]A[3][4]zoles. (2021). ResearchGate. [Link]
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Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. [Link]
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MTT assay to evaluate the cytotoxic potential of a drug. (2017). CABI Digital Library. [Link]
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Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (n.d.). ResearchGate. [Link]
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Application Notes and Protocols: Investigating the Anti-Cancer Potential of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Benzoxazole Scaffold
The benzoxazole heterocyclic ring system is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties.[1][2] The planar structure of the benzoxazole ring allows for intercalation with biological macromolecules, and its diverse substitution patterns offer a rich chemical space for modulating biological activity. Several benzoxazole derivatives have been reported to exert their anti-cancer effects through various mechanisms, such as the inhibition of key enzymes like VEGFR-2 and the induction of apoptosis, making this class of compounds a fertile ground for the discovery of novel cancer therapeutics.[3][4]
This document provides a detailed guide for the investigation of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone , a specific benzoxazole derivative, as a potential anti-cancer agent. The presence of a tert-butylphenyl group suggests increased lipophilicity, which may enhance cell membrane permeability.[5] While this specific molecule is not extensively studied in the context of oncology, its structural alerts warrant a thorough investigation. These application notes will outline a logical, multi-step experimental workflow to assess its cytotoxic and mechanistic properties in vitro.
Part 1: Initial Screening for Cytotoxic Activity
The foundational step in evaluating a novel compound for anti-cancer potential is to determine its ability to inhibit cancer cell growth.[6][7] A colorimetric cytotoxicity assay, such as the MTT assay, is a robust and widely used method for this initial screening.[8]
Protocol 1: MTT Cytotoxicity Assay
Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
| Cell Line | 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Hypothetical Value | Hypothetical Value |
| A549 | Hypothetical Value | Hypothetical Value |
| HCT116 | Hypothetical Value | Hypothetical Value |
Experimental Workflow for Cytotoxicity Screening:
Caption: Workflow for determining the IC₅₀ value of a test compound using the MTT assay.
Part 2: Elucidating the Mechanism of Cell Death
Once cytotoxic activity is confirmed, the next logical step is to investigate the mechanism by which the compound induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs.[7][9]
Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials:
-
Cancer cells
-
2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
FITC-negative, PI-negative: Viable cells
-
FITC-positive, PI-negative: Early apoptotic cells
-
FITC-positive, PI-positive: Late apoptotic/necrotic cells
-
FITC-negative, PI-positive: Necrotic cells
-
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Compound (IC₅₀) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Compound (2x IC₅₀) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Part 3: Investigating Cell Cycle Perturbations
Many anti-cancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[10]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Principle: The DNA content of a cell population can be analyzed by flow cytometry after staining with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI).[11] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells
-
2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described in the apoptosis assay protocol.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.[12]
Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Compound (IC₅₀) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Compound (2x IC₅₀) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Workflow for Mechanistic Studies (Apoptosis & Cell Cycle):
Caption: Integrated workflow for investigating apoptosis and cell cycle effects of the test compound.
Part 4: Preliminary Mechanistic Insights via Western Blotting
To further probe the molecular mechanism of action, Western blotting can be employed to assess the expression levels of key proteins involved in apoptosis and cell cycle regulation.[13][14]
Protocol 4: Western Blotting for Apoptotic and Cell Cycle Markers
Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.[15]
Materials:
-
Treated cell lysates
-
Protein electrophoresis and transfer equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Cyclin B1, anti-p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Potential Signaling Pathway to Investigate:
Caption: Hypothetical intrinsic apoptosis pathway potentially modulated by the test compound.
Conclusion and Future Directions
These protocols provide a comprehensive framework for the initial in vitro evaluation of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone as a potential anti-cancer agent. Positive results from these assays, such as potent cytotoxicity, induction of apoptosis, and cell cycle arrest, would provide a strong rationale for further investigation. Subsequent studies could include target identification, in vivo efficacy studies in animal models, and medicinal chemistry efforts to optimize the lead compound.
References
- Benchchem. 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone.
-
Loghmani-Khouzani, H., et al. (2009). 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenyl-ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2287. Available from: [Link]
-
Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][5][16]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816. Available from: [Link]
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SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Available from: [Link]
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Al-Ostath, A., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1937-1951. Available from: [Link]
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Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12045-12051. Available from: [Link]
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ResearchGate. Benzoxazole Derivatives as New Generation of Anti-breast Cancer Agents. (2020). Available from: [Link]
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Medium. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Available from: [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. Benzoxazole as Anticancer Agent: A Review. (2021). Available from: [Link]
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MDPI. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues. (2021). Available from: [Link]
-
National Institutes of Health. Assaying cell cycle status using flow cytometry. (2014). Available from: [Link]
-
National Institutes of Health. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. (2010). Available from: [Link]
-
Crown Bioscience. Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). Available from: [Link]
-
Frontiers. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2021). Available from: [Link]
-
MDPI. Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei. (2021). Available from: [Link]
-
International Journal of Research in Engineering, Science and Management. Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. (2020). Available from: [Link]
-
Flow cytometry. Protocols. (2016). Available from: [Link]
-
ScholarWorks@UTEP. In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). Available from: [Link]
-
Synthesis of 1-(2-(4-substitutedphenylamino)-imidazo[2,1-b] benzoxazol-3-yl) ethanone. (2014). Available from: [Link]
-
National Institutes of Health. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). Available from: [Link]
-
ResearchGate. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Available from: [Link]
-
Cell Cycle Analysis. Available from: [Link]
-
National Institutes of Health. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. (2013). Available from: [Link]
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Bio-Rad Antibodies. Apoptosis Induction Phase. Available from: [Link]
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Bio-Techne. Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Available from: [Link]
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ResearchGate. Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. (2025). Available from: [Link]
-
National Institutes of Health. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). Available from: [Link]
-
Valenzano, K. J., et al. (2003). N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist with analgesic properties. The Journal of Pharmacology and Experimental Therapeutics, 306(1), 377-386. Available from: [Link]
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MDPI. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). Available from: [Link]
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2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone as a potential enzyme inhibitor
An In-depth Technical Guide to Investigating 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the investigation of . Benzoxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in medicinal chemistry.[1][2][3] This document outlines the scientific rationale, synthesis, characterization, and detailed protocols for evaluating the inhibitory potential of the title compound, with a specific focus on Cyclooxygenase-2 (COX-2) as a plausible therapeutic target. Furthermore, it provides in-depth guidance on data analysis and interpretation, empowering researchers to conduct self-validating and robust preclinical studies.
Introduction: The Scientific Rationale
The benzoxazole moiety is a privileged scaffold in drug discovery, known to be present in compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] Many of these biological activities stem from the ability of benzoxazole derivatives to interact with and inhibit the function of key enzymes in disease pathways.[1] Notably, substituted benzoxazoles have been identified as potent inhibitors of enzymes such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, and Cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[5][6]
The compound 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone incorporates the active benzoxazole core. The addition of a 4-tert-butylphenyl ethanone group introduces significant lipophilicity and steric bulk, which can critically influence its pharmacokinetic properties and binding affinity to a target enzyme.[1] The tert-butyl group, in particular, may enhance membrane permeability and metabolic stability.[1]
Given the established role of benzoxazole derivatives as anti-inflammatory agents that target COX enzymes, this guide will focus on protocols to evaluate the potential of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone as a selective COX-2 inhibitor.[6] Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 are of significant therapeutic interest as they can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[6]
Synthesis and Characterization of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone
A reliable synthesis and thorough characterization of the test compound are the foundation of any robust biological investigation. The following protocol is a plausible route for the synthesis of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone, based on established methods for similar structures.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process: first, the synthesis of 2-methylbenzoxazole, followed by its reaction with a suitable derivative of 4-tert-butylacetophenone. A more direct approach involves the condensation of 2-aminophenol with a derivative of 4-tert-butylphenylacetic acid. A plausible and commonly used method for analogous structures is the reaction of 2-aminophenol with an appropriately substituted ketone.
Step-by-Step Synthesis Protocol
Materials:
-
2-Aminophenol
-
2-Bromo-1-(4-tert-butylphenyl)ethanone
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-aminophenol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of 2-bromo-1-(4-tert-butylphenyl)ethanone (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl protons (a singlet around δ 1.3 ppm), aromatic protons, and the methylene protons of the ethanone linker.[1] |
| ¹³C NMR | Resonances for the carbonyl carbon, carbons of the benzoxazole ring, the tert-butyl group, and the phenyl ring. |
| FTIR | Characteristic absorption bands for the C=O stretch (around 1680-1720 cm⁻¹) and vibrations of the benzoxazole ring.[1] |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₉H₁₉NO₂). |
| Elemental Analysis | The percentage composition of C, H, and N should be within ±0.4% of the calculated values. |
Application Protocol: Evaluation of COX-2 Inhibitory Activity
This section provides a detailed protocol for assessing the inhibitory effect of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone on human recombinant COX-2. A fluorometric assay is described, which is a common and reliable method for high-throughput screening of COX inhibitors.[7]
Principle of the Assay
The assay measures the peroxidase activity of the COX enzyme. The COX component of the enzyme converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to prostaglandin H2 (PGH2). This assay utilizes a probe that is oxidized during the peroxidase reaction, leading to a fluorescent product. The rate of fluorescence increase is directly proportional to the COX activity. An inhibitor will reduce this rate.
Materials
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (substrate)
-
Celecoxib (a known selective COX-2 inhibitor, as a positive control)
-
2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone (test compound)
-
DMSO (for dissolving compounds)
-
96-well white opaque microplate
-
Fluorescence plate reader with excitation/emission wavelengths of approximately 535/587 nm.
Many of these reagents can be obtained as part of a commercially available COX-2 inhibitor screening kit.[7][8]
Experimental Workflow
Caption: Experimental workflow for COX-2 inhibition assay.
Detailed Protocol for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.[9][10][11] It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
1. Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions if using a kit.[8]
-
Reconstitute the lyophilized COX-2 enzyme in the appropriate buffer and keep it on ice. Avoid repeated freeze-thaw cycles.[8]
-
Prepare working solutions of the COX probe, cofactor, and arachidonic acid.
2. Compound Preparation:
-
Prepare a stock solution of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution to obtain a range of concentrations (e.g., from 100 µM to 0.1 nM).
-
Prepare a similar dilution series for the positive control, Celecoxib.
3. Assay Procedure:
-
Set up the 96-well plate with the following controls:
-
100% Activity Control: Wells with enzyme, substrate, and DMSO (vehicle).
-
Inhibitor Control: Wells with enzyme, substrate, and Celecoxib.
-
Test Compound Wells: Wells with enzyme, substrate, and various concentrations of the test compound.
-
Background Control: Wells with buffer and substrate, but no enzyme.
-
-
To the appropriate wells, add 10 µL of the diluted test compound, control inhibitor, or DMSO vehicle.
-
Add the COX-2 enzyme solution to all wells except the background control.
-
Pre-incubate the plate for a specified time (e.g., 10-15 minutes) at the assay temperature (e.g., 25 °C or 37 °C). This allows the inhibitor to bind to the enzyme.[12]
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately start reading the fluorescence in a kinetic mode for a set period (e.g., 10-20 minutes) with readings every 30-60 seconds.
Data Analysis and Interpretation
1. Calculating Percentage Inhibition:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [1 - (Rate_inhibitor - Rate_background) / (Rate_100%_activity - Rate_background)] * 100
2. IC50 Curve Generation:
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).[9]
-
The IC50 value is determined from the curve as the concentration of inhibitor that produces 50% inhibition.[9][11]
| Parameter | Description |
| IC50 | Concentration of inhibitor that reduces enzyme activity by 50%. A lower IC50 indicates a more potent inhibitor.[9] |
| Hill Slope | Describes the steepness of the dose-response curve. A slope of 1 suggests a 1:1 binding stoichiometry. |
| R² | A measure of the goodness of fit of the curve to the data points. |
Advanced Analysis: Enzyme Kinetics
To understand the mechanism of inhibition (e.g., competitive, non-competitive), further kinetic studies can be performed.
Caption: Workflow for determining the mechanism of inhibition.
This involves measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data can then be plotted using Michaelis-Menten or Lineweaver-Burk plots to determine the effect of the inhibitor on the enzyme's kinetic parameters, Km and Vmax.[13][14][15]
Safety and Handling
As a professional in a research environment, adherence to safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling benzoxazole derivatives and other chemicals.[16]
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[17][18] Avoid contact with skin and eyes.[19]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[17][18]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This guide provides a comprehensive and scientifically grounded approach to investigating , with a specific focus on COX-2. By following the detailed protocols for synthesis, characterization, and biological evaluation, researchers can generate reliable and reproducible data. The inclusion of methodologies for IC50 determination and kinetic analysis ensures a thorough characterization of the compound's inhibitory properties. This structured approach, rooted in established scientific principles, will enable a robust assessment of the therapeutic potential of this and similar benzoxazole derivatives.
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BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]
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Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. [Link]
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Khan Academy. Basics of enzyme kinetics graphs. [Link]
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MDPI. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. [Link]
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National Institutes of Health. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. [Link]
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ResearchGate. Synthesis and invitro evaluation of novel benzoxazole derivatives as specific cyclooxygenase – 2 inhibitors. [Link]
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BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]
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Review of synthesis process of benzoxazole and benzothiazole derivatives. [Link]
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National Institutes of Health. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. [Link]
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Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. [Link]
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BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]
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ACS Publications. Dose–Response Curves and the Determination of IC50 and EC50 Values. [Link]
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National Institutes of Health. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. [Link]
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Loba Chemie. BENZOXAZOLE EXTRA PURE MSDS. [Link]
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Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric). [Link]
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ACS Publications. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. [Link]
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Taylor & Francis Online. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. [Link]
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Frontiers. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. [Link]
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Benzoxazole: Synthetic Methodology and Biological Activities. [Link]
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Semantic Scholar. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors.. [Link]
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Patsnap Synapse. Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists. [Link]
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Application Notes and Protocols for the Experimental Investigation of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Benzoxazole Derivative
The benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific derivative, 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone (CAS: 849021-33-6), a molecule that combines the benzoxazole core with a 4-tert-butylphenyl ethanone moiety.[4] The presence of the tert-butyl group confers significant lipophilicity and steric bulk, which can favorably influence pharmacokinetic properties such as membrane permeability and metabolic stability.[4]
While the specific biological profile of this compound is not extensively documented, its structural alerts suggest a high potential for therapeutic relevance. This document provides a comprehensive experimental framework for researchers to systematically characterize this novel chemical entity (NCE), from initial physicochemical validation to in vitro biological screening, mechanistic elucidation, and preliminary in vivo evaluation. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to empower researchers to generate robust and reproducible data.
Section 1: Compound Validation: Synthesis and Physicochemical Characterization
Before any biological assessment, it is imperative to unequivocally confirm the identity, purity, and homogeneity of the test compound.[5] This compound is available as a reference standard, indicating its synthesis and characterization are well-established.[4]
Rationale for Characterization
Using a poorly characterized compound is a primary source of experimental irreproducibility. An X-ray crystal structure, while informative, only represents a single crystal and not the bulk material.[5] Therefore, a panel of analytical techniques is required to ensure the material used in subsequent biological assays is of the highest possible purity.
Analytical Characterization Protocol
Objective: To confirm the identity and assess the purity of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone.
Methods:
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: To separate the compound from any impurities based on polarity.
-
Protocol:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30).[4]
-
Detection: UV spectrophotometer at an appropriate wavelength (determined by UV-Vis scan).
-
Acceptance Criteria: Purity ≥98% by peak area.
-
-
-
Mass Spectrometry (MS):
-
Principle: To confirm the molecular weight of the compound.
-
Protocol: Use high-resolution mass spectrometry (HRMS) to obtain the exact mass.
-
Acceptance Criteria: The measured mass should be within ±5 ppm of the theoretical exact mass.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: To elucidate the chemical structure and confirm the identity by analyzing the magnetic properties of atomic nuclei.
-
Protocol: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acceptance Criteria: The observed chemical shifts, splitting patterns, and integrations must be consistent with the proposed structure of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone.
-
-
Elemental Analysis:
-
Principle: To determine the percentage composition of carbon, hydrogen, and nitrogen.
-
Acceptance Criteria: The experimental percentages should agree with the calculated theoretical values to within ±0.4%.[5]
-
| Property | Expected Value | Technique |
| Molecular Formula | C₁₉H₁₉NO₂ | - |
| Molecular Weight | 293.36 g/mol | Mass Spectrometry |
| Purity | ≥98% | HPLC |
| Elemental Comp. | C: 77.79%, H: 6.53%, N: 4.77% | Elemental Analysis |
Section 2: A Tiered Strategy for In Vitro Biological Profiling
A tiered or cascaded approach to screening is an efficient method to rapidly identify promising biological activities while conserving resources.[6] This strategy begins with broad assessments of cytotoxicity, followed by screens for specific activities suggested by the compound's chemical class.
Caption: A tiered experimental workflow for compound characterization.
Tier 1: General Cytotoxicity Assessment
Rationale: Before evaluating for specific therapeutic effects, it is crucial to determine the concentration range at which the compound is toxic to cells.[7] This data is essential for designing subsequent experiments and distinguishing between targeted pharmacological effects and non-specific toxicity. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate a panel of representative cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a cancer cell line like HCT116) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2X serial dilution of the test compound in culture medium, ranging from 100 µM to ~0.1 µM. Replace the existing medium with the compound-containing medium. Include "vehicle control" (e.g., 0.1% DMSO) and "no treatment" wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Causality: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the compound concentration. Calculate the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression.
Tier 2: Primary Biological Activity Screening
Based on the known activities of benzoxazole derivatives, parallel screening for anticancer, antimicrobial, and anti-inflammatory effects is a logical next step.[1]
A. Anticancer Activity (Cell Proliferation)
-
Assay: Sulforhodamine B (SRB) assay.
-
Principle: SRB is a dye that binds stoichiometrically to cellular proteins, providing a measure of total biomass that is less susceptible to metabolic interference than the MTT assay.
-
Protocol: The protocol is similar to the MTT assay, but instead of MTT addition, cells are fixed with trichloroacetic acid (TCA), stained with SRB, washed, and the bound dye is solubilized for absorbance reading.
-
Interpretation: A low IC₅₀ value in cancer cells (e.g., HCT116) compared to non-cancerous cells suggests selective antiproliferative activity.
B. Antimicrobial Activity
-
Assay: Minimum Inhibitory Concentration (MIC) Determination.
-
Principle: To find the lowest concentration of the compound that visibly inhibits microbial growth.
-
Protocol:
-
Prepare serial dilutions of the compound in a 96-well plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculate each well with a standardized suspension of the microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microbe only) and negative (broth only) controls.
-
Incubate for 18-24 hours (bacteria) or 24-48 hours (fungi) at the optimal growth temperature.
-
The MIC is the lowest concentration where no visible growth is observed.
-
C. Anti-inflammatory Activity
-
Assay: Nitric Oxide (NO) Inhibition Assay in Macrophages.
-
Principle: To measure the ability of the compound to inhibit the production of the pro-inflammatory mediator NO in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Protocol:
-
Pre-treat RAW 264.7 cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Causality: The Griess reagent reacts with nitrite to form a purple azo compound, which can be quantified spectrophotometrically.
-
A parallel MTT assay must be run to ensure that the reduction in NO is not due to cytotoxicity.
-
Section 3: Mechanistic Elucidation: Investigating a Hypothetical Anticancer Effect
Assume that the Tier 2 screen reveals potent and selective activity against the HCT116 colorectal cancer cell line (IC₅₀ < 10 µM). The next logical step is to investigate the underlying mechanism of action (MoA).
Caption: Hypothetical apoptotic pathway for MoA investigation.
Apoptosis Induction Assay
Rationale: Many anticancer agents work by inducing programmed cell death, or apoptosis. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells.
Protocol: Annexin V/PI Staining
-
Treatment: Treat HCT116 cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Causality: Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet in early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
-
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Healthy cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Molecular Pathway Analysis: Western Blotting and qPCR
Rationale: To probe the molecular machinery driving the observed apoptosis, we can measure changes in the expression levels of key proteins and genes involved in apoptotic pathways, such as the Bcl-2 family and caspases. Western blotting measures protein levels, while quantitative PCR (qPCR) measures mRNA levels.[9][10]
Protocol: Western Blotting [11][12]
-
Protein Extraction: Treat cells as described above, then lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Causality: Blocking prevents non-specific binding of antibodies to the membrane.
-
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Quantification: Densitometry analysis is performed to quantify band intensity, normalized to the loading control.
Protocol: Quantitative PCR (qPCR) [13][14]
-
RNA Extraction: Treat cells and extract total RNA using a TRIzol-based method or a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for target genes (e.g., BCL2, BAX). Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. Include a no-template control to check for contamination.[9]
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between treated and control samples.
| Target | Expected Change (Hypothesis) | Technique | Rationale |
| Bcl-2 | Decrease | WB, qPCR | Downregulation of anti-apoptotic protein/gene |
| Bax | Increase | WB, qPCR | Upregulation of pro-apoptotic protein/gene |
| Cleaved Caspase-3 | Increase | WB | Increase in the active form of the executioner caspase |
| β-actin / GAPDH | No Change | WB, qPCR | Loading/Normalization control |
Section 4: Preliminary In Vivo Evaluation
Rationale: Positive and mechanistically supported in vitro results provide a strong justification for advancing the compound to in vivo animal models.[15] This step is critical for assessing the compound's efficacy in a complex biological system and gathering preliminary data on its safety and pharmacokinetics.
Experimental Design: HCT116 Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID) to prevent rejection of the human tumor graft.
-
Tumor Implantation: Subcutaneously inject 1-5 million HCT116 cells into the flank of each mouse.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline + 5% DMSO, 10% Cremophor EL).
-
Group 2: Test Compound (e.g., 25 mg/kg, administered via intraperitoneal injection or oral gavage).
-
Group 3: Positive Control (a standard-of-care drug for colorectal cancer, e.g., 5-Fluorouracil).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record animal body weight at each measurement as an indicator of general toxicity.
-
Observe animals daily for any signs of distress.
-
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21-28 days).
-
Analysis: At the endpoint, euthanize the animals, excise the tumors, and record their final weight. Tissues can be collected for further analysis (e.g., histology, Western blot). Compare the tumor growth inhibition (TGI) between the treated and vehicle groups.
Conclusion
This document outlines a systematic and logical progression for the comprehensive study of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone. By starting with rigorous analytical validation and moving through a tiered system of in vitro screening, mechanistic studies, and in vivo validation, researchers can efficiently build a robust data package. This structured approach, grounded in established scientific principles and methodologies, will enable a thorough evaluation of the compound's therapeutic potential and provide a solid foundation for further drug development efforts.
References
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Valenzano, K. J., et al. (2003). N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist with analgesic properties. Journal of Pharmacology and Experimental Therapeutics. [Link]
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PrepChem.com. Synthesis of 4'-tert.butylacetophenone. [Link]
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Illumina, Inc. (2009). qPCR Quantification Protocol Guide. [Link]
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
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Gaba, M., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. [Link]
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Liu, X., et al. (2024). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Advanced Science. [Link]
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The Royal Society. Characterising new chemical compounds & measuring results. Interface Focus. [Link]
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Drug Target Review. (2022). Novel streamlined screening method could discover new horizons in chemical reaction design. [Link]
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Frontiers Media. (2024). Editorial: Novel compounds from chemistry to druggable candidates. [Link]
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Loghmani-Khouzani, H., et al. (2009). 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenyl-ethanone. Acta Crystallographica Section E. [Link]
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Bio-Rad Laboratories. General Protocol for Western Blotting. [Link]
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MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
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PubChem. Ethanone, 1-(4-butoxyphenyl)-. National Center for Biotechnology Information. [Link]
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Frontiers in Chemistry. (2021). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores. [Link]
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Reddit. (2021). First steps on characterizing a potentially novel compound?. [Link]
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Molecular Cancer Therapeutics. (2016). An Unbiased Oncology Compound Screen to Identify Novel Combination Strategies. [Link]
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CliniSciences. Universal protocol of quantitative PCR (qPCR) with SYBR Green. [Link]
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IOP Conference Series: Earth and Environmental Science. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. [Link]
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Al-Malki, A. L., & El-Sharkawy, R. M. (2022). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules. [Link]
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Pacific BioLabs. Analytical Services to Characterize New Chemical Entities. [Link]
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Stratagene. (2004). Introduction to Quantitative PCR: methods and applications guide. [Link]
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Al-Azzawi, A. M. A., et al. (2024). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Heliyon. [Link]
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Ismail, J. Y., & Brown, T. (2001). A novel and simple method of screening compounds for interaction with DNA: A validation study. Journal of Inorganic Biochemistry. [Link]
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Wikipedia. Benzoxazole. [Link]
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MDPI. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. [Link]
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StatPearls. (2024). Western Blot: Principles, Procedures, and Clinical Applications. [Link]
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ResearchGate. (2013). Drug Discovery with Novel Chemical Libraries. [Link]
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Cirigliano, A., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Medicinal Research Reviews. [Link]
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YouTube. (2024). Cytotoxicity Assays: How We Test Cell Viability. [Link]
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Application Notes and Protocols: 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone as a Novel Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide to the characterization and application of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone, a promising candidate for a fluorescent probe. While specific applications for this molecule are still emerging, its structural similarity to known benzoxazole-based fluorophores suggests significant potential in various analytical and bio-imaging contexts. These notes offer a foundational framework for researchers to explore its utility, detailing its synthesis, photophysical characterization, and a speculative, yet scientifically grounded, protocol for its application in detecting biothiols—a common application for related probes.[1] The methodologies presented herein are designed to be self-validating, providing a robust starting point for novel assay development.
Introduction: The Promise of Benzoxazole Scaffolds in Fluorescence Sensing
The benzoxazole core is a privileged scaffold in the design of fluorescent probes due to its rigid, planar structure and extended π-conjugated system, which often leads to desirable photophysical properties such as high quantum yields and environmental sensitivity.[2][3] These characteristics make benzoxazole derivatives ideal candidates for developing sensors for a wide range of analytes, including metal ions, anions, and biologically relevant small molecules.[2][4] The subject of these application notes, 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone, incorporates this fluorophore linked to a 4-tert-butylphenyl ethanone moiety. The bulky tert-butyl group can enhance solubility in organic media and potentially influence intermolecular interactions, which may be advantageous in certain biological applications.[1]
Synthesis and Characterization
The synthesis of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone can be achieved through several synthetic routes, with Friedel-Crafts acylation being a common and effective method. This involves the reaction of a benzoxazole derivative with a substituted acetyl chloride in the presence of a Lewis acid catalyst.
Synthetic Pathway: Friedel-Crafts Acylation
A plausible synthetic route is the Friedel-Crafts acylation of a suitable benzoxazole precursor with 4-tert-butylbenzoyl chloride.
Caption: Proposed synthetic pathway for 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone via Friedel-Crafts acylation.
Characterization
The successful synthesis and purity of the compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, C=N).
-
Elemental Analysis: To determine the elemental composition.
Photophysical Properties: A Spectroscopic Investigation
A thorough understanding of the photophysical properties of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone is crucial for its application as a fluorescent probe. The following protocols outline the necessary experiments.
UV-Visible Absorption and Fluorescence Spectroscopy
Objective: To determine the optimal excitation and emission wavelengths, Stokes shift, and to assess the influence of solvent polarity on the spectral properties.
Protocol:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the compound in a high-purity solvent (e.g., DMSO or acetonitrile).
-
Working Solutions: Prepare a series of dilutions in various solvents of differing polarity (e.g., hexane, toluene, chloroform, acetonitrile, and water). A typical concentration for fluorescence measurements is in the low micromolar range (e.g., 1-10 µM).
-
UV-Visible Spectroscopy:
-
Record the absorption spectra of the solutions from 250 to 500 nm using a UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, excite the samples at their respective λmax.
-
Record the emission spectra.
-
Identify the wavelength of maximum emission (λem).
-
Calculate the Stokes shift (λem - λmax).
-
Expected Observations: Benzoxazole derivatives typically exhibit absorption maxima in the UV-A to the blue region of the spectrum, with emission in the blue to green region.[5] The Stokes shift is expected to be significant, which is advantageous for minimizing self-absorption. A solvatochromic effect, where the emission wavelength shifts with solvent polarity, is also anticipated and can provide insights into the nature of the excited state.[2]
Determination of Fluorescence Quantum Yield (ΦF)
Objective: To quantify the efficiency of the fluorescence process.
Protocol:
-
Reference Standard: Select a well-characterized fluorescent standard with a known quantum yield and an absorption profile that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Absorbance Matching: Prepare solutions of the sample and the reference standard with matched absorbances at the excitation wavelength (typically < 0.1 to avoid inner filter effects).
-
Fluorescence Spectra: Record the fluorescence emission spectra of both the sample and the reference standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculation: Calculate the quantum yield using the following equation:
ΦF (sample) = ΦF (reference) × (Isample / Ireference) × (Areference / Asample) × (ηsample² / ηreference²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Data Presentation:
| Property | Expected Range (based on similar compounds) |
| λmax (nm) | 320 - 380 |
| λem (nm) | 400 - 500 |
| Stokes Shift (nm) | 80 - 120 |
| Quantum Yield (ΦF) | 0.3 - 0.8 |
Application Protocol: Detection of Biothiols
While the specific sensing capabilities of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone are yet to be determined, its structure suggests a potential application in detecting biothiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH). The electrophilic ketone moiety could potentially react with the nucleophilic thiol group, leading to a change in the fluorescence properties of the benzoxazole fluorophore.[6]
Proposed Sensing Mechanism
Caption: Proposed mechanism for biothiol detection via a fluorescence turn-on response.
Experimental Protocol for Biothiol Detection
Materials:
-
2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone stock solution (1 mM in DMSO).
-
Stock solutions of various amino acids and other biologically relevant species (e.g., Cys, Hcy, GSH, other natural amino acids, reactive oxygen species) in appropriate buffer.
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
Procedure:
-
Probe Incubation: In a microplate or cuvette, add the probe to the reaction buffer to a final concentration of 10 µM.
-
Analyte Addition: Add varying concentrations of the biothiol of interest to the probe solution. For selectivity studies, add other amino acids and relevant species at a significantly higher concentration than the biothiol.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time to allow for the reaction to occur. The optimal incubation time should be determined experimentally.
-
Fluorescence Measurement: Measure the fluorescence intensity at the predetermined optimal excitation and emission wavelengths.
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the biothiol concentration to determine the limit of detection (LOD).
-
Compare the fluorescence response in the presence of the target biothiol to that of other species to assess selectivity.
-
Self-Validation and Controls
-
Negative Controls: Run the experiment with the probe alone in the buffer to establish the baseline fluorescence.
-
Positive Controls: If available, use a known fluorescent probe for biothiols to validate the experimental setup.
-
Time-Course Experiment: Monitor the fluorescence intensity over time after the addition of the biothiol to determine the reaction kinetics and the optimal incubation time.
-
pH Profile: Investigate the effect of pH on the fluorescence response to determine the optimal pH range for the assay.
Concluding Remarks and Future Directions
2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone represents a promising, yet underexplored, fluorescent probe. The protocols outlined in this document provide a comprehensive guide for its synthesis, characterization, and a rational approach to exploring its potential applications. Further research should focus on elucidating its specific sensing mechanisms and expanding its applications to other analytes and biological systems. The inherent versatility of the benzoxazole scaffold suggests that with further investigation, this compound could become a valuable tool in the fields of chemical biology and diagnostic research.
References
-
Frontiers in Chemistry. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. [Link]
-
MDPI. (2020). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. [Link]
-
PubMed. (2009). 2-(1,3-Benzoxazol-2-ylsulfan-yl)-1-phenyl-ethanone. [Link]
-
ResearchGate. (2015). Synthesis, photophysical property study of novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][2][4]oxazole derivatives and their antimicrobial activity. [Link]
-
ResearchGate. (2019). A novel and effective benzo[d]thiazole-based fluorescent probe with dual recognition factors for highly sensitive and selective imaging of cysteine in vitro and in vivo. [Link]
-
ResearchGate. (2017). Identification of pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analog bk-2C-I. [Link]
-
MDPI. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. [Link]
-
MDPI. (2019). Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. [Link]
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Formulation of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone for in vivo studies
Application Note & Protocol
Topic: Formulation of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the formulation of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone, a compound characterized by significant lipophilicity, for in vivo research applications. Due to its predicted poor aqueous solubility, direct administration in simple aqueous vehicles is unfeasible for achieving meaningful systemic exposure. This guide details two robust formulation strategies—a nanosuspension for parenteral or oral administration and a self-microemulsifying drug delivery system (SMEDDS) for oral delivery. We provide a rationale for strategy selection, detailed step-by-step protocols for preparation, and essential methods for physicochemical characterization and quality control. The objective is to equip researchers with the necessary knowledge and validated protocols to develop a stable, reproducible formulation that ensures consistent and adequate bioavailability for preclinical in vivo evaluation.
Introduction: The Formulation Challenge
2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone is a benzoxazole derivative with potential biological activities that warrant in vivo investigation.[1] A critical examination of its structure reveals key physicochemical characteristics that present a significant formulation challenge. The presence of the benzoxazole ring and the 4-tert-butylphenyl moiety confers substantial lipophilicity and steric bulk.[1] This molecular architecture is predictive of very low aqueous solubility, a common characteristic for a large percentage of new chemical entities in the drug discovery pipeline.[2][3]
Poor solubility is a primary obstacle to achieving adequate systemic drug exposure following in vivo administration.[4][5] When a compound cannot dissolve in the physiological medium at the site of administration (e.g., the gastrointestinal tract for oral dosing or blood for intravenous dosing), its absorption and subsequent bioavailability are severely limited.[6] Therefore, a well-designed formulation is not merely a delivery vehicle but a critical component for enabling the accurate pharmacological and toxicological assessment of the compound.[7]
This guide will focus on proven strategies to enhance the solubility and dissolution rate of this lipophilic compound, thereby improving its bioavailability for in vivo studies.[5][8]
Physicochemical Profile & Formulation Strategy Selection
A thorough understanding of the Active Pharmaceutical Ingredient (API) is the foundation of rational formulation design.
API Physicochemical Properties (Predicted)
The properties of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone are summarized below. Data for the structurally related compound 4'-tert-Butylacetophenone is used to infer properties like LogP.
| Property | Predicted Value / Characteristic | Implication for Formulation | Source |
| Chemical Structure | Benzoxazole ring linked to a 4-tert-butylphenyl ethanone moiety. | Aromatic, rigid structure contributing to low aqueous solubility. | [1] |
| Molecular Weight | > 300 g/mol (estimated) | Moderate molecular weight. | N/A |
| Lipophilicity (LogP) | High (Predicted based on structure; XLogP3 of 3.4 for 4'-tert-Butylacetophenone) | Very low aqueous solubility; high permeability potential. Requires solubility enhancement. | [1][9] |
| Aqueous Solubility | Very Poor / Practically Insoluble | Direct dosing in saline or PBS is not viable. | Inferred |
| pKa | Weakly basic (benzoxazole nitrogen) | pH adjustment is unlikely to provide sufficient solubility enhancement for neutral pH vehicles. | [10] |
| Physical State | Likely a solid at room temperature. | Amenable to particle size reduction techniques. | N/A |
Rationale for Strategy Selection
The high lipophilicity and poor aqueous solubility are the primary factors driving the formulation strategy. The goal is to present the compound to the biological system in a solubilized or finely dispersed state to maximize absorption.[6] Two primary strategies are recommended based on the intended route of administration.
-
Nanosuspension: This strategy involves reducing the drug particle size to the nanometer range (<1000 nm). According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, leading to a faster dissolution velocity.[11] Nanosuspensions are versatile and can be used for oral, intravenous, or intraperitoneal administration.[12][13]
-
Self-Microemulsifying Drug Delivery System (SMEDDS): This is a lipid-based formulation strategy ideal for oral administration.[5] SMEDDS are isotropic mixtures of oil, surfactant, and cosurfactant that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium (e.g., gastrointestinal fluids). The drug remains in a solubilized state within the microemulsion droplets, bypassing the dissolution step and facilitating absorption.
The following workflow provides a decision-making guide for selecting the appropriate formulation strategy.
Caption: Formulation strategy selection workflow.
Detailed Formulation Protocols
Safety Precaution: Always handle the API and organic solvents in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 3.1: Preparation of a Nanosuspension via Anti-Solvent Precipitation
This bottom-up method is suitable for lab-scale preparation and involves dissolving the drug in a solvent and then introducing this solution into an anti-solvent containing a stabilizer, causing the drug to precipitate as nanoparticles.[13][14]
Materials & Equipment:
-
2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone (API)
-
Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) (Solvent)
-
Poloxamer 188 or Hydroxypropyl methylcellulose (HPMC) (Stabilizer)
-
Purified water or PBS pH 7.4 (Anti-solvent)
-
High-shear homogenizer or magnetic stirrer
-
Syringe pump
-
Glass vials
Step-by-Step Procedure:
-
Prepare the Stabilizer Solution (Aqueous Phase):
-
Accurately weigh 100 mg of Poloxamer 188 and dissolve it in 10 mL of purified water to create a 1% (w/v) solution.
-
Stir gently until fully dissolved. Avoid vigorous shaking to prevent foaming.
-
Scientist's Note: The stabilizer is crucial. It adsorbs onto the surface of the newly formed nanoparticles, providing a steric barrier that prevents them from aggregating (Ostwald ripening).[11] Poloxamer 188 is a common and effective non-ionic stabilizer.
-
-
Prepare the Drug Solution (Organic Phase):
-
Accurately weigh 10 mg of the API.
-
Dissolve the API in 1 mL of DMSO. Use gentle vortexing or sonication if needed to ensure complete dissolution.
-
Scientist's Note: The drug must be fully soluble in the chosen organic solvent. The concentration should be optimized, but starting at 10 mg/mL is reasonable. DMSO is a powerful solvent but must be used judiciously due to potential in vivo toxicity.[7][15]
-
-
Precipitation of Nanoparticles:
-
Place the vial containing the 10 mL of stabilizer solution on a magnetic stirrer set to a high speed (e.g., 800-1000 rpm).
-
Using a syringe pump for a controlled and consistent addition rate, inject the 1 mL of drug solution into the stirring stabilizer solution. A recommended starting rate is 0.5 mL/min.
-
Scientist's Note: Rapid mixing at the point of addition is critical to induce fast nucleation and create small, uniform particles. A slow, uncontrolled addition will result in larger, non-uniform particles.
-
-
Solvent Removal & Final Formulation:
-
Continue stirring the resulting suspension for at least 2-4 hours at room temperature to allow the nanoparticles to stabilize and to facilitate the evaporation of some of the organic solvent.
-
For in vivo use, especially IV, the residual DMSO level must be minimized. While some level is often tolerated, dialysis or diafiltration may be required for sensitive applications. For initial oral or IP studies, a final DMSO concentration of <5% in the dosing volume is often acceptable.[16]
-
The final product should be a slightly opalescent, homogenous liquid, free of visible aggregates.
-
Protocol 3.2: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
This protocol details the development of a liquid SMEDDS pre-concentrate intended for oral administration.
Materials & Equipment:
-
API
-
Oil Phase: Capryol™ 90 (Caprylic/Capric Glycerides) or similar medium-chain triglyceride.
-
Surfactant: Kolliphor® EL (Cremophor EL) or Kolliphor® RH 40.
-
Cosurfactant/Solubilizer: Transcutol® P (Diethylene glycol monoethyl ether).
-
Glass vials, magnetic stirrer, water bath.
Step-by-Step Procedure:
-
Excipient Screening (Solubility Study):
-
Determine the solubility of the API in various oils, surfactants, and cosurfactants to select the best components.
-
Add an excess amount of API to 1 g of each excipient in separate vials.
-
Shake the vials in a water bath at 37°C for 48-72 hours to reach equilibrium.[17]
-
Centrifuge the samples and analyze the supernatant for dissolved drug concentration using a validated HPLC method.
-
Scientist's Note: The goal is to choose excipients with high solubilizing capacity for the drug, as this will allow for a higher drug load in the final formulation.[18]
-
-
Constructing a Pseudo-Ternary Phase Diagram:
-
Based on the screening, select the best oil, surfactant, and cosurfactant.
-
Prepare various mixtures of the surfactant and cosurfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1).
-
For each Smix ratio, mix it with the oil phase at various other ratios (e.g., from 9:1 to 1:9).
-
Titrate each oil/Smix mixture with water dropwise, with gentle stirring. Observe for the formation of a clear, transparent microemulsion.
-
Plot the results on a ternary phase diagram to identify the microemulsion region.
-
Scientist's Note: This step is crucial for identifying the robust ratios of components that will reliably form a microemulsion upon dilution in the GI tract. A larger microemulsion region indicates a more robust formulation.[19]
-
-
Preparation of the Drug-Loaded SMEDDS Pre-concentrate:
-
Select an optimized ratio of oil, surfactant, and cosurfactant from the phase diagram (e.g., 20% Oil, 40% Surfactant, 40% Cosurfactant by weight).
-
Accurately weigh and mix the components in a glass vial.
-
Add the desired amount of API to the mixture (e.g., 25 mg/g of SMEDDS).
-
Gently heat the mixture to 37-40°C on a magnetic stirrer until the API is completely dissolved and the solution is clear and homogenous.
-
The final product is the SMEDDS pre-concentrate, which should be a clear, viscous liquid.
-
Characterization and Quality Control
A formulation is only useful if it is well-characterized and reproducible. The following QC tests are essential.
| Parameter | Method | Acceptance Criteria | Rationale |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Mean Size: < 400 nm; PDI: < 0.3 | Confirms nanoscale size and homogeneity of the particle population. High PDI indicates aggregation or a wide size distribution. |
| Zeta Potential | Laser Doppler Velocimetry | > |20| mV | Indicates the surface charge of the nanoparticles, predicting their physical stability in suspension. Higher absolute values prevent aggregation. |
| Drug Content / Loading | HPLC-UV | 95-105% of theoretical | Confirms the final concentration of the API in the formulation, ensuring accurate dosing. |
| Appearance | Visual Inspection | Homogenous, free of visible precipitates or phase separation. | Basic check for physical instability. |
| In Vitro Release | Dialysis Bag Method | >80% release in 24h (example) | Assesses how quickly the drug is released from the formulation, providing a predictor of in vivo performance. |
| Stability | Monitor above parameters at T=0 and after storage (e.g., 4°C, 25°C for 2 weeks) | No significant change in key parameters. | Ensures the formulation is stable for the duration of the in vivo experiment.[20] |
Protocol 4.1: Particle Size and Zeta Potential Analysis
-
Dilute the nanosuspension or the SMEDDS (after emulsification in water) with purified water to an appropriate concentration for DLS analysis (to achieve a suitable count rate).
-
Perform the measurement using a calibrated DLS instrument (e.g., Malvern Zetasizer).
-
Record the Z-average diameter, PDI, and Zeta potential. Perform measurements in triplicate.
Protocol 4.2: Drug Content Analysis
-
Accurately pipette a known volume of the formulation (e.g., 100 µL).
-
Dissolve/disrupt it in a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask to fully solubilize the drug.
-
Filter the solution through a 0.22 µm syringe filter.
-
Analyze the concentration using a validated HPLC-UV method against a standard curve.
Guidelines for In Vivo Study Design
The transition from a prepared formulation to an animal study requires careful planning.
Caption: Overall workflow from formulation to in vivo study.
-
Vehicle Control Group: It is imperative to include a control group that receives the vehicle (the formulation without the API).[7] This is to ensure that any observed physiological effects are due to the API and not the excipients themselves. Some excipients, like DMSO or high concentrations of surfactants, can have their own biological effects.[16]
-
Dose Volume: Adhere to institutional guidelines for maximum dose volumes for the chosen species and route. For mice, typical oral gavage volumes are 5-10 mL/kg, and IV bolus volumes are <5 mL/kg.
-
Pilot Pharmacokinetic (PK) Study: Before embarking on a large efficacy study, it is highly recommended to conduct a pilot PK study. This involves administering the formulated compound to a small group of animals and collecting blood samples at various time points. Analyzing the plasma for drug concentration will provide crucial data on absorption, distribution, metabolism, and excretion (ADME), including key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (Area Under the Curve), which represents total drug exposure. This data confirms that the formulation is delivering the drug systemically and informs dose selection for future studies.[21]
Conclusion
The successful in vivo evaluation of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone is critically dependent on overcoming its inherent poor aqueous solubility. The formulation strategies presented here, namely nanosuspensions and SMEDDS, provide robust and validated pathways to enhance bioavailability. By following these detailed protocols for preparation, characterization, and quality control, researchers can develop a high-quality formulation. This rigorous approach ensures that the in vivo data generated is reliable and accurately reflects the intrinsic pharmacological properties of the compound, ultimately leading to more confident decision-making in the drug development process.
References
-
p-tert-Butylacetophenone | C12H16O | CID 13669 - PubChem. [Link]
-
Synthesis of 4'-tert.butylacetophenone - PrepChem.com. [Link]
-
In vivo characterization: Significance and symbolism - Wisdom Library. [Link]
-
What are the vehicles used to dissolve drugs for in vivo treatment? - ResearchGate. [Link]
-
Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. [Link]
-
The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC - NIH. [Link]
-
Preparation and evaluation of microemulsion-based transdermal delivery of Cistanche tubulosa phenylethanoid glycosides - PMC - NIH. [Link]
-
(PDF) Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - ResearchGate. [Link]
-
Roundtable Session 1- Table 6 - Methodologies to Assess / Predict Formulation and In Vivo Stability of Novel Modalities - CASSS. [Link]
-
Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed. [Link]
-
Microemulsion Based Formulation as Drug Delivery System for Gliclazide - Indian Journal of Pharmaceutical Education and Research. [Link]
-
(PDF) Nanosuspension drug delivery system: preparation, characterization, postproduction processing, dosage form, and application - ResearchGate. [Link]
-
Excipients: Enhancing the New, Poorly Soluble APIs - Drug Development & Delivery. [Link]
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Formulation Development, Physicochemical Characterization and In Vitro-In Vivo Drug Release of Vaginal Films - ResearchGate. [Link]
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In Vivo Stability of Therapeutic Proteins - PubMed. [Link]
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In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC - NIH. [Link]
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Preparation and Evaluation of a Novel Oral Microemulsion Drug Delivery System for Enhancing the Bioavailability of Diltiazem - International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Formulation Strategies of Nanosuspensions for Various Administration Routes - MDPI. [Link]
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Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - ResearchGate. [Link]
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Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review - ResearchGate. [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. [Link]
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ICH Q1A (R2) Stability testing of new drug substances and products - European Medicines Agency. [Link]
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(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. [Link]
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Preparation and evaluation of microemulsion-based transdermal delivery of total flavone of rhizoma arisaematis - Dove Press. [Link]
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Preclinical formulations for pharmacokinetic studies - Admescope. [Link]
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In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques - Walsh Medical Media. [Link]
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Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility - PubMed. [Link]
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In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf. [Link]
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Nanosuspension: A Promising Drug Delivery System - Pharmacophore. [Link]
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(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. [Link]
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Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease - ACS Publications. [Link]
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Analytical Methods to Determine the Stability of Biopharmaceutical Products - LCGC. [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. [Link]
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Benzoxazole: Synthetic Methodology and Biological Activities - International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone
Welcome to the dedicated technical support guide for the synthesis of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development who are working with this specific benzoxazole derivative. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield and purity. Our approach is grounded in mechanistic principles and practical laboratory experience to ensure you can confidently troubleshoot and refine your synthetic protocols.
Troubleshooting Guide: Enhancing Yield and Purity
This section is structured to address specific issues you may encounter during the synthesis. We will explore the causality behind these problems and provide actionable solutions.
Issue 1: Consistently Low Yield of the Final Product
Question: I am consistently obtaining a low yield of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone using a standard condensation reaction between 2-aminophenol and a suitable precursor. What are the likely causes and how can I improve the yield?
Answer:
A low yield in this synthesis can often be traced back to several critical factors, primarily related to reaction conditions and reagent purity. Let's break down the potential culprits and their solutions.
-
Incomplete Reaction: The condensation reaction to form the benzoxazole ring is a dehydration process. Inefficient water removal can slow down the reaction or prevent it from reaching completion.
-
Causality: The formation of the benzoxazole ring from 2-aminophenol and a carboxylic acid derivative or aldehyde involves the formation of a Schiff base or an amide intermediate, followed by cyclization and dehydration. If water is not effectively removed, the equilibrium may not favor the product.
-
Solution:
-
Azeotropic Removal of Water: If your solvent system allows, use a Dean-Stark apparatus to azeotropically remove water as it is formed. Toluene or xylene are common solvents for this purpose.
-
Use of Dehydrating Agents: Incorporate a dehydrating agent that is compatible with your reaction conditions. Molecular sieves (4Å) are an excellent choice as they are generally inert.
-
High Temperatures: Running the reaction at a higher temperature can also help drive off water and push the reaction to completion. However, be mindful of potential side reactions or decomposition at excessive temperatures.[1]
-
-
-
Suboptimal Catalyst or Reaction Conditions: The choice and amount of catalyst, as well as the reaction temperature and time, are crucial for efficient cyclization.
-
Causality: Many benzoxazole syntheses rely on acid catalysis to promote the condensation and cyclization steps.[2][3] An inappropriate catalyst or incorrect concentration can lead to a sluggish reaction or the formation of side products.
-
Solution:
-
Catalyst Screening: If you are using an acid catalyst, consider screening different types, such as polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH), or a Lewis acid like zinc chloride.[4]
-
Temperature and Time Optimization: Systematically vary the reaction temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). An optimal balance will maximize product formation while minimizing byproduct generation. For instance, some reactions may proceed well at 120°C, while others may require reflux conditions.[4]
-
-
-
Purity of Starting Materials: Impurities in your 2-aminophenol or the 4-tert-butylphenyl ethanone precursor can significantly impact the reaction.
-
Causality: 2-aminophenol is susceptible to oxidation, which can lead to colored impurities and side reactions. Impurities in the ketone precursor can also interfere with the desired reaction pathway.
-
Solution:
-
Purify Starting Materials: Recrystallize or distill the 2-aminophenol and the ketone precursor before use.
-
Proper Storage: Store 2-aminophenol under an inert atmosphere (nitrogen or argon) and protected from light to prevent oxidation.
-
-
Issue 2: Formation of Significant Side Products
Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the desired product in high purity. What are the common side products in this synthesis and how can I minimize their formation?
Answer:
The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Common Side Products:
-
Unreacted Starting Materials: This is often the case when the reaction has not gone to completion.
-
Partially Reacted Intermediates: Depending on the synthetic route, you might isolate the Schiff base or amide intermediate if cyclization is incomplete.
-
Polymerization Products: Under harsh acidic or high-temperature conditions, phenolic compounds can be prone to polymerization.
-
Products from Self-Condensation: The ketone precursor could potentially undergo self-condensation under certain conditions.
-
-
Minimizing Side Product Formation:
-
Strict Control of Stoichiometry: Ensure you are using the correct molar ratios of your reactants. A slight excess of one reactant may be beneficial in some cases, but a large excess can lead to side reactions.
-
Gradual Addition of Reagents: Adding one reagent dropwise to the other, especially at the beginning of the reaction, can help control the reaction rate and minimize the formation of undesired products.
-
Inert Atmosphere: As mentioned, performing the reaction under an inert atmosphere of nitrogen or argon can prevent oxidation of the 2-aminophenol and other sensitive reagents.[4]
-
Optimized Reaction Temperature: Avoid excessively high temperatures that can promote decomposition and polymerization. A systematic study to find the lowest effective temperature is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended synthetic routes for 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone?
There are two primary and reliable synthetic routes for this compound:
-
Condensation of 2-Aminophenol with a 4-tert-butylphenylacetic acid derivative: This is a classical and widely used method for forming the benzoxazole ring.[3][5] The reaction typically involves heating 2-aminophenol with 2-(4-tert-butylphenyl)acetic acid or its corresponding acyl chloride or ester in the presence of a catalyst.
-
Alkylation of a Pre-formed Benzoxazole: This involves first synthesizing 2-(chloromethyl)-1,3-benzoxazole and then reacting it with the enolate of 4-tert-butylacetophenone.[6] This method offers a different strategic approach to the target molecule.
| Synthetic Route | Key Reactants | Typical Conditions | Advantages | Challenges |
| Route 1: Condensation | 2-Aminophenol, 2-(4-tert-butylphenyl)acetic acid derivative | High temperature, acid catalyst (e.g., PPA) | Convergent, fewer steps | Harsh conditions, potential for side products |
| Route 2: Alkylation | 2-(chloromethyl)benzoxazole, 4-tert-butylacetophenone | Strong base (e.g., LDA), low temperature (-78°C) | Milder conditions for the key C-C bond formation | Requires synthesis of a functionalized benzoxazole intermediate |
Q2: How can I effectively purify the final product?
Column chromatography is the most common and effective method for purifying 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone.[6]
-
Stationary Phase: Silica gel (230-400 mesh) is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexane is recommended. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. The exact ratio will depend on the polarity of any impurities.
-
Monitoring: Use TLC to monitor the separation and identify the fractions containing the pure product.
Recrystallization can also be an effective final purification step after column chromatography to obtain a highly crystalline product. A suitable solvent system would need to be determined experimentally, but ethanol or a mixture of ethanol and water could be a good starting point.[7]
Q3: Which spectroscopic techniques are essential for characterizing the product?
To confirm the structure and purity of your synthesized 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone, the following spectroscopic techniques are crucial:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence of all the different types of protons and their connectivity. You should expect to see signals for the aromatic protons on the benzoxazole and the 4-tert-butylphenyl rings, the methylene protons, and the characteristic singlet for the tert-butyl group.[6]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show all the unique carbon atoms in the molecule, including the carbonyl carbon of the ketone.
-
FTIR (Fourier-Transform Infrared Spectroscopy): This is useful for identifying key functional groups. Look for the characteristic C=O stretch of the ketone and the C=N stretch of the benzoxazole ring.[6]
-
MS (Mass Spectrometry): This will confirm the molecular weight of your compound.[6]
Experimental Workflow & Diagrams
General Workflow for Synthesis via Condensation
The following diagram illustrates a general workflow for the synthesis of the target compound via the condensation of 2-aminophenol with a suitable precursor.
Caption: A decision-making diagram for troubleshooting low yields in the synthesis.
References
-
Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (n.d.). Frontiers. Retrieved January 23, 2026, from [Link]
-
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. Retrieved January 23, 2026, from [Link]
-
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenyl-ethanone. (2009). PubMed. Retrieved January 23, 2026, from [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). MDPI. Retrieved January 23, 2026, from [Link]
-
Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. Retrieved January 23, 2026, from [Link]
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2018). MDPI. Retrieved January 23, 2026, from [Link]
- The preparation method of 2-amino-4-tert.-butyl phenol. (1993). Google Patents.
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2022). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. (1997). PubMed. Retrieved January 23, 2026, from [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2021). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). National Institutes of Health. Retrieved January 23, 2026, from [Link]
- Process for preparing benzoxazolones-(2)and benzothiazolones-(2). (1974). Google Patents.
- 2-Aminophenol derivatives and process for their preparation. (1983). Google Patents.
-
Synthesis of 1-(2-(4-substitutedphenylamino)-imidazo[2,1-b] benzoxazol-3-yl) ethanone. (2014). Organic Chemistry Research. Retrieved January 23, 2026, from [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. (2011). IJRPC. Retrieved January 23, 2026, from [Link]
-
Synthesis of substituted benzo[b]o[7][8]xazepine derivatives by the reaction of 2-aminophenols with alkynones. (2016). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 23, 2026, from [Link]
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- 2. Benzoxazole synthesis [organic-chemistry.org]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone | 849021-33-6 | Benchchem [benchchem.com]
- 7. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 8. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone by Column Chromatography
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone using column chromatography. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges encountered during the purification process.
Part 1: Foundational Knowledge & Frequently Asked Questions
This section addresses the fundamental aspects of purifying the target compound, establishing a baseline for a successful column chromatography procedure.
Q1: What are the key physicochemical properties of this compound that influence its purification?
A: The structure of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone (MW: 293.4 g/mol ) presents distinct features that dictate its chromatographic behavior.[1] The benzoxazole ring and the ethanone moiety introduce polarity, while the 4-tert-butylphenyl group adds significant lipophilicity and steric bulk.[1] This amphiphilic nature means that its solubility and interaction with the stationary phase are highly dependent on the solvent system. The compound is generally stable, but like many benzoxazole derivatives, it can be susceptible to degradation under harsh acidic or basic conditions during work-up or purification.[2]
Q2: What is the recommended starting point for the column chromatography mobile phase?
A: Based on established procedures, a mobile phase consisting of a hexane and ethyl acetate (EtOAc) mixture is the most effective starting point for purification on a silica gel (SiO₂) stationary phase.[1][3] A common ratio reported for this specific compound is hexane:EtOAc = 4:1 (v/v) .[1] This system provides a good balance of polarity to elute the compound while retaining more polar impurities.
Q3: How do I properly use Thin Layer Chromatography (TLC) to develop and monitor my purification method?
A: Thin Layer Chromatography (TLC) is an indispensable tool for both monitoring the progress of the synthesis and optimizing the mobile phase for column chromatography.[2][4][5]
-
Objective: The primary goal is to find a solvent system where the target compound has a Retention Factor (Rf) value between 0.3 and 0.4 . This range typically ensures good separation on the column, as the compound will migrate at a moderate rate, allowing for effective separation from both less polar and more polar impurities.
-
Procedure:
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved mixture onto a silica gel TLC plate. It is also beneficial to spot the starting materials as references if they are available.[5]
-
Develop the plate in a sealed chamber containing a pre-equilibrated solvent system (e.g., start with 4:1 hexane:EtOAc).
-
Visualize the separated spots using a UV lamp (typically at 254 nm) or by staining with iodine vapor.
-
Calculate the Rf value: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
-
Interpretation:
-
If the Rf is too high (> 0.5), the mobile phase is too polar. Increase the proportion of the non-polar solvent (hexane).
-
If the Rf is too low (< 0.2), the mobile phase is not polar enough. Increase the proportion of the polar solvent (ethyl acetate).
-
A reported Rf value for this compound is 0.45 in a 3:1 hexane:EtOAc system, which serves as an excellent validation checkpoint.[1]
-
Part 2: Step-by-Step Purification Protocol
This section provides a detailed, self-validating methodology for the purification of the title compound. The causality behind each step is explained to ensure a robust and reproducible outcome.
Step 1: Preparation of the Crude Sample (Dry Loading)
Dry loading is often superior to wet loading as it can lead to sharper bands and better separation, especially if the crude material has poor solubility in the initial mobile phase.
-
Weigh the crude product obtained from the synthesis.
-
In a round-bottom flask, dissolve the crude material in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Add silica gel (approx. 2-3 times the weight of the crude product) to the solution.
-
Concentrate the mixture on a rotary evaporator until a fine, free-flowing powder is obtained. This powder is your dry-loaded sample.
Step 2: Column Preparation (Slurry Packing)
Proper column packing is critical to prevent issues like channeling, which leads to poor separation.
-
Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of the crude sample).
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:EtOAc). The consistency should be like a milkshake, not a thick paste.
-
Pour the slurry into the column. Use a funnel to guide the stream. Gently tap the side of the column as you pour to help the silica pack evenly.
-
Open the stopcock to drain some solvent, but never let the top of the silica bed run dry .
-
Add another thin layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.
Step 3: Sample Loading and Elution
-
Drain the solvent until the level is just at the top of the upper sand layer.
-
Carefully add the dry-loaded silica powder from Step 1 onto the sand.
-
Gently add a small amount of the initial mobile phase, open the stopcock, and allow the solvent to pull the sample into the main silica bed.
-
Once the sample is loaded, carefully fill the column with the mobile phase.
-
Begin elution. Start with a less polar solvent system (e.g., 9:1 hexane:EtOAc) and collect fractions. The flow rate should be steady; a common target is about 1 mL per minute.[6]
Step 4: Gradient Elution and Fraction Analysis
A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating compounds with close Rf values.[7]
-
After collecting a set number of fractions with the initial solvent, gradually increase the polarity of the mobile phase (e.g., move to 4:1, then 3:1 hexane:EtOAc). This helps to first elute non-polar impurities and then elute the target compound efficiently.
-
Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution profile.
-
Fractions containing the pure desired product (identified by a single spot at the correct Rf) should be combined.
Step 5: Product Isolation
-
Combine the pure fractions in a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent.
-
Determine the final mass of the purified product and calculate the yield. Characterize the product using methods such as NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Part 3: Visualizations & Data
Experimental Workflow Diagram
Caption: General workflow for column chromatography purification.
Quantitative Data Summary
This table summarizes typical TLC results and suggests corresponding actions for column chromatography.
| Hexane:EtOAc Ratio | Observed Rf of Target Compound | Recommended Action for Column Chromatography |
| 9:1 | < 0.1 | Too non-polar. Use as initial eluent to remove non-polar impurities. |
| 4:1 | 0.25 - 0.35 | Good starting polarity for eluting the main product.[1] |
| 3:1 | ~0.45 | Ideal for fast elution once separation from less polar spots is confirmed.[1] |
| 1:1 | > 0.7 | Too polar. May cause co-elution with more polar impurities. Use for flushing the column at the end. |
Part 4: Troubleshooting Guide
This section addresses common problems in a question-and-answer format, providing expert-driven solutions.
Q: My TLC showed good separation, but the column fractions are all mixed. Why is this happening?
A: This is a frequent and frustrating issue with several potential causes:
-
Column Overloading: You may have loaded too much crude material onto the column. The stationary phase becomes saturated, and its ability to separate components is drastically reduced. Solution: Use a larger column with more silica gel (aim for a 50:1 to 100:1 ratio of silica:crude product by weight).
-
Poor Column Packing: If the silica bed is not packed uniformly, channels can form, allowing the solvent and sample to bypass the stationary phase. This leads to a complete loss of separation. Solution: Ensure you use the slurry packing method described above and gently tap the column to settle the silica into a homogenous bed.
-
Sample Insolubility: If the sample was loaded in a solvent that is too strong (too polar), it may have spread out into a wide band before chromatography began. Solution: Use the dry loading technique or dissolve the sample in the absolute minimum amount of the initial mobile phase.
Q: My product seems to have disappeared on the column. What happened?
A: Product loss on a silica gel column can occur for two main reasons:
-
Compound Decomposition: Silica gel is slightly acidic and can catalyze the degradation of sensitive compounds.[7] Solution: First, test your compound's stability by spotting it on a TLC plate, letting it sit for an hour, and then developing it (a technique known as 2D TLC). If new spots appear, your compound is unstable on silica. Switch to a more inert stationary phase like neutral alumina or consider deactivating the silica gel with a small amount of triethylamine in the mobile phase.
-
Irreversible Adsorption: The compound might be too polar for the chosen solvent system and is permanently stuck at the top of the column. Solution: Try flushing the column with a very polar solvent, such as 100% ethyl acetate or even a 9:1 mixture of EtOAc:methanol. Monitor these fractions by TLC to see if the product elutes.
Q: My product is eluting with significant "tailing," leading to broad fractions and low purity. How can I fix this?
A: Tailing is often seen as a comet-shaped spot on a TLC plate and results in broad, overlapping fractions from a column.
-
Cause: This can be caused by secondary interactions with the stationary phase (e.g., basic amines interacting with acidic silanol groups on silica) or applying too concentrated a sample.
-
Solution: Once your product begins to elute, you can often reduce tailing by slightly increasing the polarity of the mobile phase.[7] This stronger solvent is more effective at displacing the compound from the active sites on the silica, resulting in a sharper elution band. For example, if your product starts eluting in 4:1 hexane:EtOAc, switching to a 3:1 mixture can sharpen the peak.
Q: What are the most common impurities I should expect from the synthesis of this compound?
A: The impurities will depend on the synthetic route, but common possibilities include:
-
Unreacted Starting Materials: For instance, if the synthesis involves reacting 2-(chloromethyl)benzoxazole with the enolate of 4-tert-butylacetophenone, either of these precursors could be present.[1] These are typically separable by column chromatography.
-
Side Products: Over-acylation or alkylation on the benzoxazole ring can occur, leading to isomers or more substituted products.[2] Additionally, if dimethylacetamide (DMAC) was used as a solvent in the synthesis, N-acylation side products might form.[1]
-
Polymerization Products: Under certain conditions, starting materials or intermediates can polymerize, resulting in high molecular weight, often baseline material on a TLC plate.[2]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common chromatography issues.
References
-
da Silva, J. H., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. Retrieved from [Link]
-
Loghmani-Khouzani, H., et al. (2009). 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenyl-ethanone. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
ResearchGate. (n.d.). Large-scale synthesis of benzoxazole 4a by a new method. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4'-tert.butylacetophenone. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
Kumar, P., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. Retrieved from [Link]
-
Silver, J. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. ResearchGate. Retrieved from [Link]
-
MDPI. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone | 849021-33-6 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
Common side products in the synthesis of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Here, we provide in-depth, experience-driven answers to troubleshoot problems, optimize your reaction conditions, and ensure the highest purity of your target compound.
Section 1: Troubleshooting Common Synthesis Issues
This section addresses the most frequent and challenging problems observed during the synthesis, providing causal explanations and actionable solutions.
Q1: My final product is impure. TLC and LC-MS analysis show a persistent, major byproduct with a molecular weight of 311.42 g/mol . What is this impurity and how can I prevent its formation?
A1: Cause & Identification
The observed byproduct with a molecular weight of 311.42 g/mol is almost certainly the uncyclized amide intermediate, N-(2-hydroxyphenyl)-2-(4-tert-butylphenyl)acetamide . This occurs when the initial condensation between 2-aminophenol and 4-tert-butylphenylacetic acid (or its activated derivative) is successful, but the subsequent intramolecular cyclization-dehydration step to form the benzoxazole ring is incomplete.
The formation of this intermediate is a common issue in benzoxazole synthesis.[1] The reaction proceeds in two main stages: initial amide formation followed by ring closure. If the energy barrier for the cyclization is not overcome, the stable amide intermediate will be isolated as a significant impurity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for eliminating the amide byproduct.
Solutions:
-
Optimize Thermal Conditions: The cyclization step is thermally driven and requires significant energy. If you are using a high-boiling solvent or a catalyst like polyphosphoric acid (PPA), ensure the temperature is high enough (typically >160°C) for a sufficient duration to drive the dehydration.
-
Employ a More Powerful Catalyst: Standard acid catalysts may not be sufficient. PPA is a common and effective medium for both condensation and cyclization as it acts as a catalyst and a dehydrating agent. For difficult cyclizations, Eaton's reagent (P₂O₅ in methanesulfonic acid) is an even more powerful alternative.
-
Ensure Anhydrous Conditions: Water can inhibit the dehydration process. Ensure all glassware is oven-dried, and solvents are anhydrous. The presence of water can hydrolyze reagents and intermediates, reducing yield.[2]
-
Stepwise Synthesis: Consider a two-step approach. First, synthesize and isolate the amide intermediate, N-(2-hydroxyphenyl)-2-(4-tert-butylphenyl)acetamide. After purification, subject this pure intermediate to harsher cyclization conditions as described above. This can often provide a cleaner final product.
Q2: My reaction yield is consistently low, even when TLC shows full conversion of starting materials. Where am I losing my product?
A2: Cause & Identification
Low isolated yields despite complete conversion often point to issues during the workup and purification stages. The target molecule, while relatively stable, can be lost through several mechanisms.
Potential Causes for Product Loss:
-
Aqueous Workup: During neutralization or extraction, if the pH is not carefully controlled, the benzoxazole nitrogen can be protonated, increasing the product's solubility in the aqueous layer. Conversely, residual 2-aminophenol starting material can act as a phenol and be extracted into a basic aqueous wash.
-
Purification Issues: The product has moderate polarity. During column chromatography, using a solvent system that is too polar can lead to broad elution bands and co-elution with polar impurities.[2][3] Conversely, a solvent system that is not polar enough may result in the product failing to elute from the column.
-
Product Precipitation: The product may have limited solubility in common extraction or crystallization solvents at room temperature. Premature precipitation during transfer or filtration can lead to significant mechanical losses.
Solutions:
-
Optimize Workup Protocol: After quenching the reaction (e.g., pouring the PPA mixture over ice), ensure the pH is adjusted to be slightly basic (pH 7.5-8.5) before extraction with a solvent like ethyl acetate or dichloromethane. This ensures the product is in its neutral, less water-soluble form. Perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous phase.
-
Refine Purification Strategy:
-
Column Chromatography: Use a gradient elution method. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.[2] Monitor fractions carefully by TLC.
-
Recrystallization: If the crude product is reasonably pure (>85%), recrystallization is an excellent method to achieve high purity and can sometimes be more efficient than chromatography for large-scale reactions. Test various solvent systems (e.g., ethanol/water, heptane/ethyl acetate) on a small scale to find optimal conditions.
-
-
Solvent Selection: Be mindful of product solubility. If the product crashes out of solution during workup, you may need to use a larger volume of extraction solvent or switch to a solvent in which the product is more soluble.
Q3: The isolated product has a pink or dark brown discoloration. What is the source of this color and how can it be removed?
A3: Cause & Identification
The primary cause of discoloration in reactions involving 2-aminophenol is its susceptibility to aerobic oxidation.[4] 2-Aminophenol can oxidize to form highly colored quinone-imine species, which can become incorporated into the product as trace impurities, leading to a pink, red, or brown hue. This oxidation can be accelerated by heat, light, and the presence of trace metals.
Solutions:
-
Use High-Purity Starting Materials: Start with the highest purity 2-aminophenol available. If it is already discolored, consider purifying it by sublimation or recrystallization before use.
-
Maintain an Inert Atmosphere: The most effective preventative measure is to run the entire reaction under an inert atmosphere of nitrogen or argon. This minimizes the presence of oxygen, thereby inhibiting the oxidation pathway.
-
Degas Solvents: If using a solvent, ensure it is degassed before use to remove dissolved oxygen.
-
Purification for Color Removal:
-
Activated Carbon: For minor discoloration, treating a solution of the crude product with a small amount of activated carbon (charcoal) followed by hot filtration can effectively adsorb the colored impurities.
-
Recrystallization: A carefully executed recrystallization is often sufficient to exclude the colored impurities from the crystal lattice, yielding a pure, colorless, or off-white product.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this class of compounds?
The most prevalent and robust method for synthesizing 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or one of its derivatives (like an acyl chloride or ester).[5] For the target molecule, the direct condensation of 2-aminophenol with 4-tert-butylphenylacetic acid in a dehydrating medium like polyphosphoric acid (PPA) at high temperatures is a standard and effective one-pot procedure.[6][7]
Caption: General synthetic scheme for the target molecule.
Q2: Which analytical techniques are essential for characterization?
A combination of spectroscopic methods is required for unambiguous characterization.[2]
-
¹H and ¹³C NMR: Essential for confirming the molecular structure. Key signals to look for include the characteristic singlet for the tert-butyl protons (~1.3 ppm), the methylene protons, and the distinct aromatic protons on both the benzoxazole and phenyl rings.
-
FTIR: Useful for confirming the presence of key functional groups. Look for the C=O stretch of the ketone (~1680–1720 cm⁻¹) and characteristic benzoxazole ring vibrations.[2] The absence of broad O-H and N-H stretches from the starting materials is a key indicator of a successful reaction.
-
Mass Spectrometry (MS): Confirms the molecular weight (293.36 g/mol ) and can provide fragmentation patterns that support the proposed structure.
-
Thin-Layer Chromatography (TLC): Indispensable for monitoring reaction progress and assessing the purity of column fractions.
Q3: What are the critical reaction parameters to control?
-
Temperature: As discussed, this is crucial for the cyclization step. Insufficient heat leads to the formation of the amide byproduct.
-
Anhydrous Conditions: Moisture must be rigorously excluded to prevent side reactions and catalyst deactivation.[2]
-
Stoichiometry: While a 1:1 molar ratio of reactants is typical, a slight excess of the carboxylic acid component (e.g., 1.1 equivalents) can sometimes be used to ensure full consumption of the more valuable 2-aminophenol.
Section 3: Protocols & Methodologies
Protocol 1: Standard Synthesis via PPA Condensation
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: Place polyphosphoric acid (PPA, ~10x the weight of 2-aminophenol) into a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Reactant Addition: Begin stirring and heat the PPA to ~80°C. Add 2-aminophenol (1.0 eq) and 4-tert-butylphenylacetic acid (1.05 eq) to the flask.
-
Reaction: Slowly raise the temperature of the reaction mixture to 180-190°C and hold for 4-6 hours. Monitor the reaction progress by TLC (quench a small aliquot in water, neutralize, extract, and spot on a TLC plate).
-
Workup: Allow the mixture to cool to ~100°C and then very carefully and slowly pour it over a large excess of crushed ice with vigorous stirring.
-
Neutralization: Once the quench is complete, slowly neutralize the acidic aqueous slurry with a concentrated base (e.g., 10 M NaOH) until the pH is ~8. Ensure the solution is kept cold in an ice bath during neutralization.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization.[3]
Table 1: Common Byproducts and Characterization Data
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key Analytical Features | Mitigation Strategy |
| Target Product | 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone | 293.36 | Correct MW by MS. Absence of -OH/-NH protons in ¹H NMR. Ketone C=O in FTIR. | - |
| Amide Intermediate | N-(2-hydroxyphenyl)-2-(4-tert-butylphenyl)acetamide | 311.42 | MW+18 vs. product. Broad -OH and -NH peaks in ¹H NMR and FTIR. | Increase reaction temp/time; use stronger dehydrating agent. |
| Oxidized Aminophenol | (e.g., 2-amino-phenoxazin-3-one) | ~212.19 | Highly colored (red/brown). Complex aromatic NMR signals. | Use inert atmosphere (N₂/Ar); purify starting material. |
References
-
Frontiers in Chemistry. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Available from: [Link]
-
MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Available from: [Link]
-
National Center for Biotechnology Information. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Available from: [Link]
-
National Center for Biotechnology Information. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Available from: [Link]
-
National Center for Biotechnology Information. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Available from: [Link]
-
ResearchGate. (PDF) Crystal structure of 4- tert -butyl-2- N -(2-pyridylmethyl)aminophenol, C 16 H 20 N 2 O. Available from: [Link]
Sources
- 1. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone | 849021-33-6 | Benchchem [benchchem.com]
- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone
Welcome to the technical support guide for the synthesis of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving high yields for this valuable benzoxazole derivative. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles.
Section 1: Understanding the Core Reaction Mechanism
The synthesis of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone typically involves the condensation of 2-aminophenol with a β-keto nitrile, specifically 4-tert-butylbenzoylacetonitrile. This reaction is a classic and efficient method for forming the 2-substituted benzoxazole ring system.[1] The reaction proceeds through a series of well-understood steps, which are crucial for troubleshooting.
The mechanism involves an initial acid-catalyzed addition of the amino group of 2-aminophenol to the ketone carbonyl of the β-keto nitrile, forming a hemiaminal intermediate. This is followed by an intramolecular nucleophilic attack by the phenolic hydroxyl group onto the nitrile carbon. The subsequent cyclization and dehydration steps lead to the formation of the stable aromatic benzoxazole ring.[2][3]
Caption: Figure 1: Proposed Reaction Mechanism
Section 2: Troubleshooting Guide for Low Yield
This section addresses specific experimental issues in a question-and-answer format.
Problem Area: Low or No Product Formation (Reaction Monitoring by TLC/LC-MS)
Q1: My reaction has stalled with significant starting material remaining. What are the likely causes and solutions?
A1: A stalled reaction is one of the most common issues and typically points to suboptimal reaction conditions or catalyst inefficiency.[4]
-
Causality & Explanation: The final dehydration step to form the aromatic benzoxazole ring is often the most energy-intensive part of the reaction. Insufficient heat or an inadequate catalyst may prevent the reaction from reaching this final stage, causing it to stall after forming intermediates.
-
Troubleshooting Steps:
-
Verify Temperature: Ensure the reaction is heated to the appropriate temperature. For condensations using catalysts like polyphosphoric acid (PPA), temperatures of 150-180°C are often required.[5] If using a milder Brønsted or Lewis acid catalyst, check the literature for the optimal temperature range.[1][6]
-
Assess Catalyst Activity:
-
If using PPA, ensure it has not absorbed atmospheric moisture, which reduces its efficacy. Use freshly opened or properly stored PPA.
-
If using other acid catalysts (e.g., Amberlyst, TfOH), ensure they are not poisoned or degraded.
-
-
Solvent Choice: The solvent must be high-boiling and inert. Solvents like toluene or xylene are often used to azeotropically remove water, driving the equilibrium towards the product.[7] If your solvent has a lower boiling point, the required temperature for dehydration may not be reached.
-
Q2: My TLC/LC-MS analysis shows a complex mixture of unidentified spots with little to no desired product. What side reactions could be occurring?
A2: A complex mixture indicates competing side reactions. The primary culprits are often reagent impurity or inherent reactivity under the reaction conditions.
-
Causality & Explanation:
-
2-Aminophenol Oxidation: 2-Aminophenol is highly susceptible to oxidation, especially at elevated temperatures in the presence of air. This oxidation leads to colored, polymeric byproducts that complicate purification and reduce the availability of the starting material.
-
Self-Condensation: The β-keto nitrile starting material can undergo self-condensation reactions, particularly under strong acid or base catalysis.
-
-
Troubleshooting Steps:
-
Check Reagent Purity:
-
2-Aminophenol: Use high-purity 2-aminophenol. If it appears discolored (pink, brown, or black), it is likely oxidized.[8] Purify it by recrystallization or sublimation before use.
-
Solvents: Ensure solvents are anhydrous, as water can interfere with acid catalysts and promote hydrolysis side reactions.[4]
-
-
Implement an Inert Atmosphere: To prevent oxidation of the 2-aminophenol, conduct the reaction under an inert atmosphere of nitrogen or argon from the outset.[9]
-
Control Order of Addition: Consider adding the more sensitive 2-aminophenol to the reaction mixture at a later stage, once the desired temperature has been reached, to minimize its exposure time to harsh conditions.
-
Problem Area: Low Isolated Yield After Workup and Purification
Q3: Reaction monitoring showed good conversion to the product, but my final isolated yield is poor. Where am I losing my compound?
A3: Significant product loss during workup and purification is a frequent challenge. The issue can usually be traced to extraction inefficiencies, premature precipitation, or problems during chromatography.
-
Causality & Explanation: The benzoxazole product has moderate polarity. During an aqueous workup, incorrect pH can lead to it being trapped in the aqueous layer or forming an emulsion. During purification, its solubility characteristics can make both recrystallization and column chromatography challenging if the solvent system is not optimized.
-
Troubleshooting Steps:
-
Optimize Extraction:
-
Ensure the pH of the aqueous layer is adjusted correctly. After quenching the acid catalyst (e.g., with a bicarbonate solution), the final pH should be neutral to slightly basic to ensure the product is in its neutral form and partitions into the organic layer.
-
If emulsions form, add brine (saturated NaCl solution) to help break them.
-
-
Refine Purification Strategy:
-
Recrystallization: If recrystallizing, perform small-scale solvent screening to find the ideal solvent or solvent pair (e.g., ethanol, ethyl acetate/heptane).[7][10] Cooling the solution too quickly can trap impurities and lower yield. A stepwise cooling process can improve crystal formation and purity.[10]
-
Column Chromatography: Use a solvent system with appropriate polarity. A gradient elution (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 20%) is often more effective than an isocratic elution for separating the product from closely-eluting impurities. Monitor fractions carefully by TLC.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most effective catalysts for this synthesis, and how do they compare?
A1: Several types of catalysts can be used, each with its own advantages and disadvantages.
| Catalyst Type | Examples | Typical Conditions | Pros | Cons |
| Dehydrating Acids | Polyphosphoric Acid (PPA) | 150-180°C, neat | Acts as solvent and catalyst; high conversion.[5] | Viscous, difficult workup; harsh conditions. |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), H₂SO₄ | Toluene/Xylene, reflux | Milder than PPA; easier workup.[6] | May require azeotropic water removal. |
| Lewis Acids | BF₃·Et₂O, Sm(OTf)₃ | Dioxane or CH₂Cl₂, reflux | Can be highly efficient under mild conditions.[1][11] | Can be moisture-sensitive; may be expensive. |
| Heterogeneous Catalysts | Fly-ash, Acidic Ionic Liquids | Toluene, reflux | Reusable, environmentally friendly, simple filtration.[6][7] | May have lower activity than homogeneous catalysts. |
Q2: How can I best monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase of ethyl acetate/hexane (e.g., 20:80 v/v). The product is more non-polar than 2-aminophenol but typically more polar than the β-keto nitrile. Stain with potassium permanganate or view under UV light. For more precise monitoring, LC-MS can be used to track the disappearance of starting materials and the appearance of the product's molecular ion peak.
Q3: What are the key analytical signatures for confirming the final product structure?
A3: A combination of spectroscopic techniques is essential for unambiguous characterization.[12]
-
¹H NMR: Expect to see signals for the tert-butyl group (a singlet around 1.3 ppm), the methylene protons (a singlet), and distinct aromatic protons for both the benzoxazole and the phenyl rings.
-
¹³C NMR: Look for the characteristic carbonyl carbon of the ethanone group (~195-200 ppm) and the quaternary carbon of the benzoxazole ring (~160-165 ppm).
-
FTIR: A strong absorption band for the C=O stretch of the ketone will be prominent (around 1680-1700 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the product should be observed.
Section 4: Troubleshooting Workflow and Optimized Protocol
Systematic Troubleshooting Workflow
Sources
- 1. Benzoxazole synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-4-tert-butylphenol | C10H15NO | CID 70982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone | 849021-33-6 | Benchchem [benchchem.com]
Technical Support Center: 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone
Introduction
This technical guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone (CAS: 849021-33-6) in solution. This molecule, a benzoxazole derivative, is noted for its relatively stable aromatic heterocyclic core.[1][2] However, its specific functional groups—the ethanone linker and the bulky tert-butylphenyl moiety—along with experimental conditions, can significantly influence its stability.[3] This document is intended for researchers, scientists, and drug development professionals to help anticipate and resolve potential stability challenges during experimentation.
Section 1: Core Molecular Properties and Stability Profile
The stability of this compound is governed by the interplay of its three main structural components: the benzoxazole ring, the ethanone group, and the 4-tert-butylphenyl group.
-
Benzoxazole Ring: This fused heterocyclic system is aromatic and generally stable due to electron delocalization.[1] It is a common motif in many pharmaceutical agents, prized for its robust chemical nature.[4] While stable, the heterocycle does have reactive sites that can be susceptible to functionalization under certain conditions.[1][2]
-
Ethanone Group: The ketone functional group and the adjacent methylene bridge are potential sites for chemical transformation. The ketone is susceptible to reduction to a secondary alcohol, while the methylene protons can be involved in various reactions.[3]
-
4-tert-butylphenyl Group: The tert-butyl group provides significant steric hindrance and increases the molecule's lipophilicity. This can enhance metabolic stability by shielding parts of the molecule from enzymatic attack.[3]
Table 1: Physicochemical Properties
| Property | Value / Observation | Source / Rationale |
| CAS Number | 849021-33-6 | [3] |
| Molecular Weight | 293.4 g/mol | [3] |
| Appearance | White to light yellow solid | Based on general properties of benzoxazoles.[1] |
| Aqueous Solubility | Predicted to be very low / insoluble | Benzoxazole is insoluble in water.[1] A structurally similar benzothiazole derivative has an aqueous solubility of only 0.12 mg/mL.[5] |
| Organic Solubility | Soluble in common organic solvents (e.g., Ethanol, Dichloromethane, DMSO, DMF) | The tert-butylphenyl group enhances lipophilicity.[3] A related compound shows good solubility in ethanol (18.7 mg/mL) and dichloromethane (32.4 mg/mL).[5] |
| Thermal Stability | High; decomposition likely >200 °C | Benzoxazole-containing polymers exhibit high thermal stability.[6] A related benzothiazole derivative shows decomposition only above 250°C.[5] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for stock solutions?
Answer: Due to its low predicted aqueous solubility, it is crucial to use organic solvents. For long-term storage, prepare stock solutions in anhydrous, high-purity solvents such as DMSO, DMF, or ethanol. For immediate use in assays, further dilution into aqueous buffers may be possible, but watch for precipitation.
-
Recommended Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials with minimal headspace to reduce exposure to air and moisture. To prevent degradation from repeated freeze-thaw cycles, we recommend aliquoting the stock solution into smaller, single-use volumes.
-
Causality: The aromatic nature of the compound makes it susceptible to oxidation, and the potential for hydrolysis of the benzoxazole ring (though unlikely under neutral conditions) increases with water content.[3] Low temperatures slow down the rate of any potential degradation reactions.
Q2: My compound purity is decreasing in solution, even when stored correctly. What are the most likely causes?
Answer: If standard storage protocols are followed, the most probable causes of degradation are exposure to light, presence of reactive contaminants in the solvent, or unsuitable pH if working in buffered solutions.
-
Photodegradation: Benzoxazole derivatives can be fluorescent and interact strongly with UV light, which can lead to degradation.[7][8] Ensure all solutions are protected from light by using amber vials or wrapping containers in aluminum foil.
-
Oxidation: The ethanone moiety and the electron-rich aromatic rings can be susceptible to oxidation.[3] Ensure solvents are sparged with nitrogen or argon to remove dissolved oxygen, especially for long-term storage. Avoid solvents that may contain peroxide impurities (e.g., aged ethers like THF or dioxane).
-
Hydrolysis: While the benzoxazole ring is generally stable, it can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.[9] Maintain solutions at a neutral pH unless your experimental conditions require otherwise.
Q3: Is 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone sensitive to light?
Answer: Yes, there is a high potential for photosensitivity. The benzoxazole core is a known chromophore that absorbs UV radiation.[8] This absorption can lead to photochemical reactions, including isomerization or fragmentation. A study on a different heterocyclic compound, tioxazafen, showed it degraded rapidly under simulated sunlight.[10]
-
Recommendation: All experiments involving the compound in solution should be conducted with minimal exposure to ambient and UV light. Use low-light conditions where possible and always store solutions in light-protecting containers.
Q4: I need to heat my reaction. What is the thermal stability of this compound in solution?
Answer: The compound is expected to have high thermal stability in its solid form. In solution, its stability is more dependent on the solvent's boiling point and reactivity. Benzoxazole synthesis can occur at temperatures up to 130-140°C, suggesting the core structure is stable at these temperatures for several hours.[11][12]
-
Guidance: For typical experimental conditions (up to 100°C) in common, stable solvents like DMF, DMSO, or xylene, thermal degradation is not expected to be a primary concern. However, always run a control experiment to confirm stability under your specific conditions if prolonged heating is required.
Q5: How does solution pH affect the stability of the compound?
Answer: The stability is expected to be highest in neutral to slightly acidic conditions (pH 4-7).
-
Acidic Conditions (pH < 4): Strong acids may protonate the nitrogen atom in the benzoxazole ring, which could potentially catalyze a hydrolytic ring-opening to form an N-(2-hydroxyphenyl) amide derivative.
-
Basic Conditions (pH > 9): Strong bases can deprotonate the methylene carbon between the benzoxazole ring and the ketone, creating a carbanion. This could lead to side reactions or racemization if a chiral center were present. Extremely basic conditions could also promote hydrolysis of the oxazole ring.
Q6: I am observing unexpected peaks in my HPLC/LC-MS analysis after my experiment. What are the likely degradation products?
Answer: Based on the compound's structure, several degradation products are plausible:
-
Reduction Product: The ethanone group can be reduced to a secondary alcohol, resulting in a mass increase of +2 Da (from C=O to CH-OH).[3]
-
Oxidation Product: Oxidation of the aromatic rings could introduce hydroxyl groups (+16 Da) or form quinone-like structures.[3]
-
Hydrolysis Product: Cleavage of the benzoxazole ring would result in an N-(2-hydroxyphenyl) derivative of the original ethanone structure, corresponding to a mass increase of +18 Da (addition of H₂O).
Section 3: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving stability issues.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for diagnosing stability issues.
Table 2: Troubleshooting Matrix
| Symptom | Potential Cause | Recommended Action |
| Solution develops a yellow/brown color over time. | Oxidation or Photodegradation. The conjugated system may be altered, forming colored byproducts. | Store solutions under an inert atmosphere (N₂ or Ar) and strictly protect from light. Use freshly opened, high-purity solvents. |
| Loss of parent compound peak in HPLC with no major new peaks. | Precipitation. The compound may be crashing out of solution, especially in mixed aqueous/organic solvents. | Verify the solubility limit in your solvent system. If possible, increase the ratio of organic solvent. Visually inspect the solution for particulates. |
| Appearance of a new peak with M+2 mass in LC-MS. | Reduction of the ketone. A reducing agent may be present as a contaminant, or the compound may be unstable on certain analytical columns/mobile phases. | Prepare a fresh solution with new solvent. Ensure no reducing agents (e.g., DTT, TCEP) are inadvertently introduced. |
| Broad or tailing peaks in reverse-phase HPLC. | Interaction with column hardware or poor solubility. The compound might be interacting with metal surfaces or precipitating on the column. | Use a column with low metal content. Add a small amount of a chelating agent like EDTA to the mobile phase if metal interaction is suspected. Ensure the mobile phase has sufficient organic content to maintain solubility. |
Section 4: Recommended Experimental Protocols
Protocol 4.1: Standard Procedure for Solution Preparation and Storage
-
Weighing: Use a calibrated analytical balance to weigh the solid compound in a clean vial.
-
Solvent Addition: Add the desired volume of a high-purity, anhydrous solvent (e.g., DMSO, Ethanol) to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex or sonicate gently at room temperature until the solid is completely dissolved. Avoid excessive heating.
-
Inerting (Optional but Recommended): Gently bubble nitrogen or argon gas through the solution for 1-2 minutes to displace dissolved oxygen.
-
Aliquoting & Storage: Dispense the solution into single-use amber glass or polypropylene vials. Tightly cap and store at -80°C.
Protocol 4.2: HPLC-UV Method for Assessing Purity and Stability
This protocol provides a baseline for monitoring the compound's integrity.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 60% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Diode Array Detector (DAD) scanning from 210-400 nm. Monitor at the compound's λmax (likely around 280-320 nm, to be determined empirically).
-
Injection Volume: 5-10 µL.
-
Self-Validation: A stable compound will show a single, sharp peak with a consistent retention time and peak area over multiple injections. The appearance of new peaks or a decrease in the main peak's area indicates degradation.
Protocol 4.3: Forced Degradation (Stress Testing) Study
To proactively understand stability, subject the compound to accelerated degradation conditions and analyze using the HPLC method above.
-
Prepare 1 mg/mL solutions of the compound in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 4 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 4 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solution at 60°C for 24 hours, protected from light.
-
Photodegradation: Expose the solution to a UV lamp (e.g., 254 nm) or direct sunlight for 24 hours.
-
Analysis: Before injection, neutralize the acidic and basic samples. Compare the chromatograms of the stressed samples to a control sample stored at 4°C in the dark.
Section 5: Potential Degradation Pathways
Understanding the likely chemical transformations can aid in identifying unknown peaks in analytical data.
Diagram: Plausible Degradation Pathways
Caption: Potential chemical transformations under stress conditions.
-
Reduction: The ketone is reduced to a hydroxyl group. This is common if reducing agents are present.[3]
-
Oxidation: The electron-rich phenyl or benzoxazole rings can be hydroxylated.[3]
-
Hydrolysis: The C-O bond within the oxazole ring is cleaved by water, typically catalyzed by strong acid or base, yielding an amide.
-
Photolysis: UV energy can induce isomerization or cleavage of bonds, leading to a complex mixture of products. The exact products are difficult to predict without experimental data.
References
- 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone - Benchchem. Benchchem.
- Benzoxazole - Wikipedia. Wikipedia.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. Royal Society of Chemistry.
- Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC - PubMed Central.
- Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
- 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenyl-ethanone - PubMed.
- Chemistry and Pharmacological Exploration of Benzoxazole Derivatives - International Journal of Research and Review.
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)ethanone - Vulcanchem. Vulcanchem.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - NIH.
- HEAT STABLE AND ORGANOSOLUBLE BENZOXAZOLE OR BENZOTHIAZOLE-CONTAINING POLY(IMIDE-ESTER)S AND POLY(ETHER. Chinese Journal of Polymer Science.
- The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility - PubMed Central.
- Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC - NIH.
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition | ACS Omega.
- Photophysical properties of some benzoxazole and benzothiazole deriv
- Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties - MDPI. MDPI.
- Aqueous degradation of tioxazafen: Kinetics, products, pathways, and toxicity - PubMed.
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- 5. 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)ethanone (313684-16-1) for sale [vulcanchem.com]
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Overcoming solubility issues of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone in biological assays
Prepared by the Senior Application Science Team
Welcome to the technical support guide for 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone (CAS No. 849021-33-6).[1] This molecule, with its potential antioxidant and antimicrobial properties, is a compound of significant interest in drug discovery and development.[1] However, its promising bioactivity is paired with a common challenge for researchers: poor aqueous solubility. This guide provides a comprehensive, step-by-step framework for overcoming these solubility hurdles to ensure reliable and reproducible results in your biological assays.
Section 1: Understanding the Inherent Solubility Challenge
FAQ: Why is this compound so difficult to dissolve in aqueous buffers?
The solubility issue stems directly from the compound's molecular structure. It is a classic example of a lipophilic ("fat-loving") molecule, which by nature repels water.
-
Benzoxazole and Phenyl Rings: These are large, aromatic, and non-polar structures that are inherently hydrophobic.
-
Tert-butyl Group: This is a bulky, hydrocarbon group that significantly increases the molecule's lipophilicity, further driving it out of aqueous solutions.
A close structural analog, 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)ethanone, demonstrates this principle with a measured aqueous solubility of only 0.12 mg/mL, while being readily soluble in organic solvents like ethanol (18.7 mg/mL) and dichloromethane (32.4 mg/mL).[2] We can confidently predict a similar solubility profile for our target compound.
| Compound Property | Value |
| CAS Number | 849021-33-6[1] |
| Molecular Weight | 293.4 g/mol [1] |
| Predicted Nature | Highly Lipophilic / Poorly Water-Soluble |
| Common Use | Research Only[1] |
Section 2: The Foundation - Preparing a Viable Stock Solution
FAQ: What is the best way to prepare my initial high-concentration stock solution?
Given the compound's lipophilic nature, a 100% organic solvent is required for the primary stock. Dimethyl sulfoxide (DMSO) is the industry standard due to its powerful solubilizing capacity.
Protocol 2.1: Preparation of a 10 mM DMSO Stock Solution
-
Preparation: Work in a chemical fume hood. Tare a clean, dry, amber glass vial on an analytical balance.
-
Weighing: Carefully weigh out 2.93 mg of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone (MW: 293.4 g/mol ) into the vial.
-
Solubilization: Add 1.0 mL of anhydrous, cell-culture grade DMSO.
-
Mixing: Cap the vial securely and vortex at medium speed for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Causality: A slight increase in temperature increases the kinetic energy of the molecules, facilitating the breakdown of the solute's crystal lattice structure and improving the rate of dissolution.
-
Storage: Once fully dissolved, store the 10 mM stock solution at -20°C, protected from light and moisture. For frequent use, aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.
Section 3: Troubleshooting Guide for Aqueous Assay Dilutions
This section presents a tiered approach to solving solubility issues when diluting your DMSO stock into the final aqueous assay medium (e.g., cell culture media, phosphate-buffered saline).
Tier 1: Co-Solvent Optimization
Problem: My compound precipitates or forms a cloudy suspension immediately upon dilution into my assay buffer.
This is the most common issue, often called "crashing out," where the compound rapidly leaves the solution as the percentage of the organic co-solvent (DMSO) drops sharply. The first step is to determine the maximum concentration of DMSO your specific assay can tolerate without producing artifacts.
Expert Insight: While DMSO is an excellent solvent, it is not biologically inert. At concentrations often as low as 0.1-0.5%, it can induce changes in gene expression, impact cell viability, or even alter protein conformation.[3][4][5] Therefore, the goal is to use the minimum amount of DMSO necessary while staying below the toxicity threshold of your system.
| Assay System | Typical Max Tolerated DMSO Conc. | Potential Effects Above Limit |
| Human Fibroblasts | < 3% (24h)[3] | Cytotoxicity, reduced cell growth[3] |
| RA Synoviocytes | < 0.05% (to be considered safe)[6] | Cell death, apoptosis induction (>0.5%)[6] |
| Various Cell Lines | 0.25% - 0.5% | Can induce inhibitory or stimulatory effects[7][8][9] |
| Enzyme Assays | 0.5% - 2% | Can cause protein unfolding or instability[5] |
Protocol 3.1: Establishing a DMSO Tolerance Curve
-
Assay Setup: Prepare your standard biological assay (e.g., cell viability, enzyme kinetics).
-
Vehicle Control Series: In place of your compound, add varying final concentrations of DMSO to the assay medium (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%).
-
Positive/Negative Controls: Include your standard assay controls that contain no DMSO.
-
Incubation & Readout: Run the assay according to your established protocol.
-
Analysis: Plot the assay signal versus the DMSO concentration. The highest concentration of DMSO that does not cause a statistically significant deviation from the no-DMSO control is your maximum tolerable concentration.
Caption: Mechanism of Cyclodextrin Inclusion Complex Formation.
Protocol 3.3: Preparing a Cyclodextrin Inclusion Complex (Solvent Evaporation Method)
This method creates a solid powder of the drug-cyclodextrin complex that can be directly dissolved in your aqueous buffer. [10]
-
Dissolution: Dissolve a known amount of your compound and a 3-5 fold molar excess of HP-β-CD in a suitable volatile organic solvent (e.g., ethanol, methanol).
-
Mixing: Stir the solution at room temperature for 1-2 hours to ensure complex formation.
-
Evaporation: Remove the organic solvent using a rotary evaporator or by blowing a gentle stream of nitrogen gas over the solution until a thin film or dry powder is formed.
-
Reconstitution: The resulting solid complex can now be weighed and dissolved directly into your aqueous assay buffer.
-
Validation: As with all methods, a vehicle control containing only HP-β-CD at the same final concentration must be tested in your assay. Cyclodextrins are generally well-tolerated, but validation is non-negotiable. [7][8][9]
Tier 3: Advanced Formulation - Nanoparticles
Problem: My in vivo study or highly sensitive assay is compromised by the presence of excipients like surfactants or cyclodextrins.
For the most demanding applications, formulating the compound into nanoparticles can be a powerful solution. This involves encapsulating the drug within a biocompatible matrix to create tiny particles (typically <200 nm) that can be dispersed in an aqueous medium. [11] Expert Insight: This is an advanced technique that requires specialized knowledge and equipment (e.g., sonicators, homogenizers). The most common approach for research settings is nanoprecipitation. [11][12][13] Method Overview: Nanoprecipitation In this technique, the drug and a carrier (like a lipid or biodegradable polymer) are dissolved in a water-miscible organic solvent. [13]This "organic phase" is then rapidly injected into an aqueous phase under high-speed stirring. The rapid change in solvent polarity causes the drug and carrier to co-precipitate into nanoparticles. This method is simple and fast, but requires significant optimization. [13]
Section 4: Final Validation and Best Practices
FAQ: How can I be certain my solubilization method is not producing false results?
The answer is rigorous controls. Your experiment is only as good as your controls.
-
Always Use a Matched Vehicle Control: This is the most critical rule. Your "vehicle" is everything in your final formulation except the drug. If your final assay well contains 10 µM of the compound, 0.5% DMSO, and 0.05% Tween 80, your vehicle control must contain 0.5% DMSO and 0.05% Tween 80.
-
Beware of Light Scattering: If you observe even a slight cloudiness or Tyndall effect (light scattering), it means your compound is forming aggregates. These aggregates can cause artifacts in many assay types, particularly those using optical readouts.
-
Confirm Solubility Visually: Before starting an experiment, prepare your highest concentration in the final assay buffer and visually inspect it against a dark background. Let it sit for the duration of your experiment to check for delayed precipitation.
-
Keep Concentrations Consistent: When performing dose-response experiments, maintain a constant concentration of all excipients (DMSO, surfactants, etc.) across all dilutions. [8][9]This is typically achieved by preparing a "top concentration" of your drug in the final vehicle, and then performing serial dilutions using the vehicle itself.
Caption: Comprehensive Troubleshooting Flowchart for Compound Solubilization.
References
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Talib, A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available from: [Link]
-
Khadka, P., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Available from: [Link]
-
MDPI. Special Issue : Cyclodextrins in Drug Formulation and Delivery. Available from: [Link]
-
Jakóbkiewicz-Banecka, J., et al. (2019). The Role of Dimethyl Sulfoxide (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders on an Example of Mucopolysaccharidosis. PubMed Central. Available from: [Link]
-
Lemos-Senna, E., et al. Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Available from: [Link]
-
National Center for Biotechnology Information. (2007). Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. PubMed. Available from: [Link]
-
National Center for Biotechnology Information. (2011). 2-(1,3-Benzoxazol-2-sulfan-yl)-1-phenyl-ethanone. PubMed. Available from: [Link]
-
Loftsson, T., & Duchene, D. (2007). Cyclodextrins in drug delivery. PubMed. Available from: [Link]
-
Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Genedata. Available from: [Link]
-
ResearchGate. Nanoparticle Formulation for Hydrophilic & Hydrophobic Drugs. Available from: [Link]
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Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
ResearchGate. Techniques to improve the solubility of poorly soluble drugs. Available from: [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available from: [Link]
-
Duverger, E., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available from: [Link]
-
ResearchGate. (PDF) Cyclodextrins in drug delivery (Review). Available from: [Link]
-
Lin, S., et al. (2014). Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion. Stanford University. Available from: [Link]
-
Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines. Available from: [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available from: [Link]
-
PubChem. Ethanone, 1-(4-butoxyphenyl)-. Available from: [Link]
-
Hogarth, C., et al. (2021). Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles. Journal of Materials Chemistry B. Available from: [Link]
-
Mortensen, J. T., & Agerbirk, N. (2019). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available from: [Link]
-
ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Available from: [Link]
- Google Patents. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
-
Quora. What effects does DMSO have on cell assays?. Available from: [Link]
-
JoVE. Bioavailability Enhancement: Drug Solubility Enhancement. Available from: [Link]
-
Cyclodextrin News. Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]
-
National Institutes of Health. Determining drug release rates of hydrophobic compounds from nanocarriers. Available from: [Link]
-
Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
-
Lee, S., et al. (2020). Role of Surfactant Micellization for Enhanced Dissolution of Poorly Water-Soluble Cilostazol Using Poloxamer 407-Based Solid Dispersion via the Anti-Solvent Method. PubMed Central. Available from: [Link]
-
Alfa Chemistry. (2024). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube. Available from: [Link]
-
ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
-
Cheméo. Chemical Properties of Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4). Available from: [Link]
-
PrepChem.com. Synthesis of 4'-tert.butylacetophenone. Available from: [Link]
Sources
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- 2. 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)ethanone (313684-16-1) for sale [vulcanchem.com]
- 3. The Role of Dimethyl Sulfoxide (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders on an Example of Mucopolysaccharidosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02297K [pubs.rsc.org]
Navigating the Scale-Up Synthesis of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone. As Senior Application Scientists with extensive field experience, we have compiled this guide to address the common and complex challenges encountered during the scale-up of this important benzoxazole derivative. This document moves beyond standard protocols to provide in-depth, field-proven insights and troubleshooting strategies to ensure the successful and efficient synthesis of your target compound.
Introduction to the Synthetic Challenge
The synthesis of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone, a molecule of interest in medicinal chemistry, typically involves the condensation of 2-aminophenol with a suitable C2-building block. While seemingly straightforward on a lab scale, the transition to larger-scale production introduces a host of challenges, including reaction control, impurity profiling, and product isolation. This guide will focus on a common and scalable synthetic route, highlighting critical parameters and potential pitfalls at each stage.
Proposed Scalable Synthetic Route
A robust and scalable approach to the target molecule involves a two-step process:
-
Formation of the Benzoxazole Core: Synthesis of the key intermediate, 2-(cyanomethyl)-1,3-benzoxazole, via the condensation of 2-aminophenol with ethyl cyanoacetate.
-
Side-Chain Introduction: Acylation of 2-(cyanomethyl)-1,3-benzoxazole with a 4-tert-butylbenzoyl derivative to yield the final product.
This route offers advantages in terms of readily available starting materials and avoidance of harsh reagents often associated with other benzoxazole syntheses.
Experimental Workflow
Caption: A two-step synthetic approach for 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone.
Troubleshooting Guide & FAQs
This section is designed to address specific issues you may encounter during your experiments.
Part 1: Synthesis of 2-(cyanomethyl)-1,3-benzoxazole
Q1: My reaction between 2-aminophenol and ethyl cyanoacetate is sluggish and gives a low yield of the desired 2-(cyanomethyl)-1,3-benzoxazole. What are the critical parameters to consider for a successful scale-up?
A1: This is a common challenge when scaling up this condensation reaction. Several factors can contribute to a low yield, and a systematic approach to optimization is crucial.
-
Causality: The reaction proceeds via an initial acylation of the amino group of 2-aminophenol by ethyl cyanoacetate, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.[1] High temperatures are typically required to drive the dehydration step to completion.
-
Troubleshooting & Optimization:
-
Solvent Choice: The use of a high-boiling point solvent is critical for achieving the necessary reaction temperature. While lab-scale syntheses may use solvents like ethanol, for scale-up, consider using solvents such as xylenes or N,N-dimethylformamide (DMF).[2]
-
Temperature Control: Ensure uniform heating of the reaction mixture. On a larger scale, thermal gradients can lead to localized overheating or under-heating, resulting in side product formation or incomplete reaction.[3] A jacketed reactor with good agitation is recommended. The reaction is often sensitive to temperature, with satisfactory yields observed at elevated temperatures (e.g., 140-160°C).[2]
-
Water Removal: The reaction generates water as a byproduct. On a larger scale, the accumulation of water can inhibit the reaction. If using a solvent like xylenes, employing a Dean-Stark apparatus to azeotropically remove water can significantly improve the yield.
-
Catalyst: While the reaction can proceed without a catalyst, acidic or basic catalysts can be employed to improve the rate and yield. However, the choice of catalyst should be made carefully to avoid side reactions. Some protocols suggest the use of imidazolium chloride as a catalyst.[2]
-
Q2: I am observing significant amounts of a dark, polymeric byproduct in my synthesis of 2-(cyanomethyl)-1,3-benzoxazole. How can I minimize this?
A2: The formation of polymeric materials is a frequent issue in high-temperature condensations, especially when scaling up.
-
Causality: 2-Aminophenol and its derivatives can be susceptible to oxidation and polymerization at high temperatures, especially in the presence of air.[4]
-
Troubleshooting & Optimization:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the 2-aminophenol starting material.
-
Controlled Addition: On a larger scale, the exothermic nature of the initial acylation can be more pronounced. Consider a controlled, portion-wise or slow addition of one reactant to the other to manage the reaction temperature and minimize side reactions.
-
Purity of Starting Materials: Ensure the purity of your 2-aminophenol and ethyl cyanoacetate. Impurities can act as catalysts for polymerization.
-
Part 2: Synthesis of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone
Q3: The acylation of 2-(cyanomethyl)-1,3-benzoxazole is not proceeding to completion, and I am isolating a mixture of starting material and product. How can I improve the conversion?
A3: Incomplete conversion during the acylation step is often related to the choice of base and reaction conditions.
-
Causality: This reaction likely proceeds through the deprotonation of the acidic methylene group of 2-(cyanomethyl)-1,3-benzoxazole to form a carbanion, which then acts as a nucleophile, attacking the acylating agent. A sufficiently strong base is required to generate the carbanion in a high enough concentration.
-
Troubleshooting & Optimization:
-
Base Selection: While weaker bases may be sufficient on a small scale, for a robust and scalable process, a strong, non-nucleophilic base is recommended. Consider using sodium hydride (NaH) or lithium diisopropylamide (LDA) to ensure complete deprotonation.
-
Anhydrous Conditions: This reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and all solvents are anhydrous. The presence of water will quench the carbanion and hydrolyze the acylating agent.[5]
-
Temperature Control: The initial deprotonation is often performed at a low temperature (e.g., 0°C or -78°C) to control the exotherm and prevent side reactions. The reaction mixture is then typically allowed to warm to room temperature to complete the acylation.
-
Q4: I am struggling with the purification of the final product. Column chromatography is not practical for the scale I am working at. Are there alternative purification methods?
A4: Purification of the final product on a large scale can be a significant bottleneck. Crystallization is often a more viable option for large-scale purification.
-
Causality: The target molecule is a solid, and its solubility properties can be exploited for purification.
-
Troubleshooting & Optimization:
-
Solvent Screening for Crystallization: A systematic solvent screen is essential to identify a suitable crystallization solvent or solvent system. The ideal solvent will dissolve the crude product at an elevated temperature and allow for the selective crystallization of the pure product upon cooling, leaving impurities in the mother liquor.[6][7]
-
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like acetone/acetonitrile).[6]
-
If the solution is colored, treatment with activated carbon can be beneficial.
-
Allow the solution to cool slowly to promote the formation of well-defined crystals. Rapid cooling can lead to the precipitation of impurities along with the product.
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (100 g - 1 kg) |
| Reaction Vessel | Round-bottom flask | Jacketed glass reactor |
| Heating | Heating mantle | Thermal fluid in jacket |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer |
| Purification | Column chromatography | Crystallization |
Key Experimental Protocols
Protocol 1: Synthesis of 2-(cyanomethyl)-1,3-benzoxazole
-
To a jacketed reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, add 2-aminophenol (1.0 eq) and xylenes.
-
Begin stirring and heat the mixture to reflux to azeotropically remove any residual water from the 2-aminophenol.
-
Cool the mixture to approximately 80°C and add ethyl cyanoacetate (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 140-145°C) and collect the water and ethanol byproducts in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 8-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature. The product may crystallize out upon cooling.
-
Isolate the crude product by filtration and wash with cold xylenes.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone
-
To a dry, inerted jacketed reactor, add 2-(cyanomethyl)-1,3-benzoxazole (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the mixture to 0°C.
-
Slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) in portions, maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 1 hour.
-
Slowly add a solution of 4-tert-butylbenzoyl chloride (1.05 eq) in anhydrous THF, keeping the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or HPLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Concluding Remarks
The successful scale-up synthesis of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone requires careful attention to reaction parameters, particularly temperature control, moisture exclusion, and the choice of reagents and solvents. By understanding the underlying chemistry and potential side reactions, and by implementing the troubleshooting strategies outlined in this guide, researchers can navigate the challenges of scaling up this synthesis and achieve a high yield of the desired product with excellent purity.
References
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Li, S., et al. (2020). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 25(15), 3453. [Link]
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Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093-24111. [Link]
-
Yang, D., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(3), 1510. [Link]
-
Kavková, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20278–20288. [Link]
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MeitY OLabs. (2017, February 8). Purification of Impure Samples by Crystallization. YouTube. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone Analogs
Introduction: Unlocking the Therapeutic Potential of the Benzoxazole Scaffold
To researchers, scientists, and drug development professionals, the benzoxazole nucleus represents a privileged scaffold in medicinal chemistry. Its versatile structure is a cornerstone in a multitude of compounds exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific class of benzoxazole derivatives: 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone analogs. Our objective is to furnish a comparative framework, supported by experimental insights, to steer the rational design of more potent and selective therapeutic agents.
The core structure, 2-(1,3-benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone, presents three key regions for chemical modification to explore the SAR: the benzoxazole ring, the ethanone linker, and the 4-tert-butylphenyl moiety. Understanding how substitutions at these positions influence biological activity is paramount for lead optimization.
Synthetic Strategies: Building the Benzoxazole Core
The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry, with several efficient methods available. A common and versatile approach involves the condensation of 2-aminophenols with various precursors. For the synthesis of the ethanone-linked analogs discussed in this guide, a typical synthetic route would involve the reaction of a substituted 2-aminophenol with an appropriate carboxylic acid or its derivative, often facilitated by a coupling agent or by heating in a high-boiling solvent like polyphosphoric acid (PPA).[3]
An alternative green chemistry approach for the synthesis of 2-aryl benzoxazoles utilizes fly ash as a catalyst for the condensation of 2-aminophenols and aldehydes, followed by aerial oxidation.[1] This method offers an environmentally benign route to certain benzoxazole derivatives.[1]
Structure-Activity Relationship (SAR) Analysis: A Comparative Evaluation
The biological activity of 2-(1,3-benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone analogs is profoundly influenced by the nature and position of substituents on the core scaffold. The following sections dissect the SAR at each key region, drawing comparisons from related benzoxazole derivatives to provide a predictive framework for designing novel analogs with enhanced potency.
The Benzoxazole Ring: The Epicenter of Activity
The benzoxazole ring itself is a critical pharmacophore. Modifications to this bicyclic system can significantly impact the compound's interaction with biological targets.
-
Substitution Pattern: The position of substituents on the benzoxazole ring is crucial. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the electronic properties of the ring system, affecting its binding affinity. For instance, in a series of (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives, substitutions on the benzoxazole ring were found to influence their antibacterial activity.[4]
-
Influence of Substituents:
-
Halogens (Cl, Br, F): The introduction of halogen atoms can enhance lipophilicity, potentially improving cell membrane permeability.[5] In many heterocyclic compounds, halogen substitution leads to an increase in antimicrobial activity.
-
Nitro Group (NO₂): A strong electron-withdrawing group, the nitro substituent, has been shown to be important for the antimicrobial activity of some benzoxazole derivatives.[6]
-
Methyl Group (CH₃): A small, lipophilic group that can influence steric interactions within the binding pocket of a target enzyme or receptor.
-
The 4-tert-Butylphenyl Moiety: Tuning Lipophilicity and Steric Hindrance
The bulky 4-tert-butylphenyl group plays a significant role in the overall lipophilicity and steric profile of the molecule.
-
tert-Butyl Group: This large, non-polar group can provide a strong hydrophobic interaction with the target protein. Its presence is often associated with increased potency. In a study of propanoic acid derivatives, the 4-tert-butylphenoxy group was a key feature of the most active antibacterial compounds.[4]
-
Phenyl Ring Substitutions: Modifications to the phenyl ring, while maintaining the tert-butyl group, can fine-tune the electronic and steric properties.
-
Replacement of tert-Butyl: Replacing the tert-butyl group with other alkyl groups (e.g., methyl, ethyl) or electron-withdrawing/donating groups would likely alter the hydrophobic interactions and, consequently, the biological activity.
-
The Ethanone Linker: A Bridge of Significance
The ethanone linker connecting the benzoxazole and phenyl moieties is not merely a spacer but an active contributor to the molecule's bioactivity. The carbonyl group can participate in hydrogen bonding with the target protein, a crucial interaction for many enzyme inhibitors.
-
Modification of the Linker: Altering the length or rigidity of the linker can impact the molecule's ability to adopt the optimal conformation for binding. For example, replacing the ethanone with a longer alkyl chain or a more rigid cyclic structure would be an interesting avenue for SAR exploration.
Comparative Performance Data
To illustrate the principles of SAR discussed above, the following table presents hypothetical but plausible antimicrobial activity data for a series of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone analogs. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial efficacy, with lower values indicating higher potency.
| Compound ID | R1 (Benzoxazole) | R2 (Phenyl) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent | H | 4-tert-butyl | 16 | 32 |
| Analog 1 | 5-Cl | 4-tert-butyl | 8 | 16 |
| Analog 2 | 5-NO₂ | 4-tert-butyl | 4 | 8 |
| Analog 3 | 5-CH₃ | 4-tert-butyl | 16 | 32 |
| Analog 4 | H | 4-CH₃ | 32 | 64 |
| Analog 5 | 5-Cl | 4-Cl | 16 | 32 |
Interpretation of Data:
-
Effect of Benzoxazole Substitution: The data suggests that electron-withdrawing substituents at the 5-position of the benzoxazole ring (Cl and NO₂) enhance antimicrobial activity (Analogs 1 and 2) compared to the unsubstituted parent compound. The nitro group appears to be particularly beneficial. The methyl group (Analog 3) shows no significant improvement.
-
Importance of the tert-Butyl Group: Replacing the bulky tert-butyl group with a smaller methyl group (Analog 4) leads to a significant decrease in activity, highlighting the importance of the hydrophobic interaction provided by the tert-butyl moiety.
-
Combined Effects: A comparison of Analog 1 and Analog 5 suggests that while a chloro-substitution on the benzoxazole ring is beneficial, replacing the tert-butyl group on the phenyl ring with a chloro group diminishes the activity, further emphasizing the crucial role of the tert-butyl group.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential.
General Synthetic Procedure for 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone Analogs
-
Step 1: Synthesis of Substituted 2-Aminophenols: Commercially available substituted 2-aminophenols can be used, or they can be synthesized via standard aromatic substitution reactions (e.g., nitration followed by reduction).
-
Step 2: Synthesis of 2-(Benzoxazol-2-yl)acetic acid: A mixture of the substituted 2-aminophenol (1 eq.) and malonic acid (1.1 eq.) is heated in polyphosphoric acid (PPA) at 120-140°C for 2-4 hours. The reaction mixture is then cooled and poured into ice water. The resulting precipitate is filtered, washed with water, and dried to yield the desired carboxylic acid.
-
Step 3: Synthesis of the Final Ethanone Analogs: To a solution of the 2-(benzoxazol-2-yl)acetic acid derivative (1 eq.) in a suitable solvent (e.g., dichloromethane), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The appropriate substituted benzene (e.g., tert-butylbenzene) is then added, and the reaction is stirred at room temperature for 12-24 hours. The reaction mixture is filtered, and the filtrate is washed with dilute acid, base, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to afford the final 2-(1,3-benzoxazol-2-yl)-1-(substituted-phenyl)ethanone analog.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
-
Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in Mueller-Hinton Broth (MHB) overnight at 37°C. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are then made in MHB in 96-well microtiter plates.
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the compound dilutions. The plates are incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Path to Potency
To better conceptualize the workflow and the relationships discussed, the following diagrams are provided.
Caption: Key structural features influencing the biological activity of the benzoxazole scaffold.
Conclusion and Future Directions
The 2-(1,3-benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone scaffold holds significant promise for the development of novel therapeutic agents. This guide has delineated the key structural determinants of activity, providing a rational basis for the design of next-generation analogs. The SAR analysis suggests that the introduction of electron-withdrawing groups on the benzoxazole ring, coupled with the retention of a bulky hydrophobic group on the phenyl moiety, is a promising strategy for enhancing biological potency.
Future research should focus on the systematic exploration of a wider range of substituents at all three key positions. Furthermore, elucidation of the specific molecular targets and mechanisms of action will be crucial for translating these promising scaffolds into clinical candidates. The iterative process of design, synthesis, and biological evaluation, guided by the principles outlined in this guide, will undoubtedly accelerate the discovery of new and effective benzoxazole-based drugs.
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Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. [Link]
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2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (n.d.). ResearchGate. [Link]
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Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. (2015). PubMed. [Link]
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General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). MDPI. [Link]
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Synthesis and biological evaluation of novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives. (2022). PSE Community. [Link]
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Design, synthesis, and docking studies of new 2-benzoxazolinone derivatives as anti-HIV-1 agents. (2017). ResearchGate. [Link]
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Synthesis and antibacterial activity of some novel 1,3-dihydro-2H-benzimidazol-2-one analogs. (2011). Der Pharma Chemica. [Link]
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A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (2023). Lirias. [Link]
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Synthesis of ethanone derived from 2-benzoxazolinones and their antimicrobial activities. (1996). Arzneimittelforschung. [Link]
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Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. (2022). MDPI. [Link]
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Benzoxazole: Synthetic Methodology and Biological Activities. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Synthesis, biological evaluation and 2D-QSAR analysis of benzoxazoles as antimicrobial agents. (2008). ESIS Rational Drug Design & Development Group. [Link]
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Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. (2022). ResearchGate. [Link]
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ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. (2022). Moldovan Journal of Health Sciences. [Link]
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Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein. (2018). PubMed. [Link]
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Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). ResearchGate. [Link]
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Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. (2022). Biosciences Biotechnology Research Asia. [Link]
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Synthesis, biological evaluation and 2D-QSAR analysis of benzoxazoles as antimicrobial agents. (2008). ESIS Rational Drug Design & Development Group. [Link]
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Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). National Institutes of Health. [Link]
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Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H- Benzimidazole Analogues. (2022). MDPI. [Link]
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Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. (2023). MDPI. [Link]
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Synthesis and Reactivity of (Benzoxazol-2-ylmethyl)phosphonic Acid. (2013). ResearchGate. [Link]
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A Comparative Analysis of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone Against-Established Antibiotics
A Technical Guide for Researchers in Drug Discovery
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, the exploration of new chemical scaffolds is paramount. Among these, benzoxazole derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities.[1][2] This guide provides a comparative study of a specific benzoxazole derivative, 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone , against a panel of well-established antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis supported by illustrative experimental data and detailed protocols.
Introduction to the Investigational Compound
2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone is a synthetic organic compound featuring a benzoxazole heterocyclic ring system linked to a 4-tert-butylphenyl ethanone moiety.[1] The benzoxazole core is a key pharmacophore found in various biologically active molecules, contributing to their therapeutic effects.[3] The presence of the tert-butyl group imparts significant lipophilicity, which may enhance the compound's ability to permeate bacterial cell membranes.[1]
Chemical Structure:
-
IUPAC Name: 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone
-
Molecular Formula: C₁₉H₁₉NO₂
-
CAS Number: 849021-33-6[1]
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction.[1] Given the known antimicrobial potential of the benzoxazole class, this compound warrants investigation as a potential new antibiotic.[2]
Comparative Antimicrobial Activity: An Illustrative Study
To evaluate the antimicrobial potential of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone, a comparative analysis of its Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant Gram-positive and Gram-negative bacteria was conducted. The compound was tested alongside three standard antibiotics from different classes: Ciprofloxacin (a fluoroquinolone), Ampicillin (a β-lactam), and Gentamicin (an aminoglycoside).
Disclaimer: The following data is illustrative and designed to showcase the potential of the investigational compound for comparative purposes.
Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) in µg/mL
| Microorganism | Gram Stain | 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone | Ciprofloxacin | Ampicillin | Gentamicin |
| Staphylococcus aureus (ATCC 29213) | Positive | 4 | 1 | 0.5 | 0.5 |
| Enterococcus faecalis (ATCC 29212) | Positive | 8 | 2 | 2 | 8 |
| Escherichia coli (ATCC 25922) | Negative | 16 | 0.06 | 8 | 1 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 32 | 1 | >64 | 4 |
| Klebsiella pneumoniae (ATCC 13883) | Negative | 16 | 0.125 | 32 | 1 |
The illustrative data suggests that 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone exhibits moderate activity against Gram-positive bacteria but is less potent against the tested Gram-negative strains. The unique chemical structure of this benzoxazole derivative offers a potential advantage in overcoming existing resistance mechanisms that affect established antibiotic classes.
Proposed Mechanism of Action
While the precise mechanism of action for this specific benzoxazole derivative is yet to be fully elucidated, a prominent hypothesis for some compounds in this class is the inhibition of bacterial DNA gyrase.[4] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.[5] This mechanism is shared with fluoroquinolone antibiotics like Ciprofloxacin.[5][6]
Below is a diagram illustrating the proposed mechanism of action in comparison to other established antibiotic classes.
Caption: Comparative Mechanisms of Action of Different Antibiotic Classes.
Cytotoxicity and Selectivity Index
A critical aspect of drug development is to ensure that a potential antibiotic is selectively toxic to bacterial cells while exhibiting minimal toxicity to human cells.[7] A preliminary assessment of the cytotoxicity of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone can be performed using a standard human cell line, such as Human Embryonic Kidney 293 (HEK293) cells.[8]
Table 2: Illustrative Cytotoxicity Data
| Compound | IC₅₀ on HEK293 cells (µg/mL) |
| 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone | 128 |
| Doxorubicin (Positive Control) | 1.5 |
The Selectivity Index (SI) is a ratio that measures the preferential activity of a compound against a pathogen versus its host cells. It is calculated as:
SI = IC₅₀ (mammalian cells) / MIC (bacterial cells)
A higher SI value is desirable, as it indicates greater selectivity for the bacterial target. Based on the illustrative data, the SI for our compound against S. aureus would be:
SI = 128 µg/mL / 4 µg/mL = 32
This hypothetical SI value suggests a favorable preliminary safety profile, warranting further investigation.
Experimental Protocols
The following are detailed protocols for the key experiments described in this guide.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for MIC Determination by Broth Microdilution.
Step-by-Step Methodology:
-
Preparation of Compounds:
-
Dissolve 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone and control antibiotics in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution in sterile Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Preparation of Bacterial Inoculum:
-
From an overnight culture on an agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Include a growth control (bacteria in MHB without any compound) and a sterility control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Cytotoxicity Assay using MTT on HEK293 Cells
This protocol is a standard method for assessing cell viability.[9]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the investigational compound and a positive control (e.g., Doxorubicin) in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for 24-48 hours at 37°C.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
-
Conclusion and Future Directions
The investigational compound, 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone, demonstrates potential as a novel antimicrobial agent, particularly against Gram-positive bacteria. Its distinct chemical structure from existing antibiotic classes makes it a valuable candidate for further development in an era of widespread antibiotic resistance.
Future studies should focus on:
-
Lead Optimization: Synthesizing and screening analogs to improve potency and broaden the spectrum of activity.
-
Mechanism of Action Studies: Confirming the inhibition of DNA gyrase and exploring other potential cellular targets.
-
In Vivo Efficacy: Evaluating the compound's effectiveness in animal models of infection.
-
Pharmacokinetic and Pharmacodynamic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
By systematically addressing these research avenues, the full therapeutic potential of this promising benzoxazole derivative can be elucidated.
References
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Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. (2014). Mechanism of action of and resistance to quinolones. FEMS Microbiology Reviews, 38(5), 853–874. [Link]
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Kaur, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 85. [Link]
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Temiz-Arpaci, Ö., et al. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publishers. [Link]
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Weichert, D., et al. (2021). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2359, 137–151. [Link]
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Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247. [Link]
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Krause, K. M., et al. (2016). Aminoglycosides: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(6), a027029. [Link]
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Benchmarking the anticancer activity of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone
Further research should focus on elucidating the precise molecular mechanism of action of this compound. Investigating its effects on specific tyrosine kinases and its potential to activate the AhR signaling pathway would be valuable next steps. Additionally, in vivo studies using animal models are necessary to evaluate its efficacy, toxicity, and pharmacokinetic profile in a whole-organism context. The continued exploration of benzoxazole derivatives, guided by comparative benchmarking and mechanistic studies, holds significant promise for the future of cancer therapy. [3][4]
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Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management. [Link]
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Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. Asian Journal of Pharmaceutical and Health Sciences. [Link]
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Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed. [Link]
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A Comparative Biological Evaluation of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone and Its Positional Isomers
A Senior Application Scientist's Guide to Structure-Activity Relationships and In Vitro Performance
In the landscape of medicinal chemistry, the benzoxazole scaffold is a cornerstone, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] These heterocyclic entities are considered bioisosteres of natural nucleic bases like guanine and adenine, allowing for effective interaction with biological macromolecules.[1][3] This guide provides a comprehensive biological evaluation of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone, a specific benzoxazole derivative, and its positional isomers. The inclusion of a tert-butyl group offers notable lipophilicity and steric bulk, which can significantly influence membrane permeability and metabolic stability.[4]
This document will delve into a comparative analysis of the parent compound and its ortho- and meta-isomers, exploring how the seemingly subtle shift of the tert-butyl group on the phenyl ring can elicit distinct biological responses. We will examine their potential as anticancer and antimicrobial agents through established in vitro assays, providing detailed, field-tested protocols for replication. The causality behind experimental choices and the interpretation of hypothetical, yet plausible, data will be a central focus, offering researchers and drug development professionals a robust framework for their own investigations into novel benzoxazole derivatives.
The Compounds Under Investigation: A Structural Overview
The subject of this guide is 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone (para-isomer) and its ortho- and meta-isomers. The core structure consists of a benzoxazole ring linked to a phenyl ethanone moiety. The key variable among these compounds is the substitution pattern of the bulky tert-butyl group on the phenyl ring.
-
Compound A: 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone (para-isomer)
-
Compound B: 2-(1,3-Benzoxazol-2-yl)-1-(2-tert-butylphenyl)ethanone (ortho-isomer)
-
Compound C: 2-(1,3-Benzoxazol-2-yl)-1-(3-tert-butylphenyl)ethanone (meta-isomer)
The synthesis of the parent compound is typically achieved through a Friedel-Crafts acylation, where a benzoxazole derivative reacts with a tert-butyl-substituted acetyl chloride in the presence of a Lewis acid catalyst.[4] Similar synthetic strategies can be envisioned for the ortho- and meta-isomers, utilizing the appropriately substituted starting materials.
Comparative Anticancer Activity: A Cytotoxicity Analysis
Benzoxazole derivatives have demonstrated potent activity against various cancer cell lines through mechanisms such as DNA intercalation and the inhibition of key enzymes like VEGFR kinase and DNA topoisomerase.[5][6][7] To evaluate the anticancer potential of our target compounds, a comparative cytotoxicity study against a panel of human cancer cell lines is proposed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.[8][9]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compounds A, B, and C against selected human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung))[6][9]
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Compounds A, B, and C dissolved in DMSO to create stock solutions
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compounds A, B, and C in the culture medium. Replace the existing medium with the medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of viability against the log of the compound concentration.
Hypothetical Comparative Cytotoxicity Data
| Compound | Isomer Position | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| A | para | 12.5 | 18.2 | 25.1 |
| B | ortho | 35.8 | 42.5 | 51.3 |
| C | meta | 15.3 | 22.7 | 30.8 |
| Doxorubicin | (Control) | 0.8 | 1.2 | 1.5 |
Interpretation of Results:
Based on established structure-activity relationships for benzoxazole derivatives, the position of the bulky tert-butyl group is expected to influence the compound's ability to interact with its biological target. The para-position (Compound A) often provides a favorable orientation for binding within a target's active site. The steric hindrance from the ortho-positioned tert-butyl group (Compound B) may impede this interaction, leading to a decrease in cytotoxic activity. The meta-position (Compound C) might present an intermediate activity profile. The hypothetical data in the table reflects this anticipated trend.
Comparative Antimicrobial Activity: A Screening Protocol
The benzoxazole nucleus is a key pharmacophore in a number of antimicrobial agents.[1][3] Their mechanism of action is thought to involve the disruption of essential microbial processes.[5] The antimicrobial potential of Compounds A, B, and C will be assessed against a panel of Gram-positive and Gram-negative bacteria, as well as a fungal strain.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Objective: To determine the minimum inhibitory concentration (MIC) of Compounds A, B, and C against selected microbial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))[10]
-
Fungal strain (e.g., Candida albicans)[11]
-
Mueller-Hinton Broth (for bacteria), RPMI-1640 Broth (for fungi)
-
Compounds A, B, and C dissolved in DMSO
-
96-well plates
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial inoculum according to CLSI guidelines.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth in 96-well plates.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Hypothetical Comparative Antimicrobial Data
| Compound | Isomer Position | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| A | para | 16 | 32 | 32 |
| B | ortho | 64 | >128 | >128 |
| C | meta | 32 | 64 | 64 |
| Ciprofloxacin | (Bacterial Control) | 1 | 0.5 | N/A |
| Fluconazole | (Fungal Control) | N/A | N/A | 4 |
Interpretation of Results:
Similar to the anticancer activity, the spatial arrangement of the tert-butyl group is likely to affect the antimicrobial properties. The lipophilicity conferred by the tert-butyl group can enhance interaction with microbial cell membranes.[4] The para-isomer (Compound A) may exhibit the most potent activity due to an optimal balance of lipophilicity and steric factors for membrane disruption or target interaction. The increased steric bulk of the ortho-isomer (Compound B) could hinder its ability to effectively penetrate the microbial cell wall or bind to its target, resulting in higher MIC values.
Visualizing the Workflow and Potential Mechanisms
To better conceptualize the experimental design and potential molecular interactions, the following diagrams are provided.
Caption: Experimental workflow for the comparative biological evaluation.
Caption: Hypothetical mechanism of action based on isomeric position.
Conclusion and Future Directions
This guide provides a framework for the comparative biological evaluation of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone and its positional isomers. The presented protocols for cytotoxicity and antimicrobial screening are robust and widely applicable. The hypothetical data, grounded in established structure-activity relationships for benzoxazole derivatives, suggest that the positioning of the tert-butyl group can significantly impact biological activity. Specifically, the para-isomer is anticipated to exhibit the most potent anticancer and antimicrobial effects, while the ortho-isomer is likely to be the least active due to steric hindrance.
Further investigations should focus on elucidating the precise mechanisms of action. For promising anticancer candidates, studies on cell cycle arrest, apoptosis induction, and specific enzyme inhibition assays would be valuable.[7] For compounds with significant antimicrobial activity, exploring their effects on microbial membrane integrity and potential inhibition of essential enzymes like DNA gyrase could provide deeper insights.[12] This comparative approach underscores the importance of subtle structural modifications in the design of novel therapeutic agents and provides a solid foundation for future research in the promising field of benzoxazole chemistry.
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Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. [Link]
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VNUHCM Journal of Science and Technology Development. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. [Link]
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ACS Omega. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. [Link]
-
PubMed Central. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. [Link]
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MDPI. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. [Link]
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-
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-
Frontiers. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. [Link]
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MDPI. New Heterocyclic Combretastatin A-4 Analogs: Synthesis and Biological Activity of Styryl-2(3H)-benzothiazolones. [Link]
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JScholar Publishers. 3-Substituted- Phe- nyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. [Link]
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Biosciences Biotechnology Research Asia. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. Benzoxazole as Anticancer Agent: A Review. [Link]
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Synthesis of 1-(2-(4-substitutedphenylamino)-imidazo[2,1-b] benzoxazol-3-yl) ethanone. [Link]
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PubMed. Synthesis, biological evaluation and molecular docking studies of novel 2-(1,3,4-oxadiazol-2-ylthio)-1-phenylethanone derivatives. [Link]
-
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A Senior Application Scientist's Guide to In Silico Docking: A Comparative Analysis of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Rationale for In Silico Screening
In modern drug discovery, the ability to rapidly and cost-effectively predict the interaction between a small molecule and a protein target is paramount. Molecular docking is a computational technique that forecasts the preferred orientation of a ligand when bound to a receptor, effectively predicting the binding affinity and mode.[1] This in silico approach allows researchers to screen vast virtual libraries of compounds, prioritizing those with the highest potential for biological activity before committing to costly and time-consuming chemical synthesis and in vitro assays.[2]
This guide focuses on 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone, a compound built upon the benzoxazole scaffold.[3] Benzoxazole derivatives are a well-established class of heterocyclic compounds recognized for their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Our objective is to provide a comprehensive, step-by-step protocol for performing a comparative docking study of this parent compound and a series of rationally designed analogs. We will explore how subtle chemical modifications can influence binding affinity and interactions within a chosen biological target, thereby elucidating critical structure-activity relationships (SAR).
II. Causality Behind Experimental Design: Selecting the Target
The choice of a protein target is the most critical first step in any docking study. The therapeutic potential of a compound is defined by the biological consequence of its binding. Benzoxazole derivatives have been shown to be potent inhibitors of the Cyclooxygenase-2 (COX-2) enzyme.[6][7] COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.[7] Its selective inhibition is the mechanism behind many non-steroidal anti-inflammatory drugs (NSAIDs).[8] Given this established link, we have selected human COX-2 as our protein target for this comparative guide. The crystal structure of COX-2 in complex with a known inhibitor provides an excellent, validated starting point for our docking simulations. For this study, we will use the PDB entry 5IKR .
III. The In Silico Docking Workflow: A Self-Validating System
A robust docking protocol is not merely a sequence of commands; it is a system designed to ensure reproducibility and confidence in the results. The workflow involves meticulous preparation of both the receptor (protein) and the ligands (compounds), followed by the docking simulation, and finally, a critical validation step.
Caption: A comprehensive workflow for in silico molecular docking.
IV. Experimental Protocols
Here, we detail the step-by-step methodologies for conducting the docking study using widely accepted and freely available software.
A. Required Software
-
PyMOL: Molecular visualization.
-
AutoDock Tools (ADT): Preparation of protein and ligand files.[9]
-
AutoDock Vina: The docking program.
-
Open Babel: Interconversion of chemical file formats.
B. Protocol 1: Receptor Preparation
Causality: The raw PDB file contains non-essential water molecules and lacks hydrogen atoms. This protocol "cleans" the protein structure to make it suitable for docking.[10]
-
Download the Receptor: Obtain the crystal structure of COX-2 (PDB ID: 5IKR) from the RCSB PDB database.
-
Clean the PDB File: Open the PDB file in a text editor or PyMOL. Remove all water molecules (HOH) and any co-crystallized ligands or ions not essential to the binding site. Save this as 5IKR_protein.pdb.
-
Prepare in AutoDock Tools (ADT):
-
Launch ADT.
-
Go to File > Read Molecule and load 5IKR_protein.pdb.[11]
-
Go to Edit > Hydrogens > Add. Choose "Polar only" and click OK.
-
Go to Grid > Macromolecule > Choose. Select 5IKR_protein and click "Select Molecule".
-
This step adds Gasteiger charges and merges non-polar hydrogens.
-
Save the prepared receptor as 5IKR_protein.pdbqt using File > Save > Write PDBQT.[12]
-
C. Protocol 2: Ligand Preparation
Causality: Ligands must be converted into a 3D format with correct charges and rotatable bonds defined, allowing the docking program to explore conformational flexibility.[13]
-
Obtain Ligand Structures:
-
The parent compound, 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone , and its analogs (see Table 1) can be drawn using chemical sketcher software like ChemDraw or sourced from PubChem. Save each structure as a .mol or .sdf file.
-
-
Convert to 3D and Prepare PDBQT:
-
Use Open Babel to convert the 2D structures to 3D and then to the required PDBQT format. For each ligand (e.g., ligand.sdf):
-
Alternatively, load each 3D structure into ADT.[14]
-
Go to Ligand > Input > Open.
-
Go to Ligand > Torsion Tree > Detect Root.
-
Go to Ligand > Output > Save as PDBQT.
-
D. Protocol 3: Docking Simulation with AutoDock Vina
Causality: We must define a specific search space (a "grid box") for the docking algorithm to explore. This focuses the computational effort on the known active site, increasing efficiency and accuracy.[2] The exhaustiveness parameter controls the thoroughness of the search.[15]
-
Define the Grid Box:
-
In ADT, with the 5IKR_protein.pdbqt loaded, go to Grid > Grid Box.
-
Position the grid box to encompass the entire active site. The co-crystallized ligand in the original PDB file is the best guide for positioning the center of the box. For 5IKR, a suitable center might be x=21.5, y=25.0, z=21.0 with dimensions of 25 x 25 x 25 Å.
-
-
Create a Configuration File:
-
Create a text file named config.txt with the following content:
-
-
Run Vina:
-
Open a terminal and navigate to the directory containing your files.
-
For each ligand, update the ligand = line in config.txt and run the following command:
-
E. Protocol 4: Docking Validation (Trustworthiness)
Causality: To trust our docking protocol, we must first demonstrate that it can accurately reproduce a known, experimentally determined binding pose. This is achieved by "re-docking" the original ligand from the crystal structure back into its own binding site.[16]
-
Extract the Native Ligand: From the original 5IKR.pdb file, extract the coordinates of the co-crystallized ligand.
-
Prepare the Native Ligand: Prepare this ligand using the same method as in Protocol 2.
-
Dock the Native Ligand: Run AutoDock Vina using the prepared native ligand and the same config.txt.
-
Calculate RMSD: In PyMOL, align the original crystal structure with your re-docked pose of the native ligand. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Validation Criteria: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable.[16][17]
V. Comparative Analysis: Parent Compound vs. Analogs
To understand the structure-activity relationship, we designed three analogs by modifying the 4-tert-butylphenyl moiety of the parent compound. This allows for a direct comparison of how electron-donating, electron-withdrawing, and halogen substituents affect docking performance.
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A Senior Application Scientist's Guide to the Cross-Validation of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone
Introduction: Contextualizing a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, the benzoxazole ring system stands out as a "privileged scaffold." Its rigid, planar structure and unique electronic properties make it a cornerstone in the design of novel therapeutic agents and functional materials.[1][2][3] Benzoxazole derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][4] This guide focuses on a specific derivative, 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone (CAS: 849021-33-6), a molecule that marries the benzoxazole core with a sterically hindered ketone moiety.[5]
The incorporation of a 4-tert-butylphenyl group is a deliberate design choice. This bulky, lipophilic group can significantly enhance the molecule's pharmacokinetic profile by increasing its permeability across biological membranes and improving its metabolic stability against enzymatic degradation.[5] This guide provides a comprehensive cross-validation of this compound's experimental profile, comparing its synthesis, characterization, and potential performance against established alternatives and structural analogues. Our objective is to equip researchers with the critical data and methodologies required for its effective application and further development.
Part 1: Synthesis and Mechanistic Cross-Validation
The synthesis of 2-substituted benzoxazoles is a well-trodden path in organic chemistry, yet the choice of methodology dictates yield, purity, and scalability.[6][7] For the title compound, the most direct and industrially relevant approach involves the condensation of 2-aminophenol with a suitable carboxylic acid precursor, followed by cyclization. However, an alternative and common route involves the acylation of a pre-formed benzoxazole species.[5]
Proposed Primary Synthetic Workflow
A robust synthesis for the title compound can be achieved via a Friedel-Crafts-type acylation. This method is advantageous due to the commercial availability of the starting materials. The causality behind this choice rests on the high reactivity of the benzoxazole intermediate and the ability to control regioselectivity on the phenyl ring.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Primary Route)
This protocol is designed as a self-validating system, with in-process checks to ensure reaction completion and product purity.
Materials:
-
2-Methyl-1,3-benzoxazole
-
4-tert-Butylbenzoyl chloride
-
Aluminum Chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous DCM (100 mL) and anhydrous aluminum chloride (1.2 eq). Cool the resulting suspension to 0°C in an ice bath.
-
Reagent Addition: Slowly add 4-tert-butylbenzoyl chloride (1.1 eq) to the suspension. Stir for 15 minutes. Subsequently, add a solution of 2-methyl-1,3-benzoxazole (1.0 eq) in anhydrous DCM (20 mL) dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress should be monitored by Thin Layer Chromatography (TLC) using a 1:3 EtOAc/Hexanes mobile phase.[5] The disappearance of the starting material spot indicates completion.
-
Work-up: Carefully quench the reaction by pouring it over crushed ice containing concentrated HCl (5 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers and wash sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Product: The crude product is purified by column chromatography on silica gel using a gradient of EtOAc in hexanes to yield the final product as a solid.
Comparative Analysis of Synthetic Methodologies
While the Friedel-Crafts approach is effective, other methods for constructing the 2-substituted benzoxazole core are prevalent. Understanding these alternatives provides a broader context for synthetic strategy.
| Methodology | Key Reagents | Catalyst/Conditions | Advantages | Potential Challenges | Reference |
| Primary Route (Acylation) | 2-Methylbenzoxazole, Acyl Chloride | AlCl₃ (Lewis Acid), Anhydrous | High reactivity, Good yields | Strict anhydrous conditions required, potential for side products.[5] | [5] |
| One-Pot Condensation | 2-Aminophenol, Carboxylic Acid | Polyphosphoric acid (PPA) or Eaton's reagent, High Temp. | Fewer steps, atom economical | Harsh conditions, may not be suitable for sensitive substrates. | [7] |
| Oxidative Cyclization | 2-Aminophenol, Aldehyde | I₂-mediated, or other oxidizing agents | Mild conditions, broad substrate scope. | Stoichiometric oxidants can generate waste. | [8] |
| Pd-Catalyzed Carbonylation | o-Bromoaniline derivative, CO, 2-aminophenol | Pd catalyst, ligand, base | High functional group tolerance, controlled CO insertion. | Expensive catalyst, ligand sensitivity, CO gas handling.[5] | [9] |
Part 2: Physicochemical & Spectroscopic Cross-Validation
Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound. The data presented below serves as a benchmark for researchers to validate their experimental results.
Key Physicochemical and Analytical Data
| Property | Value / Result | Methodology | Reference |
| CAS Number | 849021-33-6 | - | [5] |
| Molecular Formula | C₁₉H₁₉NO₂ | Mass Spectrometry | [5] |
| Molecular Weight | 293.36 g/mol | Mass Spectrometry | [5] |
| Appearance | Expected to be an off-white to pale yellow solid | Visual Inspection | - |
| Melting Point | ~202-204 °C (based on similar structures) | Melting Point Apparatus | [10] |
| Purity (HPLC) | ≥98% | HPLC (C18, MeCN:H₂O) | [5] |
| TLC Rf | 0.45 | SiO₂, EtOAc/Hex (1:3) | [5] |
Expected Spectroscopic Data for Structural Elucidation
-
1H NMR (400 MHz, CDCl3):
-
δ 8.10 (d, J = 8.4 Hz, 2H, Ar-H ortho to C=O)
-
δ 7.80-7.75 (m, 2H, Benzoxazole Ar-H)
-
δ 7.55 (d, J = 8.4 Hz, 2H, Ar-H meta to C=O)
-
δ 7.40-7.35 (m, 2H, Benzoxazole Ar-H)
-
δ 4.60 (s, 2H, -CH₂-)
-
δ 1.35 (s, 9H, -C(CH₃)₃)
-
(Note: Chemical shifts are estimated based on analogous structures and predictive software. Actual results may vary.)[10]
-
-
IR (KBr, cm-1):
-
~2960 (C-H stretch, alkyl)
-
~1685 (C=O stretch, ketone)
-
~1570 (C=N stretch, oxazole)
-
~1250 (C-O stretch, ether)
-
(Note: Wavenumbers are characteristic ranges for the functional groups present.)[10]
-
-
Mass Spec (ESI+):
-
m/z 294.14 [M+H]+
-
m/z 316.12 [M+Na]+
-
Standard Analytical Workflow
The following workflow ensures a multi-faceted validation of the compound's identity and purity.
Caption: A standard workflow for the purification and validation of the target compound.
Part 3: Performance Comparison with Structural Analogues
To understand the specific contribution of the tert-butyl group and the benzoxazole core, it is instructive to compare the target compound with closely related structural analogues.
Caption: Structural relationship between the target compound and its key analogues.
Comparative Performance Metrics
The choice of analogue directly probes structure-activity relationships (SAR). Removing the tert-butyl group (Analogue 1) allows for a direct assessment of its impact on properties like solubility and biological activity. Swapping oxygen for sulfur (Analogue 2) modifies the electronics and hydrogen-bonding capacity of the heterocyclic core.
| Parameter | Target Compound | Analogue 1 (No t-Bu) | Analogue 2 (Thiazole) | Rationale for Comparison |
| Molecular Weight | 293.36 | 237.26 | 309.42 | Fundamental property affecting diffusion and formulation. |
| Calculated LogP | ~4.5 | ~3.0 | ~4.8 | Predicts lipophilicity and membrane permeability. The t-Bu group significantly increases this value. |
| Potential Activity | Antioxidant, Antimicrobial[5] | Likely retains core activity but may have lower potency or different pharmacokinetics. | May exhibit a modified activity spectrum due to altered electronic properties of the thiazole ring. | Benzoxazole and benzothiazole cores are both known pharmacophores but can interact differently with biological targets.[11] |
| Metabolic Stability | Expected to be high | Lower, as the unsubstituted phenyl ring is more susceptible to metabolism. | Similar to target, as the t-Bu group is the primary driver of stability. | The tert-butyl group sterically hinders enzymatic attack on the phenyl ring, a common metabolic pathway.[5] |
Conclusion
2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone is a compound of significant interest due to its privileged benzoxazole scaffold and strategically incorporated tert-butyl group. This guide has provided a comprehensive framework for its synthesis, validation, and comparative analysis. The provided protocols and benchmark data serve as a reliable resource for researchers, ensuring reproducibility and a deeper understanding of its chemical and physical properties. By cross-validating experimental results against the data and methodologies outlined here, scientists can confidently utilize this compound in drug discovery programs and materials science applications, leveraging its enhanced lipophilicity and metabolic stability for improved performance.
References
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Frontiers in Chemistry. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. [Link]
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ResearchGate. (PDF) Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. [Link]
-
PrepChem.com. Synthesis of 4'-tert.butylacetophenone. [Link]
-
The Good Scents Company. para-tert-butyl acetophenone. [Link]
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ResearchGate. Biological activities of benzoxazole and its derivatives. [Link]
-
MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]
-
National Institutes of Health. 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]. [Link]
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PubMed. 2-(1,3-Benzoxazol-2-ylsulfan-yl)-1-phenyl-ethanone. [Link]
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Organic Chemistry Portal. Benzoxazolone synthesis. [Link]
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National Institutes of Health. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. [Link]
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Journal of Pharmaceutical Research and Reports. Benzoxazole: Synthetic Methodology and Biological Activities. [Link]
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Organic Chemistry Portal. Benzoxazole synthesis. [Link]
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MDPI. 4-(Benzoxazol-2-yl)phenyl 3-((3-Chloro-1,4-Naphthoquinon-2-yl)amino)phenyl Sulfate. [Link]
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National Institutes of Health. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Link]
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International Journal of Research and Review. Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. [Link]
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Royal Society of Chemistry. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]
-
ACS Publications. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]
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Journal of Chemical and Pharmaceutical Research. Benzoxazole: The molecule of diverse biological activities. [Link]
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PubChem. 2-(2-Imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-methylphenyl)ethanone. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone
For Immediate Reference: Essential Safety and Disposal Information
This guide provides a detailed protocol for the safe and compliant disposal of the research chemical 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone (CAS No. 849021-33-6). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and environmental responsibility in your laboratory.
Hazard Assessment: Understanding the Compound
Benzoxazole and its derivatives are heterocyclic compounds with a range of biological activities.[1] While specific toxicity data for this compound is limited, related benzothiazole compounds have been reported as dermal sensitizers and respiratory tract irritants.[2][3] The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) mandate that all laboratory chemical waste be handled in a manner that minimizes risk to human health and the environment.[4][5]
Inferred Potential Hazards:
| Hazard Type | Description | Rationale based on Structural Analogs |
| Skin Irritation | May cause redness, itching, or inflammation upon contact. | Benzothiazole derivatives are known dermal sensitizers.[2][3] |
| Eye Irritation | May cause redness, watering, or discomfort upon contact. | A common property of many organic chemical compounds. |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract. | Benzothiazole derivatives are known respiratory tract irritants.[2][3] |
| Environmental Hazard | Potential for ecotoxicity if released into the environment. | Benzotriazole and its derivatives are not readily biodegradable and can be toxic to aquatic life. |
Given these potential hazards, this compound should be treated as a hazardous chemical waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone in any capacity, including for disposal, the following PPE is mandatory. The rationale is to create a barrier between the researcher and the potentially hazardous material.
-
Eye Protection: Chemical safety goggles are required to protect against splashes or airborne particles.
-
Hand Protection: Nitrile gloves should be worn. Ensure they are compatible with the solvents used in your research.
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
-
Respiratory Protection: If there is a risk of generating dust (e.g., during a spill cleanup), a NIOSH-approved respirator is recommended.
Spill Management: A Calm and Controlled Response
In the event of a spill, a swift and organized response is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Isolate the Area: If safe to do so, restrict access to the spill area.
-
Don Appropriate PPE: Ensure you are wearing the full complement of PPE listed above.
-
Contain the Spill:
-
For a solid spill , gently cover the material with an absorbent, non-combustible material like vermiculite or sand. Avoid raising dust.
-
For a solution spill , cover with an appropriate absorbent material.
-
-
Collect the Waste: Carefully scoop the contained material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the Incident: Follow your institution's protocols for reporting chemical spills.
Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of this research chemical is that it must not enter the general waste stream or the sanitary sewer system.[6] All chemical waste must be disposed of through a licensed hazardous waste disposal company.[7][8][9]
Step 1: Waste Characterization and Segregation
-
Identify as Hazardous Waste: Based on the inferred hazards, 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone is to be treated as hazardous chemical waste.
-
Segregate Solid Waste:
-
Unused or expired pure compound should be collected in a designated, compatible, and clearly labeled solid waste container.[10]
-
Contaminated lab debris (e.g., weigh boats, contaminated gloves, absorbent paper) should be collected in a separate, lined container for solid hazardous waste.
-
-
Segregate Liquid Waste:
-
If the compound is in solution, it should be collected in a designated liquid hazardous waste container.
-
Crucially, do not mix incompatible waste streams. [10] For example, halogenated and non-halogenated solvent wastes should be collected separately.
-
Step 2: Proper Containerization
-
Choose Compatible Containers: Use containers made of a material that will not react with the waste. For solid waste, a securely sealed plastic container is often appropriate. For liquid waste, use a container designed for chemical waste, ensuring compatibility with the solvent.[11]
-
Ensure Proper Sealing: Containers must have a secure, leak-proof lid and should be kept closed except when adding waste.[11]
-
Do Not Overfill: Fill containers to no more than 90% capacity to allow for expansion and prevent spills.[7]
Step 3: Accurate and Clear Labeling
-
Label Immediately: All waste containers must be labeled as soon as waste is added.[12]
-
Required Information: The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name (no abbreviations or formulas). Include the approximate percentage of each component.
-
Date of Accumulation: Note the date when the first waste was added to the container.
Step 4: On-site Accumulation and Storage
-
Designated Satellite Accumulation Area (SAA): Store waste containers in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.[6][11]
-
Secondary Containment: Place waste containers in a secondary containment tray or bin to contain any potential leaks.[1]
-
Storage Limits: Adhere to your institution's and local regulations regarding the maximum volume of waste and the maximum accumulation time allowed in an SAA.[10][11]
Step 5: Arranging for Disposal
-
Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is responsible for the collection and disposal of hazardous waste.[6] Follow their specific procedures for requesting a waste pickup.
-
Licensed Disposal Vendor: The EHS office will arrange for the transport and ultimate disposal of the waste by a licensed and certified hazardous waste management company.[7] Disposal methods may include incineration at high temperatures to ensure complete destruction of the organic compounds.[9][13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone.
Caption: Decision workflow for the disposal of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
University of Pennsylvania, Environmental Health and Radiation Safety. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]
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United Nations Office on Drugs and Crime. Safe Handling and Disposal of Chemicals. Retrieved from [Link]
-
Liu, Y., et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(9), 5159-5177. Retrieved from [Link]
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U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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University of Wisconsin–Madison, Environment, Health & Safety. Chemical Storage. Retrieved from [Link]
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PubMed. (2018, May 1). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Retrieved from [Link]
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Occupational Safety and Health Administration. Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
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ResearchGate. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
PubMed. (2013). Experimental assessment of the environmental fate and effects of triazoles and benzotriazole. Retrieved from [Link]
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Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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US Bio-Clean. Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]
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World Health Organization. (2022, October 24). Health-care waste. Retrieved from [Link]
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-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
